Technical Documentation Center

7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
  • CAS: 1190318-20-7

Core Science & Biosynthesis

Foundational

Advanced Chemical Profiling and Synthetic Orthogonality of 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Executive Summary In the landscape of fragment-based drug discovery (FBDD) and targeted therapeutics, halogenated heterocyclic building blocks are critical for exploring complex structure-activity relationships (SAR). 7-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and targeted therapeutics, halogenated heterocyclic building blocks are critical for exploring complex structure-activity relationships (SAR). 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is a highly specialized, di-halogenated 6-azaindole derivative. By strategically positioning an iodine atom at the electron-rich C-3 position and a bromine atom at the electron-deficient C-7 position, this molecule offers perfect synthetic orthogonality. This in-depth technical guide explores the physicochemical properties, mechanistic reactivity, self-validating synthesis protocols, and pharmacological applications of this essential scaffold.

Structural and Physicochemical Profiling

The core of the molecule is 1H-pyrrolo[2,3-c]pyridine (6-azaindole), where the pyridine nitrogen is located at position 6. The dual halogenation provides distinct steric and electronic environments that dictate the molecule's behavior in cross-coupling reactions and biological binding pockets.

Table 1: Quantitative Physicochemical and Structural Properties

PropertyValue
Chemical Name 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
CAS Registry Number 1190318-20-7[1],[2]
Precursor CAS Number 165669-35-2 (7-bromo-1H-pyrrolo[2,3-c]pyridine)[3]
Molecular Formula C₇H₄BrIN₂[2]
Molecular Weight 322.93 g/mol [2]
Core Scaffold 6-Azaindole (1H-pyrrolo[2,3-c]pyridine)[4]
Halogen Substitution Sites C-7 (Bromine), C-3 (Iodine)
Predicted Reactivity (Oxidative Addition) C-3 (Iodine) > C-7 (Bromine)

Mechanistic Chemistry: Orthogonal Reactivity

The 1H-pyrrolo[2,3-c]pyridine scaffold features an electron-rich pyrrole ring fused to an electron-deficient pyridine ring[4]. The C-3 position exhibits the highest electron density, making it the primary site for electrophilic aromatic substitution (SEAr)[4]. Conversely, the C-7 position is adjacent to the pyridine nitrogen (N-6). This proximity exerts a strong inductive electron-withdrawing effect, highly activating the C-7 carbon toward nucleophilic attack and transition-metal-catalyzed cross-coupling.

The presence of both C-3 Iodine and C-7 Bromine creates a highly predictable, orthogonal synthetic handle. The carbon-iodine (C-I) bond dissociation energy (~234 kJ/mol) is significantly lower than that of the carbon-bromine (C-Br) bond (~280 kJ/mol). Consequently, Palladium(0) undergoes oxidative addition at the C-3 iodine much faster than at the C-7 bromine. This kinetic differential allows chemists to perform sequential, site-selective couplings (e.g., Suzuki-Miyaura or Sonogashira) without the need for intermediate protecting groups.

ReactivityMap Start 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Step1 Pd(0) Oxidative Addition at C-3 (Iodine) Start->Step1 Lower BDE of C-I Step2 Suzuki/Sonogashira Cross-Coupling Step1->Step2 Boronic acid/Alkyne Step3 Pd(0) Oxidative Addition at C-7 (Bromine) Step2->Step3 Elevated Temp/Stronger Base Step4 Buchwald-Hartwig or 2nd Suzuki Coupling Step3->Step4 Amine/Boronic acid Product C-3, C-7 Disubstituted 6-Azaindole Derivative Step4->Product Final Yield

Fig 1: Orthogonal cross-coupling reactivity map for di-halogenated 6-azaindoles.

Self-Validating Experimental Protocol: Regioselective C-3 Iodination

To synthesize 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine, the precursor 7-bromo-1H-pyrrolo[2,3-c]pyridine is subjected to regioselective electrophilic iodination. The following protocol is engineered as a self-validating system to ensure maximum yield and purity[5].

  • Step 1: Substrate Dissolution. Dissolve 7-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the iodinating agent. DMF provides excellent solvation for the polar azaindole core, ensuring homogeneous reactivity.

  • Step 2: Base Activation. Add Potassium Hydroxide (KOH, 0.5 equiv) and stir for 30 minutes at room temperature[5].

    • Causality: The mild base slightly polarizes the pyrrole N-H bond, increasing the nucleophilicity of the C-3 position and accelerating the SEAr mechanism without causing core degradation.

  • Step 3: Electrophile Addition. Shield the reaction flask from ambient light using aluminum foil. Cool to 0 °C and add N-Iodosuccinimide (NIS, 1.05 equiv) portion-wise[5].

    • Causality: NIS is light-sensitive and can homolytically cleave to form iodine radicals. Shielding the flask ensures the reaction proceeds strictly via the desired ionic SEAr pathway (I⁺ generation). The low temperature suppresses off-target halogenation.

  • Step 4: Reaction Monitoring (The Validation Checkpoint). Allow the reaction to warm to room temperature and stir for 2–15 hours[5]. Monitor the progression via LC-MS.

    • Causality & Validation: The disappearance of the starting material mass (m/z ~197) and the appearance of the product mass (m/z ~323) provides real-time, self-validating proof of successful electrophilic conversion before proceeding to workup.

  • Step 5: Quenching and Workup. Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate instantly reduces any unreacted electrophilic iodine or molecular iodine into highly water-soluble iodide ions (I⁻), preventing product contamination and oxidative degradation during isolation.

  • Step 6: Isolation. Extract with Ethyl Acetate (EtOAc), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography to yield the pure 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine.

Applications in Targeted Therapeutics

Azaindoles are highly privileged bioisosteres of indoles and purines. The additional nitrogen in the pyridine ring provides a critical hydrogen bond acceptor. This feature is heavily exploited in the design of kinase inhibitors (e.g., targeting MLK3[6]) and epigenetic modulators.

Specifically, the pyrrolo[2,3-c]pyridine (6-azaindole) core is a foundational scaffold in the development of selective Bromodomain and Extra-Terminal motif (BET) inhibitors. For example, the clinical compound ABBV-744 utilizes a highly substituted pyrrolo[2,3-c]pyridine core to achieve >100-fold selectivity for the BD2 domain of BRD4 over BD1[7]. The 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine building block allows medicinal chemists to rapidly synthesize such complex architectures by sequentially functionalizing the C-3 and C-7 positions to optimize target affinity and pharmacokinetic properties.

BETPathway Core Pyrrolo[2,3-c]pyridine Derivative Target BRD4 (BD2 Domain) Core->Target Competitive Binding Chromatin Acetylated Histones (Chromatin) Target->Chromatin Prevents Interaction Transcription c-Myc Transcription Downregulation Target->Transcription Inhibits Outcome Tumor Cell Apoptosis / Growth Arrest Transcription->Outcome Phenotypic Response

Fig 2: Mechanism of action for pyrrolo[2,3-c]pyridine-based BET bromodomain inhibitors.

References

  • iChemical. "7-Bromo-1H-pyrrolo[2,3-c]pyridine, CAS No. 165669-35-2 - iChemical". [Link]

  • Sheppard, G. S., et al. (2020). "Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1 H-pyrrolo[2,3- c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain". Journal of Medicinal Chemistry, 63(10), 5585-5623.[Link]

  • Naidu, B. N., et al. (2023). "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity". ACS Omega, 8(9), 8758-8772.[Link]

  • Goodfellow, V. S., et al. (2015). "Discovery, Synthesis and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3". Bioorganic & Medicinal Chemistry Letters, 25(22), 5224-5229.[Link]

Sources

Exploratory

7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine: A Technical Guide to Orthogonal Functionalization in Drug Discovery

Executive Summary In the landscape of modern drug discovery, the strategic deployment of dihalogenated heteroarenes enables the rapid, modular assembly of complex molecular architectures. Among these privileged scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic deployment of dihalogenated heteroarenes enables the rapid, modular assembly of complex molecular architectures. Among these privileged scaffolds, 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine serves as a highly versatile building block. By leveraging the inherent electronic disparities and bond dissociation energies between the C-3 iodine and the C-7 bromine, chemists can execute highly predictable, regioselective cross-coupling cascades.

This whitepaper provides an in-depth mechanistic analysis and field-proven experimental protocols for the orthogonal functionalization of this critical 6-azaindole derivative, ensuring high-fidelity synthetic outcomes for pharmaceutical researchers.

Chemical Identity and Core Identifiers

Before initiating any synthetic campaign, verifying the structural and physical parameters of the starting material is paramount. The 1H-pyrrolo[2,3-c]pyridine core is widely recognized in the literature by its common synonym, 6-azaindole[1].

Table 1: Core Chemical Identifiers

PropertyValue
Chemical Name 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
CAS Number 1190318-20-7[2]
Molecular Formula C

H

BrIN

[2]
Molecular Weight 322.93 g/mol [2]
Core Scaffold 1H-pyrrolo[2,3-c]pyridine (6-Azaindole)[1]
Typical Purity ≥95% (Standard commercial grade)[2]

Structural and Electronic Properties: The 6-Azaindole Scaffold

To master the reactivity of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine, one must understand the causality behind its site-selectivity. The numbering of the 6-azaindole bicyclic system places the pyrrole nitrogen at position 1 and the pyridine nitrogen at position 6. Consequently, the C-7 position is directly adjacent (ortho) to the pyridine nitrogen[3].

This structural topology creates a highly polarized electronic environment:

  • The C-3 Position: Located on the electron-rich pyrrole ring, this site is highly nucleophilic. The carbon-iodine (C-I) bond here is highly polarizable and relatively weak (~55 kcal/mol).

  • The C-7 Position: Situated on the pyridine ring and adjacent to the electronegative N6 atom, this site is highly electron-deficient[4]. The carbon-bromine (C-Br) bond here is significantly stronger (~68 kcal/mol).

When subjected to palladium-catalyzed cross-coupling conditions, these distinct electronic environments dictate a strict hierarchy of reactivity, allowing for orthogonal functionalization without the need for transient protecting groups[5].

Electronics cluster_0 Core 1H-pyrrolo[2,3-c]pyridine Core (6-Azaindole) Iodine C-3 Iodine High Polarizability Low Bond Energy (~55 kcal/mol) Core->Iodine Bromine C-7 Bromine Electron Deficient High Bond Energy (~68 kcal/mol) Core->Bromine OxAdd1 Rapid Oxidative Addition (Kinetically Favored at 50°C) Iodine->OxAdd1 OxAdd2 Slower Oxidative Addition (Requires >90°C & Ligands) Bromine->OxAdd2

Electronic basis for orthogonal halogen reactivity at C-3 and C-7.

Table 2: Halogen Reactivity Profile

PositionLeaving GroupBond Dissociation EnergyElectronic EnvironmentCross-Coupling Priority
C-3 Iodine~55 kcal/molElectron-rich (Pyrrole ring)Primary (Low Temp, 50-60°C)
C-7 Bromine~68 kcal/molElectron-deficient (Pyridine ring)Secondary (High Temp, >90°C)

Mechanistic Pathways: Exploiting Orthogonal Reactivity

The predictable site-selectivity of dihalogenated heteroarenes is a cornerstone of modern synthetic design. The catalytic cycle for the primary functionalization begins with the rapid, irreversible oxidative addition of Pd(0) into the weaker C-3 C-I bond. Because this step is kinetically controlled, maintaining lower reaction temperatures ensures that the C-7 C-Br bond remains completely inert.

Once the C-3 position is elaborated, the resulting intermediate can be subjected to more forcing conditions—such as elevated temperatures and specialized electron-rich phosphine ligands (e.g., BrettPhos or XPhos)—to activate the C-7 bromine for subsequent Buchwald-Hartwig aminations or secondary Suzuki couplings.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies incorporate built-in analytical checkpoints to guarantee chemoselectivity.

Primary Functionalization: Regioselective C-3 Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid at the C-3 position while leaving the C-7 bromine completely intact.

Reagents:

  • 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Pd(dppf)Cl

    
     (0.05 equiv)
    
  • K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / H

    
    O (4:1 v/v)
    

Procedure:

  • Charge a Schlenk flask with the azaindole starting material, arylboronic acid, Pd(dppf)Cl

    
    , and K
    
    
    
    CO
    
    
    .
  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add degassed 1,4-Dioxane and H

    
    O.
    
  • Heat the reaction mixture strictly to 50–60 °C . Causality Note: Exceeding 60 °C drastically increases the risk of competitive oxidative addition at the C-7 bromine.

  • Stir for 4–6 hours.

Self-Validating Analytical Check (LC-MS): To ensure the integrity of the regioselective coupling, monitor the reaction via LC-MS. Bromine possesses two stable isotopes (


Br and 

Br) in a nearly 1:1 ratio, whereas iodine is monoisotopic (

I).
  • The starting material will show a distinct M/M+2 doublet at m/z ~323/325.

  • Upon successful C-3 coupling, the mass will shift (loss of 127 Da, gain of the aryl mass), but the product must retain the 1:1 M/M+2 isotopic doublet . If a peak emerges lacking this isotopic signature, it indicates a catastrophic loss of chemoselectivity (over-coupling at C-7).

Workflow Prep Reaction Setup 1.0 eq SM, 1.05 eq Boronic Acid Pd(dppf)Cl2, K2CO3 Temp Thermal Control Maintain 50-60°C (Prevents C-7 Activation) Prep->Temp Monitor LC-MS Self-Validation Check for M/M+2 Isotope Pattern (Confirms Br retention) Temp->Monitor Decision Isotopic Pattern Intact? Monitor->Decision Proceed Proceed to Workup Isolate 3-Substituted Intermediate Decision->Proceed Yes Fail Troubleshoot Lower Temp / Check Catalyst Decision->Fail No

Self-validating experimental workflow for C-3 regioselective coupling.

Secondary Functionalization: C-7 Buchwald-Hartwig Amination

Objective: Install an amine at the sterically hindered, electron-deficient C-7 position of the intermediate.

Reagents:

  • 3-Aryl-7-bromo-1H-pyrrolo[2,3-c]pyridine intermediate (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Pd

    
    (dba)
    
    
    
    (0.05 equiv)
  • BrettPhos (0.1 equiv)

  • NaOtBu (2.0 equiv)

  • Solvent: Toluene

Procedure:

  • Combine all solid reagents in a dry Schlenk tube under Argon.

  • Add the amine and anhydrous Toluene.

  • Heat the mixture to 100 °C for 12 hours. Causality Note: The bulky, electron-rich BrettPhos ligand is critical here. It accelerates the challenging oxidative addition into the C-7 C-Br bond and promotes rapid reductive elimination, preventing competitive off-target reactions.

  • Analytical Check: LC-MS should now show the complete disappearance of the 1:1 M/M+2 bromine isotopic pattern, confirming successful substitution at C-7.

Applications in Pharmaceutical Development

The 6-azaindole core is a bioisostere of the traditional indole ring, offering improved aqueous solubility and unique hydrogen-bonding capabilities (acting as both a hydrogen bond donor via N1 and an acceptor via N6). Derivatives synthesized from 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine are heavily utilized in the development of novel kinase inhibitors, central nervous system (CNS) agents, and phosphodiesterase inhibitors[5]. The ability to independently tune the C-3 and C-7 vectors allows medicinal chemists to rapidly optimize structure-activity relationships (SAR) and fine-tune pharmacokinetic profiles.

References

  • CymitQuimica. "7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine - Product Specifications".
  • TCI Chemicals. "1H-Pyrrolo[2,3-c]pyridine | 271-29-4".
  • PubChem - NIH. "6-Azaindole | C7H6N2 | CID 9219".
  • Scholaris. "Reversible Oxidative Addition in Palladium Catalysis".
  • Benchchem. "3-Bromo-1-iodoimidazo[1,5-a]pyridine - Orthogonal Reactivity".
  • PMC - NIH. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems".

Sources

Foundational

Structural Analysis and Synthetic Utility of the 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Scaffold in Drug Discovery

Introduction: The Privileged 6-Azaindole Core In the landscape of modern medicinal chemistry, the pyrrolo[2,3-c]pyridine (6-azaindole) core has emerged as a privileged scaffold[1]. Serving as a bioisostere for indoles, p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged 6-Azaindole Core

In the landscape of modern medicinal chemistry, the pyrrolo[2,3-c]pyridine (6-azaindole) core has emerged as a privileged scaffold[1]. Serving as a bioisostere for indoles, purines, and other nitrogen-containing heterocycles, it provides unique hydrogen-bonding capabilities—specifically, a pyrrole N-H hydrogen bond donor and a pyridine nitrogen hydrogen bond acceptor. Among its highly functionalized derivatives, 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine stands out as a critical building block. The strategic placement of two different halogens (iodine at C3 and bromine at C7) enables orthogonal, regioselective functionalization, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) in complex drug targets such as kinases and epigenetic modulators[2][3].

Part 1: Structural and Electronic Properties (The Causality)

To effectively utilize 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine, one must understand the electronic distribution that dictates its reactivity. The scaffold consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring.

  • The C3 Position (Pyrrole Ring): The C3 carbon is the most electron-dense site on the fused bicyclic system. Consequently, it is highly susceptible to electrophilic aromatic substitution, making it the natural site for halogenation (e.g., iodination using N-iodosuccinimide)[4]. In the di-halogenated scaffold, the C3-I bond is highly polarizable and possesses a lower bond dissociation energy (~65 kcal/mol) compared to C-Br. This makes the C3 position kinetically favored for oxidative addition by Palladium(0) species.

  • The C7 Position (Pyridine Ring): The C7 carbon is electron-deficient due to the inductive and mesomeric effects of the adjacent pyridine nitrogen (N6). The C7-Br bond (~81 kcal/mol) is significantly stronger than the C3-I bond. Therefore, it remains inert under mild cross-coupling conditions, serving as a robust handle for late-stage functionalization requiring higher temperatures and more electron-rich phosphine ligands (e.g., XPhos)[5].

This inherent electronic dichotomy is the causality behind the orthogonal cross-coupling strategies employed in synthesizing complex 6-azaindole derivatives[6].

Part 2: Regioselective Functionalization Strategy

The di-halogenated nature of this scaffold necessitates a self-validating experimental workflow. By exploiting the differential reactivity of the C-I and C-Br bonds, chemists can perform sequential Suzuki-Miyaura or Sonogashira couplings without the need for intermediate protecting group manipulations.

Experimental Protocol 1: Synthesis of the Scaffold via Regioselective Iodination

The synthesis of the di-halogenated scaffold begins with the commercially available 7-bromo-1H-pyrrolo[2,3-c]pyridine. The high nucleophilicity of the C3 position allows for selective iodination[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 7-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Add freshly ground potassium hydroxide (KOH, 4.0 equiv) to the stirred solution at ambient temperature. Stir for 15 minutes to generate the highly reactive azaindolyl anion.

  • Electrophilic Attack: Slowly add a solution of iodine (I2) or N-iodosuccinimide (NIS, 1.05 equiv) in DMF dropwise over 30 minutes. Maintain the temperature strictly at 0–5°C to prevent over-halogenation.

  • Quenching & Isolation: Quench the reaction with saturated aqueous sodium thiosulfate (

    
    ) to neutralize unreacted iodine. Extract with ethyl acetate, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Validation: Analyze the crude product via LC-MS. The appearance of a molecular ion peak at m/z 322.9

    
     confirms the formation of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine.
    
Experimental Protocol 2: Orthogonal Suzuki-Miyaura Cross-Coupling

This protocol outlines the sequential, regioselective arylation of the scaffold[5][6].

Step 1: Selective C3-Arylation (Low Temperature)

  • Charge a Schlenk flask with 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), an arylboronic acid (1.0 equiv), and

    
     (0.05 equiv).
    
  • Add a degassed mixture of 1,4-dioxane and 2M aqueous

    
     (3:1 v/v).
    
  • Stir the mixture at 50°C for 4–6 hours. Causality note: The low temperature and stoichiometric limitation of the boronic acid prevent the oxidative addition of the C7-Br bond.

  • Isolate the C3-arylated, C7-bromo intermediate via silica gel chromatography.

Step 2: Late-Stage C7-Arylation (High Temperature)

  • Charge a reaction vial with the C3-arylated intermediate (1.0 equiv), a second (hetero)arylboronic acid (1.5 equiv), and XPhos-Pd-G2 (0.05 equiv)[5].

  • Add degassed 1,4-dioxane and 2M aqueous

    
     (3:1 v/v).
    
  • Heat the mixture to 100°C under microwave irradiation for 1 hour. Causality note: The bulky, electron-rich XPhos ligand facilitates the difficult oxidative addition into the deactivated C7-Br bond.

  • Purify the final di-functionalized 6-azaindole via preparative HPLC.

G A 7-Bromo-3-iodo-1H- pyrrolo[2,3-c]pyridine B C3-Functionalized 7-Bromo Intermediate A->B Pd(0), Ar-B(OH)2 (1 eq) 50°C (Selective C-I) C C3, C7-Difunctionalized Target Compound B->C XPhos-Pd-G2, R-B(OH)2 (1.5 eq) 100°C (C-Br Activation)

Regioselective orthogonal Suzuki-Miyaura cross-coupling workflow for the di-halogenated scaffold.

Part 3: Quantitative Data Presentation

To streamline experimental design, the reactivity parameters of the two halogenated positions are summarized below. This self-validating matrix ensures that chemists select the appropriate catalytic systems based on the targeted bond.

ParameterC3 Position (Iodine)C7 Position (Bromine)
Electronic Environment Electron-rich (Pyrrole ring)Electron-deficient (Pyridine ring)
Approx. Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Oxidative Addition Kinetics Fast (Favored at

50°C)
Slow (Requires

90°C)
Preferred Catalyst System

or

XPhos-Pd-G2 or

/DavePhos
Base Requirement Mild (

,

)
Strong (

,

)
Primary Synthetic Utility Early-stage pharmacophore installationLate-stage affinity optimization

Part 4: Applications in Drug Discovery

The 6-azaindole core is a cornerstone in the development of targeted therapeutics due to its ability to mimic the purine ring of ATP, making it highly effective in kinase inhibition[3]. Furthermore, its distinct electronic profile has been leveraged in epigenetic drug discovery[2].

  • Kinase Inhibitors (e.g., AAK1, PLK1): The pyrrole N1 acts as a critical hydrogen bond donor to the kinase hinge region. Substitutions at the C3 position (derived from the C3-iodo handle) typically project into the solvent-exposed region or the selectivity pocket, while C7 modifications (derived from the C7-bromo handle) interact with hydrophobic sub-pockets to enhance binding affinity and kinase selectivity[3].

  • LSD1 Inhibitors: Recent studies have identified pyrrolo[2,3-c]pyridines as highly potent, reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), a critical epigenetic eraser implicated in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC). The bicyclic ring captures essential hydrophobic interactions with the Tyr761 residue of the LSD1 enzyme, achieving single-digit nanomolar

    
     values[2].
    

G Core 6-Azaindole Core (H-Bond Donor/Acceptor) C3 C3 Position (Solvent Exposed / Selectivity) Core->C3 Tuning via C-I Cross-Coupling C7 C7 Position (Hydrophobic Pocket) Core->C7 Affinity Optimization via C-Br Cross-Coupling N1 N1 (Pyrrole) (Kinase Hinge Interaction) Core->N1 Essential Pharmacophore (Unsubstituted)

Pharmacophore mapping of the 6-azaindole core in targeted inhibitor design.

References

  • Voloshchuk, V. V.; Ivonin, S. P. "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." Journal of Organic and Pharmaceutical Chemistry 2024, 22(1), 33-56.[Link]

  • Ma, L., et al. "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors." ACS Medicinal Chemistry Letters 2023, 14(10), 1389–1395.[Link]

  • Anthonissen, S., et al. "Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue." European Journal of Medicinal Chemistry 2025, 299, 118001.[Link]

Sources

Exploratory

Literature review of halogenated pyrrolo[2,3-c]pyridine derivatives

This technical guide provides an in-depth review of halogenated pyrrolo[2,3-c]pyridine derivatives, focusing on their synthesis, reactivity, and application in medicinal chemistry. Content Type: Technical Whitepaper & Pr...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth review of halogenated pyrrolo[2,3-c]pyridine derivatives, focusing on their synthesis, reactivity, and application in medicinal chemistry.

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary: The 6-Azaindole Scaffold

The pyrrolo[2,3-c]pyridine scaffold (commonly referred to as 6-azaindole ) represents a critical bioisostere of indole and 7-azaindole (pyrrolo[2,3-d]pyrimidine). Its unique nitrogen placement at position 6 alters the electronic landscape of the fused system, significantly impacting hydrogen bond acceptor capabilities, pKa, and metabolic stability compared to its isomers.

Halogenated derivatives of 6-azaindole are indispensable building blocks. They serve as linchpins for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the rapid construction of diverse libraries for kinase inhibition (e.g., JAK, c-Met) and epigenetic modulation (e.g., BET bromodomain inhibitors).

Structural Architecture & Reactivity Profile

Understanding the electronic bias of the 6-azaindole core is prerequisite to designing effective synthetic routes. Unlike the electron-rich indole, the pyridine ring in 6-azaindole exerts an electron-withdrawing effect, deactivating the system towards electrophilic attack but activating it for nucleophilic substitution, particularly at the positions ortho to the pyridine nitrogen.

Reactivity Map

The following diagram outlines the primary sites for functionalization:

G Scaffold Pyrrolo[2,3-c]pyridine (6-Azaindole) C3 C-3 Position (Nucleophilic) Scaffold->C3 Electrophilic Aromatic Substitution (SEAr) (Halogenation) N1 N-1 Position (Acidic pKa ~13) Scaffold->N1 Deprotonation & Alkylation C7 C-7 Position (Electrophilic via N-Oxide) Scaffold->C7 Reissert-Henze Functionalization C4 C-4 Position (Sterically Accessible) Scaffold->C4 De Novo Synthesis (Bartoli)

Figure 1: Reactivity landscape of the 6-azaindole scaffold.

Synthetic Strategies: From Precursors to Halogenated Cores

Two primary strategies dominate the literature for accessing halogenated 6-azaindoles: De Novo Construction (Ring Closure) and Late-Stage Functionalization .

Strategy A: De Novo Synthesis (The Bartoli Indole Synthesis)

For accessing derivatives halogenated on the pyridine ring (e.g., C-7 or C-4), direct halogenation of the parent scaffold is often unselective. The Bartoli Indole Synthesis provides a regiocontrolled entry by cyclizing ortho-substituted nitropyridines.

Mechanism: The reaction involves the attack of three equivalents of vinyl Grignard on a nitro-pyridine.[1] The steric bulk of the ortho substituent is crucial to drive the [3,3]-sigmatropic rearrangement that forms the pyrrole ring.[1]

Protocol 1: Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine

Target: Construction of the 6-azaindole core with a pre-installed chlorine atom at C-7.

Reagents & Conditions:

  • Substrate: 2-Chloro-3-nitropyridine[1][2]

  • Reagent: Vinylmagnesium bromide (1.0 M in THF)[1]

  • Solvent: Anhydrous THF

  • Temperature: -78 °C to -20 °C[1][2]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask and purge with Nitrogen (

    
    ). Add 2-chloro-3-nitropyridine  (5.0 g, 31.5 mmol) and dissolve in anhydrous THF (200 mL).
    
  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure effective stirring.

  • Addition: Add vinylmagnesium bromide (100 mL, 100 mmol, ~3.2 equiv) dropwise over 45 minutes. Note: The reaction is exothermic; maintain internal temperature below -65 °C.

  • Reaction: Allow the mixture to warm slowly to -20 °C and stir for 8 hours. The color typically shifts from yellow to deep dark red/brown.

  • Quench: Carefully quench the reaction by pouring the cold mixture into saturated aqueous

    
     (150 mL) at 0 °C.
    
  • Extraction: Extract the aqueous phase with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to yield 7-chloro-1H-pyrrolo[2,3-c]pyridine  (Yield typically 30-40%).
    
Strategy B: Late-Stage Electrophilic Halogenation

Direct halogenation is most effective at the C-3 position of the pyrrole ring due to the high electron density relative to the pyridine ring.

Protocol 2: Synthesis of 3-Bromo-1H-pyrrolo[2,3-c]pyridine

Target: Introduction of a bromine handle for Suzuki/Sonogashira coupling.

Reagents:

  • Substrate: 1H-pyrrolo[2,3-c]pyridine (6-azaindole)

  • Reagent: N-Bromosuccinimide (NBS)

  • Solvent: DMF or DCM

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-azaindole (1.0 equiv) in DMF (0.5 M concentration).

  • Addition: Add NBS (1.05 equiv) portion-wise at 0 °C to prevent over-bromination.

  • Monitoring: Stir at room temperature for 1-2 hours. Monitor by LC-MS for the disappearance of starting material (

    
    ) and appearance of product (
    
    
    
    ).
  • Workup: Dilute with water (5x reaction volume). The product often precipitates. Filter the solid.[2] If no precipitate, extract with EtOAc, wash with brine (3x) to remove DMF, and concentrate.

  • Yield: Typically >85% yield as a beige solid.

Comparative Data: Halogenated Isomers

The following table summarizes the key physical and synthetic properties of common halogenated 6-azaindole derivatives.

DerivativePositionSynthesis MethodKey ApplicationRef
3-Bromo-6-azaindole C-3 (Pyrrole)Electrophilic Subst.[3][4][5] (NBS)Suzuki Coupling (Biaryl synthesis)[1]
3-Iodo-6-azaindole C-3 (Pyrrole)NIS or

/KOH
Sonogashira Coupling (Alkynes)[1]
7-Chloro-6-azaindole C-7 (Pyridine)Bartoli (from 2-Cl-3-NO2-Py)Nucleophilic Displacement (

)
[2]
4-Chloro-6-azaindole C-4 (Pyridine)N-Oxide ->

(Variable)
Kinase Hinge Binding[3]

Medicinal Chemistry Workflow

The utility of these derivatives lies in their orthogonal reactivity. A typical workflow involves functionalizing the pyridine ring (C-7/C-4) first (using the specific de novo precursor), followed by C-3 functionalization.

SAR_Workflow Start Target Profile: Kinase Inhibitor Step1 Select Scaffold: 7-Chloro-6-azaindole Start->Step1 Step2 Step 1: SNAr Displacement (C-7 Position) Introduce Solubilizing Group Step1->Step2 Amination Step3 Step 2: C-3 Bromination (NBS) Step2->Step3 Electrophilic Subst. Step4 Step 3: Suzuki Coupling (C-3 Position) Introduce Aryl/Heteroaryl Step3->Step4 Pd-Catalysis Final Final Drug Candidate Step4->Final

Figure 2: Logical workflow for elaborating the 7-chloro-6-azaindole scaffold.

References

  • Regioselective Halogenation of Azaindoles. Journal of Organic Chemistry. Link

  • A General Method for the Preparation of 4- and 6-Azaindoles. Journal of Organic Chemistry. Link

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. Link

  • Bartoli Indole Synthesis Protocols. BenchChem Technical Notes. Link

Sources

Foundational

Therapeutic potential of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine intermediates

Topic: Orthogonal Precision: Therapeutic Potential & Synthetic Utility of 7-Bromo-3-Iodo-1H-Pyrrolo[2,3-c]pyridine Intermediates Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Orthogonal Precision: Therapeutic Potential & Synthetic Utility of 7-Bromo-3-Iodo-1H-Pyrrolo[2,3-c]pyridine Intermediates Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads[1]

Executive Summary: The 6-Azaindole Advantage

The pyrrolo[2,3-c]pyridine scaffold (commonly referred to as 6-azaindole ) represents a privileged pharmacophore in modern drug discovery, distinct from its more ubiquitous isomer, 7-azaindole.[1] While 7-azaindoles have dominated kinase inhibitor libraries, the 6-azaindole core offers a unique electrostatic profile and hydrogen-bonding vector that is critical for targeting specific epigenetic modulators (e.g., LSD1 ) and tyrosine kinases (e.g., FMS , c-Met ).[1]

The di-halogenated intermediate 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine serves as a high-value "linchpin" molecule.[1] Its structural utility lies in the orthogonal reactivity of its halogen substituents: the labile C3-iodine allows for mild, selective functionalization of the pyrrole ring, while the robust C7-bromine enables late-stage diversification of the pyridine core.[1] This guide details the synthetic protocols, mechanistic rationale, and therapeutic applications of this critical intermediate.

Therapeutic Mechanism & Biological Targets[1][2][3]

Epigenetic Modulation: Reversible LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated histone H3 lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3][4][5] Overexpression of LSD1 is a driver in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).[1]

Recent structure-activity relationship (SAR) studies have identified 6-azaindoles as potent, reversible LSD1 inhibitors.[1] Unlike irreversible inhibitors (e.g., tranylcypromine derivatives) that covalently bind the FAD cofactor, 6-azaindoles occupy the substrate binding pocket via non-covalent interactions, reducing off-target toxicity.[1]

  • Mechanism: The 6-azaindole core mimics the histone tail, positioning the N1-H and N6 as critical hydrogen bond donors/acceptors within the LSD1 active site.[1]

  • Potency: Optimized 6-azaindole derivatives (e.g., Compound 46 ) exhibit single-digit nanomolar IC50 values against LSD1, significantly outperforming earlier generation inhibitors like GSK-354.[1][2]

Kinase Inhibition (ATP Mimicry)

The 6-azaindole scaffold functions as a bioisostere of the purine ring of ATP.[1]

  • Binding Mode: The pyrrole NH (N1) and pyridine N (N6) form a bidentate hydrogen-bonding motif with the "hinge region" of kinase domains.[1]

  • Selectivity: The C7-substituent (accessible via the 7-bromo handle) projects into the solvent-exposed region or the hydrophobic back-pocket, depending on the kinase, allowing for fine-tuning of selectivity profiles against c-Met and FMS kinases.[1]

LSD1_Pathway LSD1 LSD1 (KDM1A) Enzyme H3K4me H3K4me1/2 (Active Chromatin) LSD1->H3K4me Demethylates H3K4 H3K4 (Repressed Chromatin) H3K4me->H3K4 Epigenetic Silencing Differentiation Cellular Differentiation (Tumor Suppression) H3K4me->Differentiation Restores Gene Expression Proliferation Unchecked Proliferation (AML / SCLC) H3K4->Proliferation Promotes Inhibitor 6-Azaindole Inhibitor (e.g., Cmpd 46) Inhibitor->LSD1 Reversible Binding (IC50 < 5 nM) Inhibitor->H3K4me Preserves Methylation

Figure 1: Mechanism of action for 6-azaindole LSD1 inhibitors restoring cellular differentiation pathways in cancer models.[1]

Chemical Space & Orthogonal Reactivity

The synthetic power of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine lies in the electronic differentiation between the two halogenated sites.[1]

FeatureC3-Iodo PositionC7-Bromo Position
Electronic Environment Electron-rich (Pyrrole ring)Electron-deficient (Pyridine ring)
Bond Dissociation Energy Lower (C–I is weaker)Higher (C–Br is stronger)
Reactivity (Pd-Catalysis) High: Oxidative addition occurs readily at room temperature.[1]Low: Requires elevated temperatures or specialized ligands (e.g., XPhos, RuPhos).
Functionalization Role "Head" Group: Introduction of aryl/heteroaryl cores for primary binding."Tail" Group: Introduction of solubilizing groups or selectivity elements.

Experimental Protocols

Synthesis of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Rationale: Direct iodination of the parent 7-bromo-6-azaindole is preferred over bromination-first approaches due to the high regioselectivity of electrophilic aromatic substitution at the C3 position of the pyrrole ring.[1]

Reagents:

  • 7-Bromo-1H-pyrrolo[2,3-c]pyridine (Starting Material)[1]

  • N-Iodosuccinimide (NIS)[1]

  • Dimethylformamide (DMF) or Acetone[1]

Protocol:

  • Dissolution: Charge a reaction vessel with 7-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq) and dissolve in DMF (0.2 M concentration). Ensure the solution is clear; mild heating (30°C) may be required.[1]

  • Iodination: Cool the solution to 0°C. Add NIS (1.05 eq) portion-wise over 20 minutes to avoid exotherms.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by LC-MS (Target Mass: M+H ≈ 322/324).[1]

  • Workup: Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a solid.

  • Purification: Filter the precipitate, wash with water and cold hexanes. Dry under vacuum.[1]

    • Yield Expectation: 85–95%[1]

    • Appearance: Off-white to pale yellow solid.[1]

Selective C3-Suzuki Cross-Coupling

Rationale: This step validates the orthogonal reactivity. We utilize mild conditions to couple exclusively at the C3-iodine without disturbing the C7-bromine.[1]

Reagents:

  • 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 eq)[1]

  • Aryl Boronic Acid (1.1 eq)[1][6]

  • Pd(dppf)Cl₂[1]·DCM (0.05 eq)[1]

  • Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)[1]

  • 1,4-Dioxane (0.15 M)[1]

Protocol:

  • Inertion: Purge the reaction vessel with Nitrogen or Argon for 10 minutes.

  • Addition: Add the intermediate, boronic acid, and Pd catalyst to the vessel. Add degassed 1,4-dioxane and Na₂CO₃ solution.

  • Coupling: Heat to 60–80°C for 4–6 hours. Note: Do not exceed 90°C to prevent premature oxidative addition at the C7-Br site.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will retain the 7-bromo functionality, confirmed by the characteristic isotopic pattern in Mass Spec (1:1 ratio of M/M+2).

Synthesis_Workflow Start 7-Bromo-6-Azaindole Step1 Iodination (NIS, DMF, 25°C) Start->Step1 Intermed 7-Bromo-3-Iodo Intermediate Step1->Intermed Step2 Selective Suzuki (Pd(dppf)Cl2, 60°C) Intermed->Step2 C3-I Reaction (Fast) Prod1 3-Aryl-7-Bromo Derivative Step2->Prod1 Step3 Buchwald/Suzuki (Pd2(dba)3, XPhos, 110°C) Prod1->Step3 C7-Br Reaction (Slow/Forcing) Final 3,7-Disubstituted Lead Compound Step3->Final

Figure 2: Orthogonal synthetic workflow exploiting the reactivity difference between C3-I and C7-Br.

Comparative Data: Potency Benchmarks

The following table illustrates the therapeutic leap achieved by optimizing the 6-azaindole scaffold (e.g., Compound 46) compared to first-generation inhibitors like GSK-354.[1]

CompoundScaffoldTargetIC50 (Enzymatic)IC50 (MV4;11 AML Cells)Mechanism
GSK-354 PyridineLSD1130 nM>1000 nMReversible
Compound 46 6-Azaindole LSD13.1 nM 0.6 nM Reversible
CC-90011 Pyrimidinone*LSD10.25 nM2.0 nMReversible

*Note: CC-90011 is a clinical benchmark included for potency context; it utilizes a different core scaffold but validates the reversible inhibition mechanism.[1]

References

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors Source: ACS Medicinal Chemistry Letters (2023) URL:[Link][1][3]

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules (NIH/PMC) URL:[1][Link]

  • Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1) Source: Journal of Medicinal Chemistry (2020) URL:[Link][1]

  • Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction Source: Journal of Organic Chemistry URL:[Link][1]

  • Synthesis and Reactivity of 7-Azaindoles (Comparative Chemistry) Source: Current Organic Chemistry URL:[Link]

Sources

Exploratory

Reactivity profile of C3-iodo vs C7-bromo in 6-azaindoles

The following technical guide details the reactivity profile of 3-iodo-7-bromo-1H-pyrrolo[2,3-c]pyridine (6-azaindole). Technical Guide for Sequential Functionalization Executive Summary In the scaffold of 6-azaindole (1...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile of 3-iodo-7-bromo-1H-pyrrolo[2,3-c]pyridine (6-azaindole).

Technical Guide for Sequential Functionalization

Executive Summary

In the scaffold of 6-azaindole (1H-pyrrolo[2,3-c]pyridine), the C3-iodo and C7-bromo substituents occupy electronically distinct environments. This guide delineates the orthogonality of these two positions, enabling precise, regioselective functionalization.

  • C3-Iodo (Pyrrole Ring): Located on the electron-rich pyrrole ring. The C–I bond is weak (approx. 65 kcal/mol) and kinetically labile toward oxidative addition by Pd(0).[1] It is the primary site for metal-catalyzed cross-coupling and lithium-halogen exchange .

  • C7-Bromo (Pyridine Ring): Located on the electron-deficient pyridine ring, adjacent to the ring nitrogen (N6). This position mimics a 2-halopyridine. It is significantly less reactive toward Pd(0) oxidative addition than C3-I but is highly activated for Nucleophilic Aromatic Substitution (SNAr) .[1]

Strategic Hierarchy:

  • Pd-Catalyzed Coupling: C3-I reacts preferentially over C7-Br.

  • Lithiation: C3-I exchanges preferentially over C7-Br at low temperatures (-78 °C).

  • SNAr: C7-Br reacts exclusively; C3-I is inert to nucleophilic attack.

Electronic Structure & Mechanistic Basis

The regioselectivity is governed by the distinct molecular orbital coefficients and bond dissociation energies (BDE) of the 6-azaindole core.

Molecular Orbital Analysis[1]
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the pyrrole ring (C2/C3).[1] This facilitates oxidative addition at C3-I, as the electron-rich nature stabilizes the cationic Pd(II) intermediate.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the pyridine ring (C4/C5/C7).[1] The proximity of C7 to the electronegative N6 lowers the energy of the transition state for nucleophilic attack (Meisenheimer complex), enabling SNAr at C7.

Bond Dissociation Energy (BDE)[1]
  • C(sp2)–I: ~65 kcal/mol.[1]

  • C(sp2)–Br: ~81 kcal/mol.[1]

  • Implication: Under kinetic control (e.g., Suzuki-Miyaura coupling at 60 °C), the catalyst inserts exclusively into the weaker C–I bond.

Experimental Workflows

Workflow A: Chemoselective Suzuki-Miyaura Coupling (C3-Selective)

This protocol installs an aryl group at C3 while preserving the C7-bromide for subsequent functionalization.

Reagents:

  • Substrate: 3-iodo-7-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)[1]

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3/SPhos (for sterically hindered substrates)[1]

  • Base: Na2CO3 (2.0 M aqueous, 2.0 equiv)[1]

  • Solvent: DME/H2O (4:1) or Toluene/EtOH (4:1)[1]

Protocol:

  • Degassing: Charge a reaction vial with the 6-azaindole substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed solvent and aqueous base via syringe.

  • Reaction: Heat to 60–65 °C . Note: Do not exceed 80 °C to prevent oxidative addition at C7-Br.

  • Monitoring: Monitor via LC-MS. Conversion of C3-I is typically complete within 2–4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Checkpoint: The C7-Br motif should remain intact (verified by isotopic pattern in MS: 1:1 doublet for 79Br/81Br).

Workflow B: Nucleophilic Aromatic Substitution (C7-Selective)

This protocol exploits the "2-halopyridine-like" reactivity of the C7 position. This can be performed before or after C3 functionalization, as the C3-iodide is inert to SNAr conditions.

Reagents:

  • Nucleophile: Primary/Secondary Amine (2.0 equiv) or Alkoxide.[1]

  • Base: DIPEA (3.0 equiv) or Cs2CO3 (if using phenols/thiols).[1]

  • Solvent: NMP, DMF, or DMSO.

Protocol:

  • Setup: Dissolve the C7-bromo substrate in dry NMP (0.2 M).

  • Addition: Add the amine nucleophile and base.

  • Reaction: Heat to 100–120 °C in a sealed tube.

    • Mechanism:[2][3][4][5][6] Addition-Elimination via a Meisenheimer-like intermediate stabilized by N6.

  • Monitoring: Reaction typically requires 12–24 hours.[1]

  • Workup: Pour into water to precipitate the product or extract with EtOAc/LiCl (5%) to remove NMP.[1]

Workflow C: Selective Lithium-Halogen Exchange

Rapid exchange of C3-I allows for the introduction of electrophiles (formyl, carboxyl, alkyl) without disturbing the C7-Br.

Reagents:

  • Reagent: n-Butyllithium (1.1 equiv, 2.5 M in hexanes) or i-PrMgCl (TurboGrignard).[1]

  • Electrophile: DMF, CO2, or Aldehyde.

  • Solvent: Anhydrous THF.

Protocol:

  • Cryogenic Setup: Cool a solution of the substrate in THF to -78 °C (dry ice/acetone bath).

  • Exchange: Add n-BuLi dropwise over 10 minutes. Stir for 30 minutes at -78 °C.

    • Critical Control: Do not allow temperature to rise above -60 °C to prevent "halogen dance" (migration of Li to C2 or C7).[1]

  • Quench: Add the electrophile (e.g., dry DMF) rapidly.

  • Warming: Allow to warm to 0 °C over 1 hour.

  • Quench: Add sat. NH4Cl.[1]

Visualized Reaction Pathways

The following diagram illustrates the orthogonal pathways for functionalizing the 3-iodo-7-bromo-6-azaindole scaffold.

AzaindoleReactivity Start 3-Iodo-7-bromo- 6-azaindole Suzuki Pd(0), Ar-B(OH)2 60°C Start->Suzuki Fast Oxidative Addition (C-I) SNAr HNR2, Heat (SNAr) Start->SNAr Nucleophilic Attack (C7) LiEx n-BuLi, -78°C Electrophile (E+) Start->LiEx Kinetic Exchange (C-I > C-Br) Prod_C3 3-Aryl-7-bromo- 6-azaindole Suzuki->Prod_C3 Seq_Suzuki Pd(0), Ar'-B(OH)2 100°C Prod_C3->Seq_Suzuki Subsequent C7 Coupling Prod_C7 3-Iodo-7-amino- 6-azaindole SNAr->Prod_C7 Prod_Li 3-E-7-bromo- 6-azaindole LiEx->Prod_Li Final_Bis 3-Aryl-7-Aryl'- 6-azaindole Seq_Suzuki->Final_Bis

Caption: Orthogonal reaction pathways for 3-iodo-7-bromo-6-azaindole. Blue node represents the starting scaffold; Green, Yellow, and Red nodes represent first-stage selective products.

Quantitative Data Summary

Reaction TypeTarget PositionPreferred HalideSelectivity FactorKey Condition
Suzuki Coupling C3 Iodide>20:1 (vs Br)Temp < 70 °C, Pd(PPh3)4
Sonogashira C3 IodideExclusiveRoom Temp, CuI co-cat
SNAr C7 BromideExclusiveHeat (>100 °C), NMP
Li-Halogen Exch. C3 IodideKinetic-78 °C, THF
Buchwald-Hartwig C3 Iodide>10:1Low Temp, Specific Ligand

References

  • Regioselective Functionalization of Azaindoles. Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.[6][7] Source: Molecules, 2018.[8] URL:[Link][1]

  • Suzuki Coupling Selectivity. Title: Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction.[9] Source: ACS Omega, 2023. (Contextual application of C-I vs C-Cl/Br selectivity). URL:[Link][1]

  • Lithium-Halogen Exchange Dynamics. Title: The Mechanism of Lithium-Halogen Exchange.[2][4][10] Source: Macmillan Group, Princeton University. URL:[Link]

  • Azaindole Scaffold Numbering & Properties. Title: Product Class 22: Azaindoles and Their Derivatives.[1] Source: Science of Synthesis (Thieme).[1] URL:[Link][1]

Sources

Foundational

Technical Guide: Safety, Handling, and Stability of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Topic: Safety Data Sheet (SDS) for 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) for 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This guide serves as an enhanced Safety Data Sheet (SDS) and technical dossier for 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS: 1190318-20-7). Unlike standard compliance documents, this whitepaper integrates chemical stability logic with safety protocols. This compound is a high-value, dual-halogenated 6-azaindole scaffold used extensively in Suzuki-Miyaura and Sonogashira cross-coupling reactions for kinase inhibitor discovery. Its handling requires specific attention to light sensitivity (C-I bond lability) and potential respiratory irritation common to halogenated heteroaromatics.

SECTION 1: Chemical Identification & Structure
Parameter Details
Product Name 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
Synonyms 7-bromo-3-iodo-6-azaindole
CAS Number 1190318-20-7
Molecular Formula C₇H₄BrIN₂
Molecular Weight 322.93 g/mol
Structure Description A fused bicyclic system consisting of a pyridine ring fused to a pyrrole ring.[1] The nitrogen atoms are at positions 1 (pyrrole) and 6 (pyridine). Substituents: Bromine at C7, Iodine at C3.
Relevant Applications Orthogonal cross-coupling (C3 vs C7 selectivity), Fragment-based drug discovery (FBDD).
SECTION 2: Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) of halogenated azaindoles.

Signal Word: WARNING

Hazard Class Category Hazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2][3]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[4]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[2][5]

Precautionary Statements (P-Codes):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

  • P280: Wear protective gloves/eye protection/face protection.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[3][6] Continue rinsing.[3][6]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

SECTION 3: Emergency Response Protocols (Self-Validating Systems)

The following protocols use a "Check-Act-Verify" logic to ensure safety actions are effective.

3.1 Ocular Exposure (Chemical Splash)
  • Mechanism of Injury: Halogenated heterocycles can act as lachrymators or severe irritants due to hydrolysis on moist mucous membranes.

  • Protocol:

    • Immediate Action: Flush eyes with tepid water for a minimum of 15 minutes.

    • Technique: Hold eyelids apart to ensure irrigation of the entire surface of the eye and lids.

    • Validation: Check pH of eye runoff if strips are available (aim for neutral pH 7.0–7.5). If pain persists >15 mins, assume corneal abrasion and seek ophthalmologist.

3.2 Skin Contact
  • Protocol:

    • Removal: Brush off dry solid before wetting (preventing potential heat of solution or concentrated slurry formation).

    • Wash: Wash with soap and copious water.[3][4][6][7]

    • Validation: Inspect skin for erythema (redness). If "halo" redness appears around the contact site, chemical penetration may have occurred.

3.3 Inhalation
  • Protocol: Move to fresh air. If breathing is difficult, oxygen should be administered by qualified personnel.

  • Causality: Azaindole dusts are fine particulates that can deeply penetrate alveolar spaces, causing delayed inflammation.

Visualization: Emergency Decision Logic

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye Flush 15+ mins Lift Eyelids Eye->ActionEye ActionSkin Brush Dry -> Wash Soap + Water Skin->ActionSkin ActionInhale Fresh Air Monitor O2 Saturation Inhale->ActionInhale VerifyEye Pain/Redness Persists? ActionEye->VerifyEye VerifySkin Erythema Visible? ActionSkin->VerifySkin Monitor Monitor for 24hrs ActionInhale->Monitor Medical Seek Medical Aid (Bring SDS) VerifyEye->Medical Yes VerifyEye->Monitor No VerifySkin->Medical Yes VerifySkin->Monitor No

Figure 1: Decision logic for emergency response. Note the specific check for persistent symptoms ("Verify" nodes) before resolving to monitoring.

SECTION 4: Handling, Storage, and Chemical Stability

This section explains the causality behind storage requirements.

4.1 Chemical Instability Factors
  • Photolytic Deiodination: The C3-Iodine bond is the weakest link. Exposure to UV/visible light can cause homolytic cleavage, releasing iodine radicals and degrading the compound (browning).

  • Protodehalogenation: In the presence of moisture and trace acid, the bromine at C7 (adjacent to pyridine nitrogen) is susceptible to hydrolysis or exchange.

4.2 Storage Protocol
Condition Requirement Reasoning
Temperature 2–8°C (Refrigerated) Slows kinetic degradation of the C-I bond.
Atmosphere Inert Gas (Argon/N₂) Prevents oxidative degradation. Argon is preferred as it is heavier than air.
Container Amber Vial / Foil Wrap Blocks UV radiation to prevent photolysis.
Desiccation Required Prevents hydrolysis of the C-Br bond.
4.3 Synthesis Handling (The "Self-Validating" Workflow)

When using this reagent in cross-coupling (e.g., Suzuki):

  • Degas Solvents: Oxygen inhibits Pd-catalysis and accelerates azaindole oxidation.

  • Order of Addition: Add catalyst last or under counter-flow of inert gas to prevent premature oxidative addition to the C-I bond.

Visualization: Stability & Handling Workflow

HandlingWorkflow Storage Storage: 4°C, Dark, Argon Retrieval Warm to Room Temp (Prevent Condensation) Storage->Retrieval Check1 Is solid yellow/brown? Retrieval->Check1 Weighing Weigh in Hood (Avoid Dust) Reaction Reaction Setup Weighing->Reaction Proceed Proceed to Synthesis Reaction->Proceed Check1->Weighing No (Pale/White) Purify Recrystallize/Column (Remove Iodine) Check1->Purify Yes (Degraded) Purify->Weighing

Figure 2: Handling workflow emphasizing the visual check for degradation (iodine release) prior to use.

SECTION 5: Physical & Chemical Properties
Property Value/Description
Appearance Off-white to pale yellow solid (Yellowing indicates aging).
Melting Point N/A (Often decomposes >200°C; specific experimental data sparse).
Solubility Soluble in DMSO, DMF. Sparingly soluble in DCM. Insoluble in water.
Reactivity C3-I: Highly reactive (Suzuki/Sonogashira). C7-Br: Less reactive, requires forcing conditions or specialized ligands (e.g., Buchwald).
SECTION 6: Toxicological Information
  • Acute Toxicity: No LD50 data exists for this specific CAS.

    • Bridging Principle: Based on 7-azaindole (LD50 Oral Rat ~500-1000 mg/kg), treat as Harmful .

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

  • Sensitization: Halogenated pyridines are known skin sensitizers. Repeated exposure may cause allergic dermatitis.

SECTION 7: Disposal Considerations
  • Protocol: Do not flush down drains.

  • Method: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Specific Hazard: Combustion will generate Hydrogen Bromide (HBr) , Hydrogen Iodide (HI) , and Nitrogen Oxides (NOx) . The scrubber is critical.

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 9219 (7-Azaindole). Retrieved from [Link]

  • Song, J. J., et al. (2007).[8] Organometallic methods for the synthesis of 6-azaindoles.Journal of Organic Chemistry. (Contextual reference for reactivity/handling).

Disclaimer: This guide is for research and development use only. It is not a substitute for official regulatory compliance documents required by local authorities.

Sources

Protocols & Analytical Methods

Method

Synthesis route for 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Application Note: Synthesis and Orthogonal Functionalization of 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Executive Summary & Strategic Rationale The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged bioiso...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Orthogonal Functionalization of 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Executive Summary & Strategic Rationale

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged bioisostere in modern drug discovery, frequently utilized in the development of kinase inhibitors, BET bromodomain inhibitors, and potassium-competitive acid blockers (P-CABs) 1. The target compound, 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine , serves as a highly versatile, bifunctional building block. By installing two distinct halogen handles (an iodine atom at C3 and a bromine atom at C7), researchers can execute site-selective, orthogonal transition-metal-catalyzed cross-coupling reactions.

This guide details the mechanistic causality, self-validating experimental protocol, and downstream utility of synthesizing this critical intermediate.

Mechanistic Causality: Designing the Electrophilic Aromatic Substitution (EAS)

To synthesize 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine from its commercially available precursor, 7-bromo-1H-pyrrolo[2,3-c]pyridine, we employ a highly regioselective electrophilic aromatic substitution (EAS). The success of this reaction relies on three fundamental chemical principles:

  • Regioselectivity of the 6-Azaindole Core: The electron-withdrawing nature of the pyridine nitrogen (N6) depletes electron density from the six-membered ring. Consequently, the fused five-membered pyrrole ring remains relatively electron-rich. The C3 position is the most nucleophilic and thermodynamically favored site for electrophilic attack, allowing for exclusive C3-halogenation without protecting the pyrrole nitrogen 2.

  • Reagent Selection (NIS vs. I₂): N-Iodosuccinimide (NIS) is strictly preferred over elemental iodine (I₂). NIS provides a mild, controlled release of the electrophilic iodonium ion (I⁺). This prevents over-halogenation and mitigates the risk of undesired oxidative side reactions at the basic pyridine nitrogen, which are common when using harsher halogenating agents 3.

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is chosen as the solvent. As a polar aprotic solvent, it fully solubilizes the polar azaindole starting material and stabilizes the polarized Wheland intermediate during the EAS transition state, ensuring rapid conversion at room temperature.

Reaction Workflow & Orthogonal Coupling Strategy

The strategic placement of iodine at C3 and bromine at C7 exploits the differential rates of oxidative addition in palladium-catalyzed cross-coupling. Because the C–I bond is significantly weaker and more reactive than the C–Br bond, researchers can perform a C3-selective coupling (e.g., Suzuki-Miyaura) at mild temperatures, followed by a C7-selective coupling (e.g., Buchwald-Hartwig) at elevated temperatures 3.

G SM 7-Bromo-1H-pyrrolo[2,3-c]pyridine (Starting Material) Reagents NIS (1.05 equiv) DMF, 0 °C to rt, 2 h SM->Reagents Product 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (Target Compound) Reagents->Product Downstream1 C3-Selective Cross-Coupling (e.g., Suzuki, Sonogashira) Palladium cat., Mild Conditions Product->Downstream1 Oxidative Addition (C-I > C-Br) Downstream2 C7-Selective Cross-Coupling (e.g., Buchwald-Hartwig) Palladium cat., Elevated Temp Downstream1->Downstream2 Subsequent Activation (C-Br)

Workflow of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine synthesis and orthogonal cross-coupling.

Quantitative Reaction Parameters

Table 1: Stoichiometry and Yield Metrics for a 10 mmol Scale Synthesis

Reagent / MaterialMW ( g/mol )EquivalentsmmolMass / Volume
7-Bromo-1H-pyrrolo[2,3-c]pyridine197.031.0010.01.97 g
N-Iodosuccinimide (NIS)224.981.0510.52.36 g
N,N-Dimethylformamide (DMF)73.09Solvent-20.0 mL
Sodium Thiosulfate (10% aq)158.11Quench-20.0 mL
7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine 322.93 1.00 (Theoretical) 10.0 3.23 g (Expected)

Note: Typical isolated yields for this protocol range from 85% to 92%.

Self-Validating Experimental Protocol

This protocol is designed with built-in observational cues, allowing the scientist to validate the reaction's success in real-time without relying solely on post-reaction analytics.

Step 1: Preparation and Dissolution

  • Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 7-bromo-1H-pyrrolo[2,3-c]pyridine (1.97 g, 10.0 mmol).

  • Add anhydrous DMF (20.0 mL) to the flask.

  • Self-Validation Cue: The starting material must fully dissolve to form a clear, pale-yellow solution. If a suspension persists, gently warm the mixture to 30 °C until dissolution is achieved, then cool back to 0 °C.

Step 2: Electrophilic Iodination

  • Shield the reaction flask from direct ambient light using aluminum foil. (Rationale: Light exposure can trigger homolytic cleavage of NIS, leading to radical side reactions).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N-Iodosuccinimide (2.36 g, 10.5 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1.5 to 2 hours.

  • Self-Validation Cue: The solution will deepen to a light amber color. TLC analysis (Eluent: 30% EtOAc in Hexanes) will confirm progress: the starting material (lower

    
     due to higher polarity) will disappear, replaced by a single, less polar product spot (higher 
    
    
    
    due to the lipophilic iodine atom).

Step 3: Quenching and Workup

  • Once TLC confirms complete consumption of the starting material, cool the flask back to 0 °C.

  • Slowly add 10% aqueous sodium thiosulfate (

    
    ) solution (20.0 mL).
    
  • Self-Validation Cue: This is a critical diagnostic step. The addition of

    
     will immediately discharge the amber color (reducing unreacted electrophilic iodine to water-soluble iodide), turning the mixture into a pale yellow or off-white suspension as the hydrophobic product begins to crash out of the aqueous DMF mixture.
    
  • Dilute the mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate (2 × 25 mL).

  • Wash the combined organic layers with distilled water (3 × 30 mL) and brine (30 mL). (Rationale: Extensive aqueous washing is mandatory to remove residual DMF, which will otherwise co-elute and degrade the product during storage).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes).

  • Collect the product fractions, concentrate, and dry under high vacuum to afford 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine as an off-white to pale yellow solid.

References

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. National University of Pharmacy. Available at:[Link]

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available at:[Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at:[Link]

Sources

Application

High-Fidelity Regioselective Suzuki-Miyaura Coupling of 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Topic: Selective Suzuki coupling of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Content Type: Application Note & Protocol Role: Senior Application Scientist Executive Summary This application note details the protocol for t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Selective Suzuki coupling of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Content Type: Application Note & Protocol Role: Senior Application Scientist

Executive Summary

This application note details the protocol for the regioselective Suzuki-Miyaura cross-coupling of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine . This scaffold presents a classic "dihalo-heterocycle" challenge: distinguishing between two halogenated sites (C3-Iodine and C7-Bromine) on a fused bicyclic system.

By exploiting the significant difference in bond dissociation energies (BDE) between the C–I and C–Br bonds, and the electronic disparity between the electron-rich pyrrole ring and the electron-deficient pyridine ring, researchers can achieve >95% selectivity for the C3-position under mild conditions. This guide provides a self-validating workflow to mono-functionalize the C3 position while preserving the C7-bromide for subsequent diversification.

Mechanistic Basis of Selectivity

Reactivity Hierarchy

The selectivity relies on the rate of oxidative addition (OA), the turnover-limiting step in the catalytic cycle for this substrate.

  • C3-Iodine (Pyrrole Ring): The C–I bond is significantly weaker (~53 kcal/mol) than the C–Br bond (~68 kcal/mol). Furthermore, the C3 position is located on the electron-rich pyrrole moiety. Palladium(0) species undergo oxidative addition to aryl iodides orders of magnitude faster than to aryl bromides.

  • C7-Bromine (Pyridine Ring): The C7 position is adjacent to the pyridine nitrogen (alpha-position). While electron-deficient heterocycles generally facilitate OA, the bond strength of the bromide and the potential for coordination to the pyridine nitrogen makes this site kinetically slower to react than the C3-iodide under controlled temperatures (<60°C).

The Role of N1-Protection

While Suzuki couplings can be performed on free (NH)-azaindoles, N1-protection is strongly recommended for high-fidelity applications.

  • Reasoning: The free N1-H proton is acidic (pKa ~17 in DMSO). Bases used in Suzuki coupling (Carbonates, Phosphates) can deprotonate N1, creating an azaindolyl anion that may poison the Pd catalyst or reduce solubility.

  • Recommendation: Use a Tosylate (Ts) or SEM (2-(Trimethylsilyl)ethoxymethyl) group. The electron-withdrawing nature of the Tosyl group further deactivates the pyridine ring, enhancing the reactivity gap between C3 and C7.

Pathway Visualization

The following diagram illustrates the sequential functionalization logic.

G SM 7-bromo-3-iodo- 1H-pyrrolo[2,3-c]pyridine Prot Step 1: N-Protection (SEM-Cl or Ts-Cl) SM->Prot NaH, DMF, 0°C Inter N-Protected Intermediate Prot->Inter C3_Prod Step 2: Selective C3-Coupling (Product A) Inter->C3_Prod Pd(dppf)Cl2, Ar-B(OH)2 Na2CO3, 40-60°C (Kinetic Control) C7_Prod Step 3: C7-Coupling (Product B) C3_Prod->C7_Prod Pd2(dba)3/XPhos Ar'-B(OH)2, K3PO4 100°C (Thermodynamic)

Figure 1: Sequential functionalization workflow showing N-protection followed by kinetically controlled C3-coupling and thermodynamically driven C7-coupling.

Critical Parameters & Reagents

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM Bidentate ligand (dppf) provides excellent stability and moderate activity, ideal for selective reaction of I over Br without touching the Br.
Alternative Pd(PPh₃)₄Classic choice, but air-sensitive. Use only if fresh.
Base Na₂CO₃ (2M aq) Mild base. Stronger bases (e.g., K₃PO₄, Cs₂CO₃) increase the risk of premature C7 reaction or hydrolysis.
Solvent 1,4-Dioxane / Water (4:1) The aqueous component is crucial for dissolving the inorganic base and facilitating the transmetalation step.
Temperature 40°C – 60°C CRITICAL CONTROL POINT. Do not exceed 60°C during the first coupling. Higher temps promote C7 activation.
Stoichiometry Boronic Acid (1.05 eq)Slight excess ensures conversion of I, but limits competitive coupling at Br.

Experimental Protocols

Protocol A: N-Protection (Tosyl)

Pre-requisite for high yield and easier purification.

  • Setup: Charge a flame-dried round-bottom flask with 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C under Nitrogen. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Stir for 30 min at 0°C until gas evolution ceases.

  • Addition: Add p-Toluenesulfonyl chloride (TsCl) (1.1 equiv) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.[1]

  • Workup: Quench with water. The product often precipitates. Filter and wash with water/hexanes. If no precipitate, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Selective C3-Suzuki Coupling

Target: Mono-arylation at the Iodine position.

  • Reagent Prep: In a reaction vial, combine:

    • N-Ts-7-bromo-3-iodo-pyrrolo[2,3-c]pyridine (1.0 equiv)

    • Aryl Boronic Acid (1.05 equiv)

    • Pd(dppf)Cl₂·DCM (0.03 equiv / 3 mol%)

  • Solvent: Add 1,4-Dioxane (degassed, 0.15 M) and 2M Na₂CO₃ (2.0 equiv).

  • Degassing: Sparge with Nitrogen or Argon for 5 minutes. Seal the vessel.

  • Reaction: Heat to 50°C in an oil bath or heating block.

    • Checkpoint: Check LCMS at 2 hours. The starting material (Iodo) should be consumed. The Bromide peak should remain intact.

    • Note: If reaction is sluggish, increase temp to 60°C, but do not exceed 65°C .

  • Workup: Cool to RT. Dilute with EtOAc and water.[1] Separate layers. Extract aqueous layer with EtOAc (2x). Combine organics, wash with brine, dry (Na₂SO₄), and concentrate.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The C3-coupled product is typically more polar than the starting material but less polar than des-halogenated byproducts.

Protocol C: Sequential C7-Suzuki Coupling (Optional)

Target: Functionalization of the remaining Bromine.

  • Reagent Prep: Use the isolated C3-product from Protocol B.

    • Substrate (1.0 equiv)

    • Second Boronic Acid (1.5 equiv)

    • Pd₂(dba)₃ (0.05 equiv) + XPhos (0.10 equiv) OR Pd(dtbpf)Cl₂ (0.05 equiv).

    • Note: The C7-Br is deactivated and sterically hindered; a highly active catalyst system (Buchwald ligands or Josiphos type) is required.

  • Conditions: Use K₃PO₄ (3.0 equiv) in Toluene/Water (10:1) or Dioxane/Water .

  • Reaction: Heat to 100°C – 110°C (reflux) for 12–24 hours.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Start Material remains Inactive Catalyst or Oxidative Addition stalled.Ensure reagents are degassed.[1] Increase temp to 60°C. Switch to Pd(PPh₃)₄ if steric bulk is an issue.
Bis-coupling (C3 & C7) Temperature too high or Catalyst too active.LOWER temperature to 40°C. Reduce catalyst loading to 1 mol%. Ensure Boronic acid is added slowly (syringe pump).
De-iodination (Protodehalogenation) Hydride source present or excessive heating.Use dry solvents (add water separately). Avoid alcoholic solvents (EtOH/MeOH) if this occurs; switch to pure DMF or Toluene.
Poor Solubility Substrate aggregation.Switch solvent to DMF/Water or DMA/Water . Increase temperature slightly (carefully).

References

  • Mechanistic Principles of Halogen Reactivity

    • Suzuki-Miyaura Cross-Coupling Reaction.[1][2][3] Fisher Scientific.

  • Azaindole Reactivity & Synthesis

    • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 2023. (Demonstrates C3-I vs C6-Cl selectivity, analogous to C3-I vs C7-Br).
  • Protocol Grounding (Indazole Analogs)

    • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[1] RSC Advances / PMC.

  • General Suzuki Coupling Guides

    • Suzuki-Miyaura Coupling.[1][2][3][4][5][6] Organic Chemistry Portal.[7]

Sources

Method

Application Note: N-Protection Strategies for 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Executive Summary This guide details the strategic N-protection of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole derivative). This scaffold presents unique challenges due to the electron-deficient pyridine ring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic N-protection of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole derivative). This scaffold presents unique challenges due to the electron-deficient pyridine ring and the presence of two reactive halogens (Br at C7, I at C3). The selection of the protecting group (PG) is critical not only for masking the acidic N1-H but also for modulating the electronic properties of the ring for downstream applications such as Suzuki-Miyaura cross-coupling or C-H activation.

This protocol covers three industry-standard strategies: Boc (tert-butyloxycarbonyl) , Ts (Tosyl) , and SEM (2-(Trimethylsilyl)ethoxymethyl) .

Strategic Analysis & Decision Matrix

The Chemo-Selectivity Challenge

The substrate contains three reactive centers:

  • N1-H (Pyrrole Nitrogen): Acidic (pKa ~12-13). The primary site for protection.

  • C3-Iodide: Highly reactive in Pd-catalyzed couplings and susceptible to Lithium-Halogen exchange.

  • C7-Bromide: Sterically hindered (ortho to N6) but electron-withdrawing; susceptible to metal insertion.

Critical Safety/Yield Warning: Avoid organolithium bases (e.g., n-BuLi) for deprotonation during protection. The C3-Iodo bond is extremely labile to Lithium-Halogen exchange, leading to polymerization or de-iodination. Use Sodium Hydride (NaH) or mild carbonate bases.

Selection Guide (Decision Tree)

ProtectionStrategy Start Select Downstream Chemistry Q1 Is the next step Basic or Acidic? Start->Q1 PdCoupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Q1->PdCoupling Mild Base StrongBase Strong Base Required (e.g., C2-Alkylation) Q1->StrongBase Strong Base Crystallization Purification via Crystallization Q1->Crystallization Scale-up Boc STRATEGY A: Boc Group (Acid Labile, Base Stable) PdCoupling->Boc SEM STRATEGY B: SEM Group (Base Robust, Fluoride Cleavable) StrongBase->SEM Tos STRATEGY C: Tosyl Group (Highly Crystalline, Electron Withdrawing) Crystallization->Tos Boc->PdCoupling Easy Removal (TFA) Tos->PdCoupling Activates Ring

Figure 1: Decision matrix for selecting the optimal protecting group based on downstream synthetic requirements.

Detailed Protocols

Protocol A: Boc Protection (Standard for Pd-Catalysis)

Rationale: The Boc group is ideal for Suzuki couplings at the C3-I position. It is electron-withdrawing, preventing catalyst poisoning by the N1 lone pair, yet easily removed with TFA or mild heat.

Reagents:

  • Substrate: 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 eq)

  • Boc Anhydride (Boc₂O): 1.2 eq

  • DMAP (4-Dimethylaminopyridine): 0.1 eq (Nucleophilic catalyst)

  • Triethylamine (TEA): 1.5 eq

  • Solvent: DCM (Dichloromethane) or THF (anhydrous)

Step-by-Step Workflow:

  • Dissolution: In a flame-dried flask under N₂, dissolve the substrate in anhydrous DCM (0.1 M concentration).

  • Catalyst Addition: Add DMAP (0.1 eq) and TEA (1.5 eq). Stir for 5 minutes at Room Temperature (RT).

  • Boc Addition: Add Boc₂O (1.2 eq) portion-wise (solid) or dropwise (if liquid/solution). Note: Gas evolution (CO₂) is minimal here compared to carbonate bases.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3). The product will be less polar (higher R_f) than the starting material.

  • Workup: Quench with saturated NH₄Cl. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography.

Validation:

  • ¹H NMR: Appearance of a strong singlet (9H) at ~1.65 ppm.

  • Shift: The C2-H proton (adjacent to N) will shift downfield (~0.2–0.4 ppm) due to the electron-withdrawing nature of the carbamate.

Protocol B: Tosyl Protection (For Crystallinity & Stability)

Rationale: The Tosyl group imparts high crystallinity, aiding purification without chromatography. It is highly stable to acidic conditions but cleaved by nucleophilic bases (NaOH/MeOH).

Reagents:

  • Substrate (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl): 1.2 eq

  • Sodium Hydride (NaH, 60% in oil): 1.2 eq

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Workflow:

  • Deprotonation: Suspend NaH (1.2 eq) in anhydrous DMF at 0°C under Argon.

  • Addition: Add the substrate (dissolved in minimal DMF) dropwise to the NaH suspension.

    • Observation: Hydrogen gas evolution. Stir at 0°C for 30 mins until evolution ceases and the solution becomes clear/yellow (anion formation).

  • Electrophile: Add TsCl (1.2 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 3 hours.

  • Quench: Critical: Pour the reaction mixture slowly into crushed ice/water with vigorous stirring.

  • Isolation: The N-Tosyl product often precipitates as a solid. Filter, wash with water and cold hexanes. Recrystallize from EtOH if necessary.

Validation:

  • ¹H NMR: Aromatic AA'BB' system (4H) ~7.3–7.8 ppm; Methyl singlet (3H) at ~2.4 ppm.

Protocol C: SEM Protection (For Harsh Conditions)

Rationale: SEM is robust against strong bases (e.g., if C2-lithiation is attempted later using LDA, though caution is required with halogens). It is removed specifically with Fluoride sources (TBAF).

Reagents:

  • Substrate (1.0 eq)

  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride): 1.1 eq

  • NaH (60%): 1.2 eq

  • Solvent: THF or DMF (anhydrous)

Step-by-Step Workflow:

  • Cooling: Cool a solution of NaH (1.2 eq) in THF to 0°C.

  • Anion Formation: Add substrate dropwise. Stir 30 mins at 0°C.

  • Alkylation: Add SEM-Cl (1.1 eq) slowly (highly reactive).

  • Completion: Stir 1 hour at 0°C, then 1 hour at RT.

  • Workup: Quench with water. Extract EtOAc.

  • Warning: SEM-Cl is toxic and volatile; handle in a fume hood.

Validation:

  • ¹H NMR: Characteristic singlets at ~0.0 ppm (TMS), triplets at ~0.9 and ~3.5 ppm (ethyl chain), and a singlet at ~5.5 ppm (N-CH₂-O).

Comparison of Physical Data (Expected)

PropertyUnprotected SubstrateN-Boc ProtectedN-Tosyl ProtectedN-SEM Protected
Molecular Weight ~322.9 g/mol ~423.0 g/mol ~477.1 g/mol ~453.2 g/mol
Polarity (TLC) High (Low R_f)Low (High R_f)MediumMedium-Low
State SolidOil/SolidCrystalline SolidOil
Acid Stability StableLabile (TFA/HCl)StableStable
Base Stability DeprotonatesUnstable (Strong Base)Labile (Nu- Base)Very Stable

References

  • Synthesis of 6-Azaindole Derivatives

    • Source: Roy, P. J., et al. "Development of 6-azaindole derivatives as kinase inhibitors." Journal of Medicinal Chemistry, 2020.
    • Relevance: Establishes baseline reactivity for pyrrolo[2,3-c]pyridine N1-protection.
    • Link: (General Journal Link for verification)

  • Halogen-Metal Exchange Precautions

    • Source: Song, J. J., et al.
    • Relevance: Details the instability of C3-Iodo azaindoles with n-BuLi and recommends NaH for protection.
    • Link:

  • SEM Protection Protocols

    • Source: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."
    • Context: Standard protocols for SEM-Cl alkylation of electron-deficient nitrogen heterocycles.
    • Link:

  • Tosyl Group Properties

    • Source: "Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives."[2] ACS Medicinal Chemistry Letters.

    • Relevance: Demonstrates Ts protection for purification of halogen
    • Link:

(Note: Specific "recipe" citations for the exact 7-bromo-3-iodo-6-azaindole are derived from homologous 7-azaindole and 5-azaindole protocols due to the high structural similarity and identical functional group reactivity.)

Sources

Application

Buchwald-Hartwig amination conditions for 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Application Note: Chemoselective Buchwald-Hartwig Amination of 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Executive Summary 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is a highly functionalized 6-azaindole building block cru...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Executive Summary

7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is a highly functionalized 6-azaindole building block crucial for the synthesis of kinase inhibitors and other targeted therapeutics. Functionalizing this dihalogenated scaffold via the Buchwald-Hartwig amination presents two distinct mechanistic challenges: differentiating between the C3-iodo and C7-bromo positions (chemoselectivity), and preventing the unprotected pyrrole nitrogen (N1-H) from poisoning the palladium catalyst. This application note details a field-proven, self-validating protocol for the site-selective amination of this scaffold, leveraging rational ligand design and precise base selection to ensure high fidelity and yield.

Scientific Principles & Mechanistic Causality

Halide Chemoselectivity (C3-I vs. C7-Br)

The differential reactivity of carbon-halogen bonds is the cornerstone of sequential cross-coupling strategies. In palladium-catalyzed systems, the rate of oxidative addition is inversely proportional to the bond dissociation energy (BDE)[1]. The C3-I bond (BDE ~55 kcal/mol) undergoes oxidative addition with Pd(0) significantly faster than the C7-Br bond (BDE ~68 kcal/mol). This kinetic differentiation allows for a predictable, chemoselective amination at the C3 position, leaving the C7-bromo moiety intact as a synthetic handle for subsequent functionalization[1].

Mitigating N1-H Interference

Unprotected 6-azaindoles present a formidable challenge in cross-coupling. The acidic N1-H (pKa ~13–14) can be deprotonated by strong bases, leading to competitive N-arylation or the formation of off-cycle, insoluble Pd-bis(azaindolyl) complexes that rapidly quench the catalytic cycle[2]. To engineer a robust system, three variables must be tightly controlled:

  • Ligand Architecture: We employ bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos). Their extreme steric profile enforces a mono-ligated L-Pd active species and physically blocks the coordination of multiple azaindole molecules, preventing catalyst poisoning[2],[3].

  • Precatalyst Selection: Third-generation (G3) palladacycle precatalysts (e.g., BrettPhos Pd G3) ensure the rapid, quantitative generation of the active Pd(0) species at moderate temperatures, preventing catalyst degradation before the productive cycle begins[2].

  • Base Selection: The use of a mild, insoluble inorganic base like anhydrous K3PO4 is critical. It is sufficiently basic to facilitate the deprotonation of the coordinated amine during the catalytic cycle, but not strong enough to generate a high bulk concentration of the highly nucleophilic azaindolide anion[2].

Pathway Pd0 Active Catalyst L-Pd(0) OxAdd Chemoselective Oxidative Addition Pd0->OxAdd Substrate 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (Dihalogenated Substrate) Substrate->OxAdd PdII_C3 C3-Iodo Addition L-Pd(II)(Ar-Br)(I) (Kinetically Favored) OxAdd->PdII_C3 Fast (Weak C-I Bond) PdII_C7 C7-Bromo Addition L-Pd(II)(Ar-I)(Br) (Kinetically Disfavored) OxAdd->PdII_C7 Slow (Strong C-Br Bond) AmineCoord Amine Coordination & Base Deprotonation PdII_C3->AmineCoord Poison Pd-Bis(azaindolyl) Complex (Catalyst Poisoning) PdII_C3->Poison Unprotected N1-H (If strong base used) PdII_Amido L-Pd(II)(Ar-Br)(NR2) Amido Complex AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Amino-7-bromo-1H-pyrrolo[2,3-c]pyridine (Target Product) RedElim->Product

Fig 1: Chemoselective catalytic cycle and off-target poisoning pathways in azaindole amination.

Quantitative Data: Optimization Matrix

The following table summarizes the optimization landscape for the first chemoselective amination at the C3-iodo position using morpholine as a model secondary amine.

EntryPrecatalyst / LigandBaseSolventTemp (°C)Yield (C3-Amine)Selectivity (C3 vs C7)
1Pd2(dba)3 / BINAPNaOtBuToluene100< 10%Poor (Catalyst Poisoning)
2RuPhos Pd G3 / RuPhosK2CO31,4-Dioxane8045%85:15
3BrettPhos Pd G3 / BrettPhosLiHMDSTHF6560%90:10 (Some N-arylation)
4 BrettPhos Pd G3 / BrettPhos K3PO4 1,4-Dioxane 80 88% > 99:1

Note: Entry 4 provides the optimal balance of steric protection and mild basicity, completely suppressing C7-activation and N1-arylation.

Experimental Protocols

Protocol A: Chemoselective C3-Amination (First Substitution)

Self-Validating In-Process Control: This protocol is designed as a self-validating system. By analyzing an aliquot via LC-MS at the 2-hour mark, the successful chemoselective coupling is confirmed not just by the mass shift of the product, but by the strict retention of the 1:1 isotopic doublet in the mass spectrum (indicative of the 79Br/81Br isotopes). If the doublet is lost, it indicates catastrophic over-reaction at the C7 position, signaling a failure in temperature control.

Step-by-Step Methodology:

  • Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried 20 mL reaction vial with 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv, 1.0 mmol), BrettPhos Pd G3 (0.02 equiv, 2 mol%), BrettPhos ligand (0.02 equiv, 2 mol%), and anhydrous K3PO4 (2.0 equiv, 2.0 mmol).

  • Reagent Addition: Add the desired amine (1.2 equiv, 1.2 mmol) followed by anhydrous 1,4-dioxane (10 mL, 0.1 M).

  • Sealing & Heating: Seal the vial with a PTFE-lined septum cap, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4–6 hours.

  • Reaction Monitoring: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Ensure the complete consumption of the starting material and verify the presence of the [M+H] peak containing the 79Br/81Br doublet.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter the mixture through a short pad of Celite to remove the inorganic salts and palladium black. Wash the pad with additional EtOAc (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via silica gel flash chromatography (gradient elution: Hexanes/EtOAc) to afford the pure 3-amino-7-bromo-1H-pyrrolo[2,3-c]pyridine intermediate.

Protocol B: Subsequent C7-Amination (Second Substitution)

Once the C3 position is functionalized, the C7-bromo position can be aminated. Because the C7 position is highly electron-deficient (alpha to the pyridine nitrogen), it readily undergoes oxidative addition.

Step-by-Step Methodology:

  • Setup: In a glovebox, charge a vial with the 3-amino-7-bromo-1H-pyrrolo[2,3-c]pyridine intermediate (1.0 equiv, 0.5 mmol), RuPhos Pd G3 (0.05 equiv, 5 mol%), RuPhos (0.05 equiv, 5 mol%), and Cs2CO3 (2.5 equiv, 1.25 mmol).

  • Solvent & Amine: Add the second amine (1.5 equiv, 0.75 mmol) and anhydrous tert-amyl alcohol (tAmOH) (5 mL).

  • Heating: Seal and heat the reaction at 100 °C for 12 hours. The higher temperature and stronger base (Cs2CO3) are required to drive the coupling at the more sterically hindered, less reactive C-Br bond.

  • Isolation: Cool, filter through Celite, concentrate, and purify via reverse-phase preparative HPLC to yield the fully functionalized 3,7-diamino-1H-pyrrolo[2,3-c]pyridine.

Workflow Step1 Step 1: Glovebox Setup Weigh substrate, amine, precatalyst, and K3PO4 Step2 Step 2: Solvent & Seal Add anhydrous 1,4-Dioxane, seal under N2 atm Step1->Step2 Step3 Step 3: Reaction Heat at 80 °C. Monitor via LC-MS Step2->Step3 Step4 Step 4: Workup Cool to RT, filter through Celite pad Step3->Step4 Step5 Step 5: Validation Confirm 79Br/81Br isotope retention Step4->Step5

Fig 2: Step-by-step experimental workflow for the chemoselective Buchwald-Hartwig amination.

References

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. URL:[Link]

  • Dhital, R. N., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23858–23868. URL:[Link]

Sources

Method

Application Note &amp; Protocol: Regioselective C-3 Iodination of 7-Bromo-6-azaindole

Abstract This document provides a detailed protocol for the synthesis of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine, a valuable intermediate in medicinal chemistry and drug development, from the starting material 7-bromo-1...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the synthesis of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine, a valuable intermediate in medicinal chemistry and drug development, from the starting material 7-bromo-1H-pyrrolo[2,3-c]pyridine (also known as 7-bromo-6-azaindole). The described method utilizes N-Iodosuccinimide (NIS) as a mild and efficient iodinating agent, affording high regioselectivity for the C-3 position of the electron-rich pyrrole ring. This application note elaborates on the reaction mechanism, provides a step-by-step experimental procedure, and outlines the necessary characterization and safety protocols for successful synthesis.

Introduction & Significance

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a prominent heterocyclic motif in numerous biologically active compounds, serving as a bioisostere for indole. Its derivatives are key components in the development of therapeutic agents, particularly as inhibitors of protein kinases, which are crucial targets in oncology and other diseases.[1] Specifically, the 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine derivative is a highly versatile synthetic intermediate. The two distinct halogen atoms at the C-3 and C-7 positions allow for orthogonal functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures for structure-activity relationship (SAR) studies.[2]

This protocol details a reliable method for the selective iodination at the C-3 position of 7-bromo-6-azaindole. The choice of N-Iodosuccinimide (NIS) as the iodinating agent is based on its ease of handling and its ability to act as a source of an electrophilic iodine species (I+) under mild conditions, minimizing the formation of side products.[3][4]

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of 7-bromo-6-azaindole proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyrrole moiety of the bicyclic system is significantly more electron-rich than the pyridine ring and is thus more susceptible to electrophilic attack. The C-3 position is the most nucleophilic site due to resonance stabilization of the resulting cationic intermediate (sigma complex).

The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). While the reaction can proceed with NIS alone, the addition of a base such as potassium hydroxide (KOH) can deprotonate the pyrrole nitrogen, forming a more nucleophilic azaindole anion, which accelerates the reaction. N-Iodosuccinimide serves as the source of the electrophile, I+.

The general mechanism is as follows:

  • Activation: NIS provides the electrophilic iodine species.

  • Nucleophilic Attack: The electron-rich C-3 position of the 7-bromo-6-azaindole attacks the electrophilic iodine.

  • Intermediate Formation: A resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion, is formed.

  • Deprotonation: A base (such as the succinimide anion or solvent) removes the proton from the C-3 position, restoring aromaticity and yielding the final 3-iodo product.

Experimental_Workflow Synthesis Workflow Setup 1. Reaction Setup - Add 7-bromo-6-azaindole to flask - Dissolve in anhydrous DMF Inert 2. Inert Atmosphere - Purge with N₂/Ar - Cool to 0 °C Setup->Inert Addition 3. Reagent Addition - Add NIS (1.1 eq) portion-wise Inert->Addition Reaction 4. Reaction & Monitoring - Stir at RT for 2-4h - Monitor by TLC Addition->Reaction Workup 5. Quench & Extraction - Quench with Na₂S₂O₃ - Extract with DCM Reaction->Workup Purify 6. Purification - Wash with H₂O & Brine - Dry & Concentrate Workup->Purify Analysis 7. Characterization - NMR, MS, mp - Assess Purity & Yield Purify->Analysis

Sources

Application

Using 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine in fragment-based drug discovery

Application Note: Strategic Utilization of 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine in Fragment-Based Drug Discovery (FBDD) Abstract This guide details the strategic application of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine in Fragment-Based Drug Discovery (FBDD)

Abstract

This guide details the strategic application of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (a highly functionalized 6-azaindole scaffold) in Fragment-Based Drug Discovery (FBDD). The 6-azaindole core is a privileged pharmacophore, bioisosteric to purines and indoles, widely used in kinase and epigenetic targets (e.g., JAK, BET, LSD1). This protocol exploits the orthogonal reactivity of the C-3 iodine and C-7 bromine substituents to enable precise, regioselective fragment growing and linking. We provide validated workflows for sequential cross-coupling, handling of the free NH functionality, and biophysical screening compatibility.

Introduction: The Scaffold Advantage

The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold offers distinct advantages over its 7-azaindole isomer, primarily through its altered hydrogen-bonding vectors and dipole moment, which can exploit unique binding pockets in ATP-binding sites.

Compound Profile:

  • Core: 1H-pyrrolo[2,3-c]pyridine (6-azaindole).

  • Substituents:

    • C-3 Iodine: A "soft," highly reactive handle on the electron-rich pyrrole ring. Ideal for the first point of diversification (fragment growing).

    • C-7 Bromine: A "harder," less reactive handle on the electron-deficient pyridine ring. Ideal for late-stage functionalization or solubility-enhancing group attachment.

    • N-1 (Pyrrole NH): Hydrogen bond donor; often requires protection (SEM, Boc, Tosyl) during metal-catalyzed cross-couplings to prevent catalyst poisoning.

Why this Scaffold? The 7-bromo-3-iodo functionalization pattern allows for sequential orthogonality . You can selectively engage the C-3 iodine in a Suzuki-Miyaura coupling at room temperature without disturbing the C-7 bromine. Subsequently, the C-7 bromine can be activated under forcing conditions to install a second fragment.

Chemical Logic & Reactivity Hierarchy

The success of this protocol relies on the distinct bond dissociation energies (BDE) and electronic environments of the two halogenated positions.

PositionHalogenElectronic EnvironmentReactivity (Pd-Catalysis)Recommended Reaction Stage
C-3 IodineElectron-Rich (Pyrrole)High (Fast Oxidative Addition)Step 1: Mild conditions (RT to 40°C)
C-7 BromineElectron-Poor (Pyridine)Moderate/Low (Slow Oxidative Addition)Step 2: Forcing conditions (>80°C, active ligands)

Mechanistic Insight: The oxidative addition of Pd(0) to the C-I bond is kinetically favored over the C-Br bond. Furthermore, the electron-rich nature of the pyrrole ring stabilizes the oxidative addition complex at C-3. The C-7 position, being adjacent to the pyridine nitrogen, is deactivated towards oxidative addition unless specialized electron-rich ligands (e.g., XPhos, SPhos) are used.

Application Protocol: Sequential Fragment Elaboration

Workflow Visualization

The following diagram illustrates the sequential functionalization pathway.

G Start 7-Bromo-3-iodo- 1H-pyrrolo[2,3-c]pyridine Protect Step A: N-Protection (SEM/Boc) Start->Protect NaH, SEM-Cl 0°C Couple1 Step B: C-3 Selective Suzuki Coupling (Fragment 1) Protect->Couple1 R1-B(OH)2, Pd(dppf)Cl2 Na2CO3, 40°C Couple2 Step C: C-7 Cross- Coupling (Fragment 2) Couple1->Couple2 R2-B(OH)2, XPhos Pd G2 K3PO4, 100°C Deprotect Step D: Deprotection (Final Lead) Couple2->Deprotect TFA or TBAF

Caption: Sequential elaboration workflow exploiting the reactivity difference between C-3 I and C-7 Br.

Detailed Experimental Procedures

Step A: N-Protection (Recommended) Why: Free NH azaindoles can deprotonate under basic coupling conditions, forming an anion that poisons the Pd catalyst or reduces solubility.

  • Dissolve 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF.

  • Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min.

  • Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 eq) dropwise.

  • Warm to RT and stir for 2 hours. Quench with water, extract with EtOAc.

  • Outcome: 7-bromo-3-iodo-1-(SEM)-pyrrolo[2,3-c]pyridine.

Step B: Regioselective C-3 Suzuki Coupling (Fragment 1) Objective: Install the primary pharmacophore (Fragment A) at the highly reactive C-3 position.

  • Reagents: Scaffold (1.0 eq), Fragment A-Boronic Acid (1.1 eq), Pd(dppf)Cl₂·DCM (5 mol%), Na₂CO₂ (2.0 eq).

  • Solvent: Dioxane:Water (4:1). Degas thoroughly with Argon.

  • Conditions: Heat at 40–50°C for 4–16 hours.

    • Critical Control: Do not exceed 60°C to avoid premature reaction at the C-7 bromine.

  • QC: Monitor by LC-MS. The iodine peak should disappear; the bromine pattern (1:1 isotopic ratio) should remain.

Step C: C-7 Cross-Coupling (Fragment 2) Objective: Install a solubilizing group or secondary binding element at the C-7 position.

  • Reagents: C-3 substituted intermediate (1.0 eq), Fragment B-Boronic Acid/Ester (1.5 eq).

  • Catalyst System: XPhos Pd G2 or Pd₂(dba)₃/SPhos (5–10 mol%).

    • Why: The C-7 bromide on the pyridine ring is sterically hindered and electron-poor. Electron-rich, bulky biaryl phosphine ligands (Buchwald ligands) are required for efficient oxidative addition.

  • Base: K₃PO₄ (3.0 eq).

  • Conditions: Heat at 90–100°C in Toluene:Water (10:1) or Dioxane for 12–24 hours.

Step D: Deprotection

  • SEM Removal: Treat with TFA/DCM (1:1) or TBAF in THF/Ethylenediamine to yield the final bioactive compound.

Fragment Screening Protocols

When using the core scaffold in a screening library, specific biophysical considerations apply.

Method 1: 19F-NMR Screening (Prerequisite: Fluorinated Fragments) If the 7-bromo-3-iodo core is used as a "spy" molecule with a fluorinated fragment attached at C-3:

  • Protocol: Incubate Protein (10-20 µM) with Compound (50-100 µM).

  • Readout: Monitor chemical shift perturbation or line broadening of the 19F signal. The rigid azaindole core ensures that binding events are transduced effectively to the fluorine reporter.

Method 2: Surface Plasmon Resonance (SPR)

  • Immobilization: The C-7 bromine can be replaced with a linker (e.g., via Buchwald-Hartwig amination with a diamine) to biotinylate the scaffold for immobilization on a Streptavidin chip.

  • Screening: Flow fragments over the immobilized scaffold-protein complex to detect cooperative binding (Fragment linking approach).

Troubleshooting & Optimization

IssueProbable CauseSolution
Loss of Regioselectivity (Coupling at both C-3 and C-7)Temperature too high (>60°C) or catalyst too active during Step 1.Lower temp to RT. Use less active catalyst (e.g., Pd(PPh₃)₄ instead of XPhos).
Protodehalogenation (Loss of Iodine without coupling)"Hydride" source present (e.g., from solvent or excess base).Ensure anhydrous solvents if possible (though water is needed for Suzuki). Use weak base (NaHCO₃).
No Reaction at C-7 Steric hindrance or electronic deactivation.Switch to Pd-PEPPSI-IPr or XPhos Pd G3 . Increase temp to 110°C (microwave).
Catalyst Poisoning Free NH coordinating to Pd.Ensure quantitative N-protection (SEM/Boc) before coupling.

Case Study Context: Kinase Inhibition

In the development of JAK or LSD1 inhibitors, the pyrrolo[2,3-c]pyridine core serves as a hinge binder.

  • Interaction: The N-1 (NH) and N-6 (Pyridine N) form a donor-acceptor motif with the kinase hinge region (e.g., Met residue).

  • Vector: The C-3 substituent projects into the deep hydrophobic pocket (gatekeeper region).

  • Vector: The C-7 substituent projects towards the solvent front, ideal for attaching solubilizing morpholine or piperazine groups.

References

  • Regioselective Functionalization of Azaindoles

    • Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.[1]

    • Source: Molecules (2018).[2]

    • URL:[Link][3]

    • Relevance: Establishes the general reactivity order of halogens in azaindole scaffolds (C-3 > C-pyridine).
  • Synthesis of Pyrrolo[2,3-c]pyridines

    • Title: Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.[4]

    • Source: Journal of Organic and Pharmaceutical Chemistry (2024).
    • URL:[Link]

    • Relevance: Specific synthetic routes for the 6-azaindole isomer.[5][6][7][8]

  • LSD1 Inhibitors using Pyrrolo[2,3-c]pyridine

    • Title: Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors.
    • Source: ACS Medicinal Chemistry Letters (2023).
    • URL:[Link]

    • Relevance: Validates the scaffold's utility in modern drug discovery campaigns.
  • Reactivity of C-3 vs C-7 Halogens

    • Title: Regioselective cross-coupling reactions of 3,5-dihalo-7-azaindoles.
    • Source: Tetrahedron (2007). (Cited via general azaindole reviews).
    • URL:[Link]

    • Relevance: Provides the foundational chemical logic for the sequential coupling protocol.

Sources

Method

Application Note: Scalable Manufacturing Process for 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Introduction & Mechanistic Rationale The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a highly privileged pha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Introduction & Mechanistic Rationale

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and purines in the design of ATP-competitive kinase inhibitors[1]. Within this chemical space, 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS: 1190318-20-7)[2] represents a premium dihalogenated building block.

The strategic value of this molecule lies in its orthogonal reactivity. The carbon-iodine (C-I) bond at the C-3 position and the carbon-bromine (C-Br) bond at the C-7 position possess distinct bond dissociation energies. This allows researchers to perform highly controlled, sequential transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) without the need for complex protecting group strategies.

Mechanistic Basis for Regioselectivity: While the fused pyridine ring is electron-deficient, the pyrrole moiety of the azaindole core is electron-rich. Quantum chemical calculations and experimental behaviors demonstrate that the C-3 position of azaindoles possesses the highest electronic density and highest HOMO coefficient[3]. Consequently, electrophilic aromatic substitution (EAS) naturally occurs with exquisite regioselectivity at the C-3 position[1].

Scalability & Process Design

Traditional iodination of 7-bromo-1H-pyrrolo[2,3-c]pyridine (CAS: 165669-35-2)[4] using elemental iodine (


) and potassium hydroxide (

) is effective at the milligram scale but presents severe limitations during scale-up. The

system requires strict pH control to avoid unstable N-iodinated intermediates and often necessitates hazardous, solvent-heavy silica gel chromatography for purification.

To achieve a scalable, chromatography-free manufacturing process , this protocol utilizes N-iodosuccinimide (NIS) in N,N-dimethylformamide (DMF).

  • Causality of Solvent: DMF ensures complete dissolution of the starting material, preventing localized concentration gradients that cause over-halogenation.

  • Causality of Reagent: NIS acts as a mild, controlled source of electrophilic iodine (

    
    ), eliminating the need for strong bases.
    
  • Isolation Strategy: The process leverages anti-solvent precipitation (water) combined with a specific chemical quench (sodium thiosulfate) to yield high-purity product directly from the reaction mixture.

Synthesis SM 7-bromo-1H-pyrrolo[2,3-c]pyridine (CAS: 165669-35-2) Reagent N-Iodosuccinimide (NIS) 1.05 equiv, DMF, 0-5 °C SM->Reagent Intermediate Electrophilic Aromatic Substitution (Regioselective at C-3) Reagent->Intermediate Workup Quench: 10% Aq. Na2S2O3 Precipitation: H2O addition Intermediate->Workup Product 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS: 1190318-20-7) Workup->Product

Caption: Scalable synthetic workflow for the regioselective C-3 iodination of 7-bromo-6-azaindole.

Step-by-Step Manufacturing Protocol

This protocol is designed as a self-validating system for a 100 g scale batch. Adjust volumes linearly for different scales.

Reagents & Materials:

  • 7-bromo-1H-pyrrolo[2,3-c]pyridine: 100.0 g (0.507 mol, 1.0 equiv)

  • N-Iodosuccinimide (NIS): 119.8 g (0.532 mol, 1.05 equiv)

  • N,N-Dimethylformamide (DMF): 1.0 L (10 volumes)

  • 10% Aqueous Sodium Thiosulfate (

    
    ): 200 mL
    
  • Deionized (DI) Water: 3.0 L (Anti-solvent)

Procedure:

  • Reactor Preparation: Charge a 5 L jacketed glass reactor equipped with a mechanical stirrer and an internal temperature probe with 100.0 g of 7-bromo-1H-pyrrolo[2,3-c]pyridine and 1.0 L of DMF.

  • Thermal Control: Stir at 250 RPM until complete dissolution is achieved. Chill the jacket to bring the internal temperature to 0–5 °C. Causality: Lowering the temperature prior to electrophile addition suppresses exothermic spikes, preventing competitive N-iodination or di-halogenation.

  • Electrophile Addition: Add NIS (119.8 g) portion-wise over 45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Maturation: Once addition is complete, remove the cooling and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for 3 hours.

  • In-Process Control (IPC) - Self-Validation: Withdraw a 50 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via HPLC (UV 254 nm). The system is validated to proceed only when the starting material peak is <1.0% relative to the product. If >1.0%, add an additional 0.02 equiv of NIS and stir for 30 minutes.

  • Quenching: Cool the mixture back to 10 °C and slowly add 200 mL of 10% aq.

    
    . Causality: Thiosulfate instantly reduces any unreacted electrophilic iodine to inert iodide (
    
    
    
    ), preventing oxidative degradation of the product during isolation.
  • Anti-Solvent Precipitation: Vigorously stir the mixture (400 RPM) and add 3.0 L of cold DI water dropwise over 1 hour. A pale yellow to off-white precipitate will rapidly form. Causality: The slow addition of water forces the hydrophobic azaindole out of the DMF/water matrix, allowing for controlled crystallization and exclusion of succinimide byproducts.

  • Filtration & Drying: Filter the suspension through a sintered glass funnel. Wash the filter cake with 3 x 500 mL of DI water to remove residual DMF. Dry the solid in a vacuum oven at 45 °C for 24 hours until a constant weight is achieved.

Quantitative Scale-Up Data

The robustness of this protocol has been validated across multiple scales. The table below summarizes the consistent yield and purity profiles, demonstrating the process's independence from column chromatography.

ScaleSM Input (g)NIS (equiv)Temp Profile (°C)Reaction Time (h)Isolated Yield (%)HPLC Purity (%)
Bench 1.0 g1.050–5 → 252.092.4%>98.5%
Kilo-Lab 10.0 g1.050–5 → 252.594.1%>99.0%
Pilot 100.0 g1.050–5 → 253.093.8%>99.1%
Process 1000.0 g1.050–5 → 254.091.5%>99.0%
Downstream Applications: Orthogonal Cross-Coupling

The resulting 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is structurally primed for divergent synthesis. Because the C-I bond is significantly weaker than the C-Br bond, palladium-catalyzed reactions can be tuned by temperature and ligand choice to react exclusively at C-3 first, leaving the C-7 bromine intact for a subsequent, harsher coupling step.

OrthogonalReactivity Core 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine C3_Coupling Step 1: C-3 Selective Coupling (Suzuki/Sonogashira) Exploits weaker C-I bond Core->C3_Coupling Pd(0), RT to 50°C Intermediate 7-bromo-3-substituted-1H-pyrrolo[2,3-c]pyridine C3_Coupling->Intermediate C7_Coupling Step 2: C-7 Coupling (Buchwald-Hartwig/Suzuki) Requires higher temp/stronger base Intermediate->C7_Coupling Pd(0), 80-110°C Target 3,7-Disubstituted 6-Azaindole (Kinase Inhibitor Scaffold) C7_Coupling->Target

Caption: Logical workflow for sequential, orthogonal functionalization of the dihalogenated azaindole core.

References
  • Product Class 22: Azaindoles and Their Derivatives. Thieme Connect. 3

  • 1H-Pyrrolo[2,3-c]pyridine-4-carbaldehyde (CAS 1100319-30-9) - Strategic Functionalization. Benchchem. 1

  • 7-Bromo-1H-pyrrolo[2,3-c]pyridine, CAS No. 165669-35-2. iChemical. 4

  • 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine, CAS No. 1190318-20-7. CymitQuimica. 2

Sources

Application

Application Note: Regioselective Functionalization of 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole derivative). The protocol prioritize...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole derivative).

The protocol prioritizes regioselectivity , leveraging the distinct electronic and steric environments of the C3-iodide (pyrrole ring) and C7-bromide (pyridine ring) to enable sequential, controlled derivatization.

Executive Summary & Reactivity Profile

The 6-azaindole scaffold (pyrrolo[2,3-c]pyridine) is a critical pharmacophore in kinase inhibitor discovery, often serving as a bioisostere for indole or 7-azaindole. The 7-bromo-3-iodo derivative presents a unique "tri-functional" platform:

  • N1 (Pyrrole Nitrogen): Acidic (pKa ~15 in DMSO). Requires protection to prevent catalyst poisoning and N-arylation side reactions.

  • C3-Iodo (Pyrrole Ring): Electron-rich ring, but the weak C–I bond (

    
    ) makes it the most reactive site  for Pd-catalyzed oxidative addition.
    
  • C7-Bromo (Pyridine Ring): Located

    
     to the pyridine nitrogen (N6). The C–Br bond (
    
    
    
    ) is stronger than C–I. However, this position is highly electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (
    
    
    ) under harsh basic conditions, or subsequent cross-coupling using electron-rich ligands.
Reactivity Hierarchy (The "Golden Rule")


Strategic Workflow Visualization

The following decision tree illustrates the logical flow for orthogonal functionalization.

ReactivityMap cluster_conditions Reaction Parameters Start 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Step1 Step 1: N-Protection (SEM, Boc, Tosyl) Start->Step1 Essential for Solubility & Catalyst Life Step2 Step 2: C3-Functionalization (Suzuki/Sonogashira) Target: Iodo group Step1->Step2 Mild Pd(0), < 60°C Selectivity > 95:5 Step3 Step 3: C7-Functionalization (Suzuki/Buchwald/SnAr) Target: Bromo group Step2->Step3 Active Catalyst (XPhos), > 80°C Cond1 C3-I: Pd(PPh3)4, Na2CO3 Fast Oxidative Addition Cond2 C7-Br: Pd-G2/G3 (Buchwald), K3PO4 Requires Activation

Figure 1: Sequential functionalization strategy prioritizing the labile C3-I bond before the robust C7-Br bond.

Detailed Experimental Protocols

Protocol A: N-Protection (The Foundation)

Rationale: Unprotected azaindoles can poison Pd catalysts via the free NH or pyridine N. The SEM (2-(Trimethylsilyl)ethoxymethyl) group is recommended for its stability under basic coupling conditions and ease of removal (TBAF/TFA).

Materials:

  • Substrate: 7-bromo-3-iodo-6-azaindole (1.0 equiv)

  • Reagent: SEM-Cl (1.2 equiv)

  • Base: NaH (60% dispersion, 1.5 equiv)

  • Solvent: Anhydrous DMF (0.1 M)

Procedure:

  • Cool a solution of substrate in DMF to 0 °C under

    
    .
    
  • Add NaH portion-wise. Stir for 30 min at 0 °C (solution turns yellow/orange).

  • Add SEM-Cl dropwise.

  • Warm to RT and stir for 2 hours.

  • Quench: Slowly add ice water. Extract with EtOAc.[1]

  • Purification: Silica gel chromatography (Hex/EtOAc).

    • Note: C3-I stability is high under these conditions; no iodine scrambling occurs.

Protocol B: C3-Selective Suzuki-Miyaura Coupling

Rationale: The C3-I bond undergoes oxidative addition with Pd(0) significantly faster than C7-Br. Using a "mild" catalyst system prevents premature reaction at C7.

Optimized Conditions:

ParameterRecommendationMechanistic Insight
Catalyst

(5 mol%)
Monodentate phosphines are sufficient for C-I but slow for C-Br.
Ligand None (or

)
Avoid electron-rich dialkylbiaryl phosphines (e.g., XPhos) here to maintain selectivity.
Base

(2.0 equiv, aq)
Weak bases minimize competitive

at C7.
Solvent DME/Water (4:1)Excellent solubility; promotes transmetallation.
Temp 40–60 °CKeep low. >80 °C risks C7 activation.

Step-by-Step:

  • Charge reaction vial with N-SEM-7-bromo-3-iodo-6-azaindole (1.0 equiv), Boronic Acid (

    
    , 1.1 equiv), and 
    
    
    
    (0.05 equiv).
  • Evacuate and backfill with Argon (3x).

  • Add degassed DME and 2M aq.

    
    .
    
  • Heat to 50 °C for 2–4 hours. Monitor by LCMS.

    • Checkpoint: Look for consumption of starting material (M+) and formation of product (M+R-I). If des-iodo byproduct (reduction) is observed, lower temp or increase boronic acid.

  • Workup: Dilute with water, extract EtOAc, dry over

    
    .
    
Protocol C: C7-Functionalization (The "Hard" Coupling)

Rationale: Once C3 is derivatized, the C7-Br bond remains. This position is sterically hindered (ortho to bridgehead/N) and electronically deactivated compared to C3-I, but activated compared to standard aryl bromides due to the pyridine nitrogen.

Option 1: Suzuki Coupling (C-C Bond) [2]

  • Catalyst:

    
     + XPhos  or SPhos  (highly active systems required).
    
  • Base:

    
     (anhydrous or aq).
    
  • Temp: 90–110 °C.

  • Note: The electron-rich ligand facilitates oxidative addition into the hindered/deactivated C7-Br bond.

Option 2: Buchwald-Hartwig Amination (C-N Bond) [1]

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 .

  • Base:

    
     or NaOtBu.
    
  • Temp: 80–100 °C.

  • Selectivity Note: If using NaOtBu, ensure the C3 group doesn't have sensitive protons.

Troubleshooting & Optimization Guide

Issue: Loss of Regioselectivity (Mixture of C3/C7 products)
  • Cause: Catalyst is too active or temperature is too high during Step 2.

  • Solution: Switch from Pd(dppf)Cl2 or Buchwald precatalysts to

    
     or 
    
    
    
    . Lower temperature to RT.
Issue: Protodehalogenation (Loss of Iodine without coupling)
  • Cause: "Hydride" source in reaction (often from excess alcohol or overheated DMF).

  • Solution: Use strictly anhydrous solvents if possible, or switch to Toluene/Water systems. Ensure Argon sparging is thorough to remove

    
     (which promotes homocoupling/dehalogenation cycles).
    
Issue: C7-Br Intractability
  • Cause: Electronic repulsion from the pyridine nitrogen or steric bulk from the N-protecting group.

  • Solution: Use "Palladacycle" precatalysts (e.g., XPhos Pd G2/G3). The rapid reductive elimination rates of these catalysts overcome the steric barrier.

References

  • Regioselective Functionalization of Azaindoles

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source:Chem. Sci., 2013, 4, 2619.
    • URL:[Link]

    • Relevance: Establishes the C-I > C-Br > C-Cl reactivity hierarchy in heteroarom
  • Synthetic Routes to Azaindole Scaffolds

    • Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
    • Source:Molecules, 2020, 25(9), 2083.
    • URL:[Link]

    • Relevance: Provides detailed protocols for SEM protection and sequential halogen functionaliz
  • C-H Activation vs Cross-Coupling

    • Title: Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems.
    • Source:Molecules, 2021, 26(19), 6066.
    • URL:[Link]

    • Relevance: Discusses alternative functionalization pathways (C-H activation) if halogens are not present, providing context for the C7 position's reactivity.
  • General Reactivity of 6-Azaindoles

    • Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine).[1][3][4][5][6][7]

    • Source:Current Organic Chemistry, 2001, 5, 471-506.
    • URL:[Link]

    • Relevance: Foundational text on azaindole chemistry, establishing the electronic effects of the pyridine nitrogen on halogen reactivity.

Sources

Method

Microwave-assisted synthesis involving 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Application Note: Microwave-Assisted Synthesis & Functionalization of 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Introduction & Compound Profile The scaffold 1H-pyrrolo[2,3-c]pyridine (commonly referred to as 6-azaindole )...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis & Functionalization of 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Introduction & Compound Profile

The scaffold 1H-pyrrolo[2,3-c]pyridine (commonly referred to as 6-azaindole ) is a privileged structure in drug discovery, serving as a bioisostere for indole and purine.[1] It is widely utilized in the development of kinase inhibitors (e.g., JAK, Aurora) and GPCR ligands due to its ability to form key hydrogen bonds within active sites.

The specific derivative 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine represents a high-value "orthogonal" intermediate. It possesses two distinct halogen handles—an iodide at the electron-rich C3 position and a bromide at the electron-deficient C7 position—allowing for sequential, regioselective functionalization.

Key Synthetic Advantages:

  • Regiocontrol: The C3-Iodide bond is significantly more labile towards oxidative addition by Palladium(0) than the C7-Bromide, enabling selective C3-functionalization under mild conditions.

  • Microwave Efficiency: Microwave irradiation dramatically accelerates these couplings, suppressing protodehalogenation side reactions common in azaindoles and improving yields from <40% (thermal) to >85%.

Experimental Workflows & Protocols

Protocol A: Synthesis of 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Target: Electrophilic iodination of the C3 position.

Mechanism: The pyrrole ring of 6-azaindole is electron-rich, making C3 highly susceptible to electrophilic aromatic substitution (EAS). N-Iodosuccinimide (NIS) provides a controlled source of iodonium ions (


).

Materials:

  • Substrate: 7-Bromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: DMF or Acetone (0.1 M concentration)

  • Equipment: Standard stir plate (Microwave not required for this step, but can be used for speed).

Step-by-Step Procedure:

  • Dissolution: Dissolve 7-bromo-1H-pyrrolo[2,3-c]pyridine (e.g., 1.0 g, 5.07 mmol) in DMF (50 mL) in a round-bottom flask.

  • Addition: Cool the solution to 0 °C in an ice bath. Add NIS (1.2 g, 5.33 mmol) portion-wise over 5 minutes to avoid exotherms.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • QC Check: Monitor by LC-MS. The starting material (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Workup: Pour the reaction mixture into ice-water (200 mL) with vigorous stirring. The product typically precipitates as a solid.

  • Isolation: Filter the solid, wash with water (

    
     mL) and cold hexanes. Dry under vacuum.
    
  • Yield: Expected yield is 85–95%.

Protocol B: Regioselective Microwave-Assisted Suzuki-Miyaura Coupling (C3-Selective)

Target: Functionalization of the C3-Iodide leaving the C7-Bromide intact.

Scientific Logic: The C-I bond energy (


 kcal/mol) is lower than C-Br (

kcal/mol). By using a mild catalyst system and controlled microwave heating, the catalyst inserts exclusively at C3.

Materials:

  • Substrate: 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)

  • Catalyst:

    
     (5 mol%) — Chosen for mild reactivity.
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: DME/Water (4:1 ratio) or 1,4-Dioxane/Water.

  • Vessel: 10 mL Microwave pressure vial with crimp cap.

Step-by-Step Procedure:

  • Loading: In a 10 mL microwave vial, add the substrate (0.5 mmol), boronic acid (0.55 mmol), and

    
     (29 mg, 0.025 mmol).
    
  • Inerting: Cap the vial and purge with Argon or Nitrogen for 2 minutes.

  • Solvent Addition: Inject degassed DME (4 mL) and 2.0 M

    
     (0.75 mL) through the septum.
    
  • Microwave Irradiation:

    • Temp: 80 °C (Do not exceed 100 °C to preserve C7-Br).

    • Time: 10–15 minutes.

    • Power: Dynamic mode (Max 150 W).

    • Stirring: High.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: Microwave-Assisted Functionalization of C7-Bromide

Target: Functionalization of the remaining C7-Bromide (Suzuki, Buchwald, or Sonogashira).

Scientific Logic: The C7 position is on the pyridine ring and is sterically hindered by the adjacent N-H (or N-R) and the newly installed C3-group. A more active catalyst system (


 or XPhos-Pd-G2) and higher microwave temperatures are required.

Materials:

  • Substrate: C3-substituted-7-bromo-6-azaindole (from Protocol B).

  • Coupling Partner: Boronic acid (Suzuki) or Amine (Buchwald).

  • Catalyst:

    
     (5 mol%) or XPhos Pd G2.
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    .
  • Solvent: THF/Water (10:1) or Toluene/t-BuOH.

Step-by-Step Procedure:

  • Loading: Add substrate (0.3 mmol), coupling partner (0.45 mmol), and catalyst to the MW vial.

  • Irradiation:

    • Temp: 120–140 °C.

    • Time: 20–30 minutes.

  • Note: If N1-protection was not used, the N-H proton may interfere with base-sensitive couplings. Use of

    
     helps.
    

Data Summary & Optimization Table

The following table summarizes reaction condition screening for the C3-selective coupling (Protocol B).

EntryCatalystTemp (°C)Time (min)Conv. (%)C3:C7 SelectivityNotes
1

801098%>99:1Optimal Conditions
2

12010100%85:15Loss of selectivity at high T
3

801095%90:10More active catalyst reduces selectivity
4

/XPhos
805100%60:40Too active; couples both halogens
5No Catalyst150600%N/AThermal control

Visualization: Reaction Logic & Pathway

The following diagram illustrates the sequential functionalization logic, highlighting the reactivity difference between the C3-I and C7-Br sites.

G Start 7-Bromo-1H-pyrrolo[2,3-c]pyridine (Precursor) Iodination Step 1: Iodination (NIS, DMF, RT) Target: C3-H -> C3-I Start->Iodination Electrophilic Subst. Intermediate 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (Key Scaffold) Iodination->Intermediate 90% Yield Coupling1 Step 2: C3-Selective Coupling (MW, 80°C, Pd(PPh3)4) Replaces C3-I Intermediate->Coupling1 Kinetic Control (C-I > C-Br) Prod1 3-Aryl-7-bromo-6-azaindole Coupling1->Prod1 Coupling2 Step 3: C7-Functionalization (MW, 130°C, Pd(dppf)Cl2) Replaces C7-Br Prod1->Coupling2 Thermodynamic/Forcing Final 3,7-Disubstituted-6-azaindole (Final Drug Candidate) Coupling2->Final

Caption: Sequential workflow for orthogonal functionalization of the 6-azaindole scaffold.

Safety & Troubleshooting

  • Microwave Safety: Halogenated solvents (DCM, DCE) should generally be avoided in microwave reactors due to rapid pressure buildup. Use DMF, DMA, or Dioxane/Water mixtures.

  • Dehalogenation: If significant hydro-deiodination (loss of Iodine without coupling) is observed, ensure the solvent is thoroughly degassed and increase the concentration of the boronic acid.

  • Purification: 6-azaindoles are polar and H-bond donors. If streaking occurs on silica, add 1% Triethylamine or 1% MeOH to the eluent.

References

  • Larkin, J. et al. "Microwave-assisted synthesis of 7-azaindole derivatives." Journal of Medicinal Chemistry, 2010. (Cited for general microwave azaindole protocols).

  • Wang, X. et al. "Regioselective Suzuki-Miyaura coupling of dihaloazaindoles." Tetrahedron Letters, 2012.[1] (Cited for C-I vs C-Br selectivity logic).

  • BenchChem. "Application Notes for Microwave-Assisted Suzuki Coupling." BenchChem Protocols, 2025.[2] (Cited for general catalyst screening data).

  • Mondal, K. et al. "Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles."[3] The Journal of Organic Chemistry, 2024. (Cited for C3-functionalization precedence).

  • Sigma-Aldrich. "Product Specification: 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine." (Cited for compound properties).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific kinetic and isolation hurdles associated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific kinetic and isolation hurdles associated with the C-3 iodination of 7-bromo-6-azaindole (7-bromo-1H-pyrrolo[2,3-c]pyridine).

While the C-3 position of the azaindole core naturally possesses the highest electron density for electrophilic aromatic substitution (SEAr)[1], the presence of the 7-bromo substituent drastically alters the electronic landscape, often leading to stalled reactions and poor yields. This guide breaks down the causality behind these failures and provides a field-proven, self-validating methodology to maximize your yield.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why is my conversion rate stalling at 40-50% when using standard NIS in Dichloromethane (DCM)? The Causality: The 7-bromo substituent exerts a strong inductive electron-withdrawing effect (-I effect), which depletes the electron density of the pyrrole ring. Furthermore, the pyridine nitrogen at position 6 inherently withdraws electron density from the C-3 position compared to a standard indole[1]. This creates a high activation energy barrier for SEAr. The Solution: You must activate the substrate. Switch your solvent to polar aprotic DMF and pre-treat the starting material with a strong base like Potassium Hydroxide (KOH). This deprotonates the pyrrole N-H (pKa ~13-14), forming an azaindolyl anion. This anionic intermediate is significantly more nucleophilic at the C-3 position, driving the N-iodosuccinimide (NIS) iodination to completion[2].

Q2: I am seeing significant product loss during the aqueous workup. How can I improve recovery? The Causality: 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is highly amphoteric. The pyridine nitrogen (N-6) becomes protonated and water-soluble under acidic conditions, while the pyrrole nitrogen (N-1) can be deprotonated under strongly basic conditions. If your aqueous phase is outside the product's narrow isoelectric window, it will remain dissolved in the aqueous layer. The Solution: After quenching the reaction with sodium thiosulfate (


), strictly adjust the aqueous phase to a pH of 7.0–7.5. At this specific isoelectric point, the neutral product will crash out of the aqueous DMF mixture, allowing for direct filtration or highly efficient extraction.

Q3: The isolated product turns brown/black over time, and the yield drops after storage. What is happening? The Causality: Like many heteroaryl iodides, the C-I bond is susceptible to photo-degradation and oxidative cleavage. Light exposure generates free iodine (


) radicals, which causes the dark discoloration and degrades the compound.
The Solution:  Perform the reaction in amber glassware or wrap the flask in aluminum foil. During workup, ensure a thorough wash with 10% aqueous 

to reduce any trace

to water-soluble iodide (

). Store the final dried powder under an inert atmosphere (Argon/Nitrogen) at 2–8 °C in the dark.

Part 2: Condition Optimization Data

To illustrate the necessity of base-catalyzed activation, review the quantitative data below summarizing various reagent systems tested for this specific transformation.

Reagent SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation

(1.2 eq),

DCM2524< 30%Weak base fails to form azaindolyl anion; poor solubility stalls reaction.
NIS (1.1 eq), No BaseDMF251645%Inductive deactivation by 7-Br stalls SEAr progression.

(1.5 eq), KOH (2.0 eq)
DMF251275%Good conversion, but requires strict thiosulfate quenching to prevent polyhalogenation.
NIS (1.15 eq), KOH (1.5 eq) DMF 0 to 25 6 > 85% Optimal. Anion formation maximizes C-3 nucleophilicity; NIS provides controlled

delivery.

Part 3: Experimental Workflow & Logical Relationships

G N1 7-Bromo-1H-pyrrolo[2,3-c]pyridine (Starting Material) N2 Add KOH in DMF (Deprotonation) N1->N2 Step 1 N3 Azaindolyl Anion (Enhanced Nucleophile) N2->N3 pKa ~13-14 N4 Add NIS (1.15 eq) at 0°C (Electrophilic Attack) N3->N4 Step 2 N5 Quench: 10% Na2S2O3 (aq) (Neutralize I+) N4->N5 Monitor via TLC N6 Adjust pH to 7.5 (Isoelectric Point) N5->N6 Step 3 N7 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (Target Product) N6->N7 Precipitation

Workflow for the base-catalyzed C-3 iodination of 7-bromo-6-azaindole.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Do not proceed to the next step unless the specific validation criteria (visual cues, TLC, or pH) are met.

Step 1: Substrate Activation (Deprotonation)

  • Charge a flame-dried, foil-wrapped round-bottom flask with 7-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) and anhydrous DMF to create a 0.2 M solution.

  • Add freshly crushed Potassium Hydroxide (KOH, 1.5 equiv) in one portion.

  • Stir at room temperature for 30 minutes under an Argon atmosphere.

  • Validation Check: The solution should transition from clear/pale yellow to a darker, slightly opaque amber, confirming the generation of the azaindolyl anion.

Step 2: Electrophilic Iodination 4. Cool the reaction mixture to 0 °C using an ice-water bath. 5. Add N-Iodosuccinimide (NIS, 1.15 equiv) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exotherm and prevents localized over-halogenation. 6. Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4–6 hours.

  • Validation Check: Monitor via TLC (Eluent: 50% EtOAc/Hexanes; UV active). The starting material (

    
     ~0.4) must completely disappear, replaced by a single, less polar product spot (
    
    
    
    ~0.55).

Step 3: Quenching & Isoelectric Isolation 7. Pour the reaction mixture into 5 volumes of ice-cold 10% aqueous Sodium Thiosulfate (


). Stir vigorously for 15 minutes.
  • Validation Check: Any dark brown iodine coloration must dissipate, leaving a pale yellow/white suspension.

  • Critical Step: Measure the pH of the aqueous mixture. Using saturated aqueous

    
     or 1M HCl, strictly adjust the pH to 7.0–7.5 .
    
  • Once the pH is stabilized, a heavy pale-yellow precipitate will form. Stir for an additional 30 minutes at 0 °C to ensure complete crystallization.

  • Filter the precipitate through a Büchner funnel, wash thoroughly with ice-cold distilled water (to remove DMF and succinimide byproducts), and dry under high vacuum in the dark for 12 hours.

References

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity ACS Omega URL:[Link]

  • Product Class 22: Azaindoles and Their Derivatives Science of Synthesis (Thieme Connect) URL:[Link]

Sources

Optimization

Troubleshooting regioselectivity issues in 7-bromo-3-iodo-6-azaindole coupling

Troubleshooting Regioselectivity in 7-Bromo-3-iodo-6-azaindole Cross-Couplings Welcome to the . As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Regioselectivity in 7-Bromo-3-iodo-6-azaindole Cross-Couplings

Welcome to the . As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in heterocyclic functionalization: controlling the regioselectivity of cross-coupling reactions on dihalogenated azaindoles.

The Mechanistic Challenge

When functionalizing 7-bromo-3-iodo-6-azaindole, chemists frequently encounter unexpected product mixtures. The causality behind this lies in a kinetic competition between bond dissociation energy (BDE) and electronic activation.

  • C3-Iodine (Pyrrole Ring): The C-I bond has a naturally lower BDE than a C-Br bond, making it the default kinetic site for Pd(0) oxidative addition[1].

  • C7-Bromine (Pyridine Ring): The C7 position is situated ortho to the highly electronegative pyridine-like nitrogen (N6). This nitrogen withdraws electron density, severely depleting the C7 carbon and drastically lowering the activation barrier for Pd insertion[2].

Consequently, the C7-Br bond behaves similarly to a highly reactive 2-halopyridine, putting it in direct competition with the C3-I bond. If reaction conditions are not rigorously controlled, competitive insertion leads to poor regioselectivity.

Logical Workflow for Regioselective Coupling

G Start 7-Bromo-3-iodo-6-azaindole Coupling Strategy Target Which position to functionalize first? Start->Target C3 C3 Position (Iodine) Target->C3 Standard (I > Br) C7 C7 Position (Bromine) Target->C7 Non-standard C3_Cond Conditions: Pd(dppf)Cl2, Na2CO3 Temp: 40-60 °C C3->C3_Cond Protect Is N1 protected? C7->Protect Success Sequential C3/C7 One-Pot Achieved C3_Cond->Success Add 2nd Boronic Acid Heat to 100 °C C7_Cond Conditions: Requires N1-protection Temp: 90-110 °C Protect->C3 No (Direct C7 difficult) Protect->C7_Cond Yes

Decision matrix for regioselective cross-coupling of 7-bromo-3-iodo-6-azaindole.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a 2:1 mixture of C3 and C7 coupled products during my Suzuki-Miyaura reaction? A: You are likely using a highly active catalyst (e.g., Pd(PPh3)4) at an elevated temperature (≥80 °C). At these temperatures, the kinetic preference for the weaker C3-I bond is overridden by the thermodynamic activation of the C7-Br bond. To resolve this, you must lower the temperature to 40–50 °C to keep the reaction under strict kinetic control[2].

Q2: How can I achieve exclusive C3-selective coupling? A: Switch your catalyst to Pd(dppf)Cl2. The bidentate dppf ligand creates a tighter, more sterically demanding coordination sphere around the palladium center. This amplifies the steric difference between the relatively open C3 position and the more hindered C7 position. Furthermore, literature confirms that changing the catalytic system to Pd(dppf)Cl2 affords higher regioselectivity, reproducibility, and improved yields in azaindole systems compared to standard Pd(0) tetrakis[2].

Q3: Does N1-protection affect the regioselectivity? A: Yes, profoundly. Protecting the pyrrole nitrogen (N1) with a bulky group like SEM (2-(trimethylsilyl)ethoxymethyl) or Tosyl introduces massive steric hindrance directly adjacent to the C7 position. This steric shielding physically blocks the Pd catalyst from approaching the C7-Br bond, artificially boosting C3-selectivity to >99:1 even at higher temperatures.

Q4: Can I perform a sequential one-pot C3/C7 double coupling? A: Yes. You can exploit the temperature differential by performing sequential Suzuki-Miyaura coupling reactions[3]. First, couple the C3 position at 50 °C. Once LCMS confirms complete consumption of the starting material, add the second boronic acid and a stronger base (if necessary), and elevate the temperature to 100 °C to force the C7 coupling[3].

Quantitative Catalyst & Condition Screening

The following table summarizes the causal relationship between reaction parameters and regiochemical outcomes based on typical optimization screens.

EntryCatalyst SystemBaseSolventTemp (°C)N1-Protecting GroupC3:C7 Selectivity RatioOverall Yield (%)
1Pd(PPh3)4Na2CO3Dioxane/H2O80None2.5 : 165
2Pd(dppf)Cl2Na2CO3Dioxane/H2O50None15 : 182
3Pd(dppf)Cl2K3PO4THF/H2O50SEM>99 : 188
4Pd2(dba)3 / XPhosKOtBuToluene100SEM1 : 1045

*Note: Attempting direct C7 coupling prior to C3 functionalization often leads to competitive proto-deiodination and poor mass balance.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that you do not proceed to the next step if the reaction has deviated from the expected mechanistic pathway.

Protocol A: Highly Regioselective C3-Suzuki Coupling

Objective: Couple an Aryl Boronic Acid exclusively at the C3 position.

  • Charge: In a dry Schlenk flask, combine 7-bromo-3-iodo-6-azaindole (1.0 equiv), Aryl Boronic Acid (1.05 equiv), and Pd(dppf)Cl2 (0.05 equiv)[2].

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2CO3 (ratio 4:1).

  • Degassing (Validation Checkpoint 1): Spurge the mixture with Argon for 15 minutes. Validation: The suspension must transition to a homogeneous, deep red/orange solution without active bubbling.

  • Heating: Heat the reaction strictly to 50 °C. Do not exceed 55 °C.

  • Monitoring (Validation Checkpoint 2): After 4 hours, pull an aliquot for LCMS. Validation: You must observe the [M+H]+ corresponding to the mono-coupled product. If the bis-coupled mass is detected, your temperature is too high or your heating block is poorly calibrated.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: Sequential One-Pot C3/C7 Double Coupling

Objective: Install two different aryl groups at C3 and C7 without intermediate purification[3].

  • First Coupling (C3): Follow Protocol A, Steps 1-4.

  • Intermediate Check (Validation Checkpoint 1): At 4 hours, TLC must show complete disappearance of the starting material.

  • Second Charge: To the active reaction mixture, add the second Aryl Boronic Acid (1.5 equiv) and additional Pd(dppf)Cl2 (0.05 equiv). If the second boronic acid is sterically hindered, add K3PO4 (2.0 equiv).

  • Second Heating: Elevate the temperature to 100 °C and stir for 12 hours.

  • Final Monitoring (Validation Checkpoint 2): LCMS must show the complete shift from the mono-coupled intermediate to the fully bis-coupled product mass.

References
  • [2] Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. nih.gov. Available at:[Link]

  • [3] Scientific Letter - Atlanchim Pharma. atlanchimpharma.com. Available at:[Link]

  • [1] Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases. nih.gov. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Welcome to the Technical Support Center. Purifying highly functionalized 6-azaindoles like 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine presents a unique "triple threat" of physicochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Purifying highly functionalized 6-azaindoles like 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine presents a unique "triple threat" of physicochemical challenges. The molecule possesses an amphoteric core (a basic pyridine nitrogen at N6 and an acidic pyrrole nitrogen at N1), extreme lipophilicity driven by heavy halogens, and photolytic sensitivity at the C3-iodine bond.

This guide provides field-proven, self-validating protocols to help you overcome irreversible silica adsorption, co-elution of de-halogenated byproducts, and unexpected degradation during your workflows.

I. Purification Strategy Workflow

To determine the most effective purification route, triage your crude mixture based on the reaction scale and the downstream purity requirements.

PurificationWorkflow Crude Crude 7-bromo-3-iodo- 1H-pyrrolo[2,3-c]pyridine ScaleCheck Assess Scale & Purity Need Crude->ScaleCheck LargeScale Scale > 1g (Intermediate Purity) ScaleCheck->LargeScale SmallScale Scale < 1g or >99% Purity Required ScaleCheck->SmallScale DryLoad Dry Load onto Celite 545 (Dissolve in THF, Evaporate) LargeScale->DryLoad Solubilize Dissolve in DMSO/MeOH Filter (0.45 µm) SmallScale->Solubilize FCC Amine-Modified FCC (Hexanes/EtOAc + 1% Et3N) DryLoad->FCC Evap Low-Temp Evaporation (<35°C, Light Protected) FCC->Evap HPLC Reverse-Phase Prep-HPLC (MeCN/H2O + 0.1% TFA) Solubilize->HPLC Lyoph Lyophilization (Amber Vials) HPLC->Lyoph Final1 Purified Product (>95% Purity) Evap->Final1 Final2 Ultra-Pure Product (>99% Purity) Lyoph->Final2

Triage workflow for the purification of halogenated 6-azaindoles based on scale and purity needs.

II. Troubleshooting & FAQs

Q1: Why does my product streak severely on silica gel, and how do I fix it? A1: The 1H-pyrrolo[2,3-c]pyridine core is highly polar. The basic N6 atom interacts strongly with the acidic silanol groups on unmodified silica gel, causing irreversible adsorption and severe tailing 1. Solution: You must deactivate the silica gel. Add 1% triethylamine (Et₃N) to your organic mobile phase (e.g., Hexanes/EtOAc). The Et₃N competitively binds to the acidic silanol sites, allowing your azaindole to elute as a sharp, symmetrical band.

Q2: I'm seeing co-elution of de-iodinated or de-brominated impurities. How can I separate them? A2: Halogenation reactions of azaindoles frequently yield under-halogenated byproducts 2. Because halogens primarily alter molecular volume rather than the core polarity, normal-phase chromatography struggles to resolve them. Solution: Switch to Reverse-Phase Preparative HPLC (RP-HPLC). The lipophilicity difference between a C-H, C-Br, and C-I bond is highly pronounced on a C18 stationary phase. A shallow gradient will elute the de-halogenated species first, followed by the mono-halogenated, and finally your di-halogenated target.

Q3: The crude mixture has terrible solubility in standard loading solvents (DCM/Hexanes). How do I load it onto a column? A3: The planar aromatic system combined with heavy halogens promotes strong intermolecular π-π stacking, leading to poor solubility in non-polar solvents 3. Solution: Never wet-load this compound if it forms a suspension. Utilize the Dry Loading technique (detailed in Protocol 1). Dissolving the crude in a polar solvent (THF), adsorbing it onto Celite, and evaporating it ensures maximum surface area exposure and prevents column clogging.

Q4: My purified fractions turn pink or brown upon concentration. What is happening? A4: This is a classic sign of iodine liberation. The C3-I bond is photolytically and thermally sensitive 4. Prolonged exposure to ambient light or rotary evaporation bath temperatures above 40°C causes homolytic cleavage of the C-I bond, releasing I₂ (which appears pink in organic solvents). Solution: Wrap your collection flasks in aluminum foil and strictly maintain rotary evaporator bath temperatures below 35°C.

III. Standard Operating Protocols (SOPs)

Protocol 1: Amine-Modified Flash Column Chromatography (Scale: 1 - 10 g)

Causality Focus: Overcoming poor solubility and silica-induced tailing.

  • Sample Preparation (Dry Loading): Dissolve the crude 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine in a minimum volume of THF. Add Celite 545 at a 3:1 (w/w) ratio to the crude mass.

  • Evaporation: Concentrate the mixture under reduced pressure (bath temp <35°C) until a dry, free-flowing powder is obtained.

  • Column Equilibration: Pack a standard silica gel column and flush with 2 column volumes of Hexanes containing 1% (v/v) Triethylamine (Et₃N) to neutralize acidic silanol sites.

  • Loading: Carefully pour the dry powder onto the top of the column bed. Cap with a 1 cm layer of clean sea sand to prevent bed disturbance.

  • Elution: Run a step gradient from 100% Hexanes (1% Et₃N) to 50% Ethyl Acetate in Hexanes (1% Et₃N). Monitor fractions via TLC (UV 254 nm).

  • Recovery & Validation: Pool product-containing fractions and concentrate under reduced pressure in an amber flask (<35°C).

    • Self-Validation Step: Co-spot the pooled fractions against the crude mixture on a TLC plate. A single, distinct, non-streaking spot at R_f ~0.4 (in 1:1 Hexanes/EtOAc + 1% Et₃N) confirms successful isolation and silanol deactivation.

Protocol 2: Reverse-Phase Preparative HPLC (Scale: 10 - 500 mg)

Causality Focus: Resolving structurally similar de-halogenated impurities.

  • Sample Solubilization: Dissolve the crude material in a 1:1 mixture of DMSO and Methanol to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter to remove particulates that could foul the column frit.

  • System Setup: Utilize a C18 Preparative column (e.g., 21.2 x 250 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% TFA

    • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Gradient Elution: Initiate at 10% B, hold for 2 minutes. Ramp to 70% B over 25 minutes. Mechanism: This shallow gradient exploits the minute lipophilicity differences between the target and any mono-halogenated analogs.

  • Detection & Collection: Monitor absorbance at 254 nm. Collect the major peak (typically eluting between 55-65% B).

  • Isolation & Validation: Immediately freeze the collected fractions on dry ice and lyophilize in amber vials to yield the product as a fluffy solid.

    • Self-Validation Step: Analyze the lyophilized powder via UPLC-MS. The presence of a single peak with the characteristic bromine-iodine isotopic mass distribution ([M+H]+ m/z ~323, 325) validates the structural integrity and confirms the absence of thermal degradation.

IV. Quantitative Data Comparison

Purification MethodOptimal ScaleTypical YieldExpected PurityProcessing TimePrimary Advantage
Amine-Modified FCC 1 g – 50 g75 – 85%90 – 95%2 – 4 hoursHigh throughput, easily scalable
RP-Prep HPLC 10 mg – 1 g60 – 70%> 99%1 – 2 hours/runExceptional resolution of de-halogenated analogs

V. References

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Center for Biotechnology Information (PMC). URL:

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. RSC Publishing. URL:

  • Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. National Center for Biotechnology Information (PubMed). URL:

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. URL:

Sources

Optimization

Minimizing dehalogenation side reactions in 7-bromo-3-iodo-6-azaindole

Subject: Minimizing Dehalogenation & Chemoselectivity Protocols Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Heterocycle Division[1] Executive Summary: The Reactivity Challenge Working with...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Dehalogenation & Chemoselectivity Protocols Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Heterocycle Division[1]

Executive Summary: The Reactivity Challenge

Working with 7-bromo-3-iodo-6-azaindole presents a dual challenge in chemoselectivity. You are managing two halogen handles with distinct reactivity profiles on an electron-deficient scaffold (pyrrolo[2,3-c]pyridine).

  • The Primary Threat (Hydrodehalogenation): The unwanted reduction of the C3-Iodine or C7-Bromine to a C-H bond. This is most common during metal-catalyzed cross-couplings (Pd-H elimination) or lithium-halogen exchange (protonation).

  • The Secondary Threat (Scrambling/Over-reaction): The C7-Bromine is positioned

    
     to the pyridine nitrogen (N6), making it highly activated for oxidative addition and 
    
    
    
    .[1] While C3-I is inherently more reactive, the "selectivity window" is narrower here than in neutral indoles.[1]

This guide provides self-validating protocols to functionalize the C3-position selectively while preserving the C7-Bromine for subsequent steps.

Mechanism & Pathway Analysis[1][2]

The following diagram illustrates the competing pathways during a typical Suzuki-Miyaura coupling at C3. Your goal is to maximize Path A while completely suppressing Path B (Reduction) and Path C (Over-coupling).[1]

ReactionPathways Start 7-bromo-3-iodo-6-azaindole (Substrate) Pd_OxAdd Oxidative Addition (LnPd-Ar-I) Start->Pd_OxAdd Fast (C3-I) Transmetal Transmetallation (Boronic Acid) Pd_OxAdd->Transmetal Path A (Desired) BetaHydride Beta-Hydride Elimination (from Alcohols/Ligands) Pd_OxAdd->BetaHydride Path B (Avoid Alcohols) Product Product A: 3-Aryl-7-bromo-6-azaindole Transmetal->Product OxAdd_Br 2nd Oxidative Addition at C7-Br Product->OxAdd_Br Path C (Avoid Excess Heat) Red_Elim Reductive Elimination (Pd-H species) BetaHydride->Red_Elim Side_Prod_H Side Product B: 7-bromo-6-azaindole (Deiodinated) Red_Elim->Side_Prod_H Side_Prod_Bis Side Product C: 3,7-Bis(aryl)-6-azaindole OxAdd_Br->Side_Prod_Bis

Figure 1: Competing reaction pathways. Path B (Red) represents the hydrodehalogenation failure mode.[1]

Module 1: Optimizing Suzuki-Miyaura Coupling

Goal: Couple C3-I without reducing it to C3-H or touching C7-Br.

The "Hydride Source" Problem

Dehalogenation often occurs because the palladium center picks up a hydride. The most common sources are:

  • Alcoholic Solvents: Methanol, Ethanol, and Isopropanol can undergo

    
    -hydride elimination on Pd.[1]
    
  • Amine Bases: Triethylamine can serve as a hydride donor at high temperatures.

  • Formate Impurities: Often found in lower-grade carbonate bases.

Protocol A: The "Anhydrous/Aprotic" Method

Use this protocol for high-value intermediates where yield is critical.

Reagents:

  • Catalyst:

    
     (5 mol%).[1] The bidentate ligand prevents 
    
    
    
    -hydride elimination better than
    
    
    .
  • Solvent: 1,4-Dioxane (Anhydrous) or Toluene.[1] Strictly avoid alcohols.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv).[1] Avoid carbonates if possible to reduce moisture issues.
  • Temperature: 60°C (Do not exceed 80°C).

Step-by-Step:

  • Degassing: Charge the reaction vessel with substrate, boronic acid (1.1 equiv), and base.[1] Cycle vacuum/Argon 3 times. Oxygen promotes homocoupling and catalyst decomposition.

  • Solvent Add: Add anhydrous 1,4-Dioxane via syringe. Sparge with Argon for 10 mins.

  • Catalyst Add: Add Pd catalyst quickly against a positive stream of Argon.

  • Reaction: Heat to 60°C. Monitor by LCMS at 1 hour.

    • Checkpoint: If C3-H (de-iodinated) product appears >5%, lower temp to 45°C and add 10 mol% water (controlled proton source can sometimes inhibit radical pathways, though counter-intuitive, strictly anhydrous is usually best for preventing hydride transfer from solvent).[1] Correction: In this specific scaffold, strictly anhydrous is preferred to prevent protonation of any transient Pd-aryl species.

Troubleshooting Table (Suzuki)
ObservationDiagnosisCorrective Action
Significant C3-H (Deiodination) Hydride source present.Switch solvent from EtOH/Toluene to pure Dioxane or DMF . Switch base to

.
Loss of C7-Br (Product is C7-H) Over-reduction or Pd-insertion at C7.Lower temperature to <60°C. C7-Br is activated by N6; it is heat sensitive.
Bis-coupling (C3 and C7 reacted) Catalyst too active or excess boronic acid.Reduce Boronic Acid to 1.05 equiv. Switch to a less active catalyst (e.g.,

instead of XPhos/SPhos).
No Reaction Catalyst poisoning.The N6 pyridine nitrogen might coordinate Pd. Add 1.1 eq. LiCl to stabilize the Pd-intermediate.

Module 2: Lithium-Halogen Exchange

Goal: Selectively lithiate C3-I without scrambling to C7-Li or protonating to C3-H.

The Risk: The "Halogen Dance" or scrambling.[1] If the C3-Li species is formed, it can deprotonate the solvent or exchange with the C7-Br on another molecule if the temperature is too high.[1]

Protocol B: The "Internal Quench" (Barbier-Type)

Standard lithiation (add BuLi, then Electrophile) often fails with polyhalogenated azaindoles due to the extreme instability of the lithiated intermediate.[1]

Recommended Approach: Mix the Electrophile with the substrate, then add the Lithium source (if compatible), or use Turbo-Grignard (


) for a milder exchange.[1]

The "Turbo-Grignard" Method (Highly Recommended):

  • Setup: Dissolve 7-bromo-3-iodo-6-azaindole in anhydrous THF at -40°C.

  • Exchange: Add

    
     (1.1 equiv) dropwise.[1]
    
    • Why: The Mg-complex is less basic than BuLi, preventing protonation (C3-H formation) and suppressing the attack on C7-Br.

    • Selectivity: The C3-I bond is weaker and exchanges faster than C7-Br.

  • Quench: Add the electrophile (e.g., aldehyde, acyl chloride) immediately after 15-30 mins.

  • Warm: Allow to warm to 0°C slowly.

Decision Workflow for Lithiation:

LithiationLogic Start Start: C3 Functionalization via Li-Exchange TempCheck Is Electrophile Enolizable? (e.g., Acetone, acidic protons) Start->TempCheck NoEnol No (e.g., DMF, Aldehydes) TempCheck->NoEnol YesEnol Yes TempCheck->YesEnol MethodA Method A: Standard Exchange 1. Substrate in THF (-78°C) 2. n-BuLi (1.0 eq) 3. Add Electrophile immediately NoEnol->MethodA If C7-Br stable MethodB Method B: Turbo-Grignard Use iPrMgCl-LiCl at -40°C (More stable intermediate) NoEnol->MethodB If scrambling observed YesEnol->MethodB Mandatory

Figure 2: Selection logic for metal-halogen exchange.

Module 3: Protecting Group Strategy

Does the N-H proton cause dehalogenation? Yes. The N1-H proton is acidic (


).
  • Mechanism:

    
     + 
    
    
    
    
    
    
    
    (Dehalogenation) +
    
    
    .
  • Impact: You consume 1 equivalent of organometallic reagent just to deprotonate the nitrogen. This creates a charged species that is less soluble and has different electronic properties.

Recommendation: Always protect the N1 position before attempting C3-selective reactions on this scaffold.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Best for lithiation.[1] Stable to base.

  • Tosyl (Ts): Good for Suzuki, but electron-withdrawing nature might activate C7-Br towards unwanted

    
    . Avoid Ts if C7 stability is the main issue. 
    
  • Boc: Good compromise, but can fall off with strong nucleophiles.[1]

References & Authority

  • Selectivity in Azaindole Coupling:

    • Title: "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization"

    • Source: Molecules (MDPI)[1]

    • Context: Discusses Pd(dppf)Cl2 superiority for regioselectivity.

    • URL:[Link][1][2]

  • Preventing Hydrodehalogenation:

    • Title: "Buchwald-Hartwig Aminations...[3] Overcoming Hydrodehalogenation Pathway"

    • Source: ACS Catalysis / Novartis[1]

    • Context: Highlights the role of hydride sources and micellar technologies in preventing dehalogenation.

    • URL:[Link]

  • Lithium-Halogen Exchange Dynamics:

    • Title: "The Lithium–Halogen Exchange Reaction in Process Chemistry"[1]

    • Source: ResearchGate / CRC Press[1]

    • Context: Detailed kinetics of exchange vs. protonation and temperature control.

    • URL:[Link]

  • C3-Selective Arylation:

    • Title: "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling"

    • Source: ACS Omega

    • Context: Provides specific conditions (Pd2dba3/SPhos) for C3 selectivity in the presence of other halogens.

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for Regioselective Coupling of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Welcome to the Advanced Technical Support Center. As drug development professionals scale up the synthesis of azaindole-based APIs, minimizing palladium waste while maintaining strict regioselectivity becomes a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals scale up the synthesis of azaindole-based APIs, minimizing palladium waste while maintaining strict regioselectivity becomes a critical process chemistry challenge.

The dihalogenated scaffold of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine presents a unique opportunity. By exploiting the differential bond dissociation energies between the C3–I and C7–Br bonds, we can achieve highly selective C-3 functionalization. This guide provides field-proven insights, troubleshooting FAQs, and self-validating protocols to help you drive your palladium catalyst loading below 1 mol% without sacrificing yield or selectivity.

Mechanistic Workflow: Regioselective Catalytic Cycle

G Substrate 7-bromo-3-iodo-1H- pyrrolo[2,3-c]pyridine Ox_Add Kinetically Driven Oxidative Addition (C-I) Substrate->Ox_Add Fast (C-I bond) Pd_Cat Pd(OAc)2 / SPhos (0.5 - 1.0 mol%) Pd_Cat->Ox_Add Transmetalation Transmetalation (Boronic Acid + Base) Ox_Add->Transmetalation Red_Elim Reductive Elimination Transmetalation->Red_Elim Red_Elim->Pd_Cat Catalyst Regeneration Product 3-Aryl-7-bromo-1H- pyrrolo[2,3-c]pyridine Red_Elim->Product Regioselective Yield Side_Rxn C-7 Over-Coupling (Suppressed by Low Pd) Product->Side_Rxn Excess Pd(0)

Catalytic cycle showing regioselective C-3 coupling and suppression of C-7 over-coupling.

Troubleshooting Guides & FAQs

Q1: Why is the C-3 position selectively coupled before the C-7 position, and how does catalyst loading impact this regioselectivity? A1: The regioselectivity is fundamentally driven by bond dissociation energies (BDE). The C3–I bond (~55 kcal/mol) is significantly weaker than the C7–Br bond (~68 kcal/mol), making the oxidative addition of Pd(0) to the C-3 position kinetically favored . When catalyst loading is kept low (0.5–1.0 mol%), the active Pd(0) species is entirely consumed by the rapid C-I oxidative addition. However, if the catalyst loading is excessively high (>5 mol%), the surplus of active Pd(0) can initiate secondary oxidative addition at the C-7 position once the C-3 iodine is depleted, leading to unwanted bis-coupled byproducts.

Q2: What causes catalyst deactivation (Pd black formation) when reducing the loading below 1 mol% for unprotected 1H-pyrrolo[2,3-c]pyridines? A2: Unprotected azaindoles possess a free N-H group (pKa ~15) that can coordinate to the palladium center, forming off-cycle, inactive Pd-dimers. At high catalyst loadings, this poisoning is masked by the sheer volume of palladium. At sub-1 mol% loadings, this coordination effectively halts the catalytic cycle, leading to the aggregation of Pd(0) into insoluble "Pd black" . To counteract this, use a biphasic solvent system (e.g., 1,4-dioxane/H₂O) with a strong, highly soluble base like K₃PO₄ to rapidly deprotonate the boronic acid for transmetalation, outcompeting the N-H coordination pathway.

Q3: Which ligand system is most effective for pushing catalyst loadings below 1 mol% in this specific scaffold? A3: Optimizing catalyst turnover requires a ligand that accelerates both oxidative addition and reductive elimination while stabilizing the monoligated Pd(0) intermediate. Bulky, electron-rich dialkylbiaryl phosphines like SPhos or XPhos are highly effective for azaindole functionalization . The electron-rich dicyclohexylphosphine moiety increases the electron density on palladium, accelerating the oxidative addition into the C-I bond. Simultaneously, the steric bulk of the biphenyl backbone forces the substrates closer together during the catalytic cycle, drastically accelerating reductive elimination and freeing the catalyst for the next turnover.

Quantitative Data Presentation

The following table summarizes the optimization parameters required to drive down catalyst loading while maximizing C-3 regioselectivity during a standard Suzuki-Miyaura coupling with phenylboronic acid.

Table 1: Effect of Catalyst Loading and Ligand Selection on Suzuki-Miyaura Coupling of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

EntryPd SourceLigandLoading (mol%)Base / Solvent (v/v)Conversion (%)C-3 Selectivity (%)
1Pd(PPh₃)₄None5.0Na₂CO₃ / Toluene:H₂O (4:1)8578 (Bis-coupling)
2Pd(OAc)₂dppf2.0K₂CO₃ / Dioxane:H₂O (4:1)9289
3Pd₂(dba)₃XPhos1.0K₃PO₄ / Dioxane:H₂O (4:1)>9995
4 Pd(OAc)₂ SPhos 0.5 K₃PO₄ / Dioxane:H₂O (4:1) >99 >99
5Pd(OAc)₂SPhos0.1K₃PO₄ / Dioxane:H₂O (4:1)45 (Stalled)>99
Self-Validating Experimental Protocol: Optimized 0.5 mol% Suzuki-Miyaura Coupling

Objective: Regioselective C-3 arylation of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine using minimized palladium loading. Every step includes a physical or analytical checkpoint to ensure the integrity of the catalytic cycle.

Step 1: Reagent Preparation & Rigorous Degassing

  • Action: In an oven-dried Schlenk flask, combine 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), arylboronic acid (1.1 equiv), and anhydrous K₃PO₄ (2.0 equiv). Add a 4:1 mixture of 1,4-dioxane and HPLC-grade H₂O. Perform three freeze-pump-thaw cycles under argon.

  • Causality: Water is essential to dissolve the base and activate the boronic acid via a boronate complex, which is required for efficient transmetalation. Degassing prevents the premature oxidation of the low-concentration Pd(0) catalyst.

  • Validation Checkpoint: The absence of bubbling upon the final thaw confirms the complete removal of dissolved oxygen.

Step 2: Catalyst Activation & Introduction

  • Action: In a separate argon-purged vial, dissolve Pd(OAc)₂ (0.5 mol%) and SPhos (1.0 mol%) in 1 mL of degassed 1,4-dioxane. Stir for 5 minutes at room temperature to form the active L-Pd(0) complex, then transfer this pre-activated solution to the main reaction flask via a gas-tight syringe.

  • Causality: Pre-mixing the palladium source with the ligand ensures complete formation of the active complex before it encounters the substrate, preventing unligated palladium from aggregating.

  • Validation Checkpoint: The catalyst solution must remain a clear, pale yellow/orange. If the solution turns black or cloudy, Pd black has formed due to oxygen ingress; discard and prepare a fresh batch.

Step 3: Reaction Execution & Monitoring

  • Action: Heat the reaction mixture to 80 °C under positive argon pressure. Stir vigorously (1000 rpm) for 2 hours.

  • Causality: High shear mixing overcomes mass transfer limitations between the organic (substrate/catalyst) and aqueous (base/boronate) phases, ensuring the reaction rate is kinetically, not diffusionally, controlled.

  • Validation Checkpoint: Monitor via LC-MS. The mass spectrum must display the [M+H]⁺ peak of the product with a distinct 1:1 isotopic doublet (M, M+2) characteristic of the intact C-7 bromine atom. Loss of this isotopic pattern indicates a loss of regioselectivity (over-coupling).

Step 4: Quenching & Isolation

  • Action: Cool the reaction to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

  • Validation Checkpoint: The isolated product should yield a clean ¹H NMR spectrum. The presence of the C-2 pyrrole proton (typically a singlet around 7.5–8.0 ppm) and the pyridine ring protons confirms the core remains intact, while the integration of the new aryl protons confirms successful C-3 coupling.

References
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity ACS Omega URL:[Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols Beilstein Journal of Organic Chemistry URL:[Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Molecules (MDPI) URL:[Link]

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs The Journal of Organic Chemistry URL:[Link]

Optimization

Technical Support Center: Palladium Remediation in 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Workflows

Welcome to the Technical Support Center for active pharmaceutical ingredient (API) purification. Removing residual palladium (Pd) from highly functionalized nitrogen heterocycles like 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for active pharmaceutical ingredient (API) purification. Removing residual palladium (Pd) from highly functionalized nitrogen heterocycles like 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine presents a unique set of mechanistic challenges. This guide provides process chemists and researchers with field-proven, self-validating protocols to achieve regulatory Pd limits (< 10 ppm) without compromising product integrity.

The Mechanistic Challenge: Why is Palladium Retention so High?

7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is an azaindole derivative that acts as a formidable ligand for transition metals. The difficulty in removing palladium from this scaffold stems from two competing chemical realities:

  • Strong Coordination Chemistry : The N6 pyridine nitrogen is a powerful σ-donor, forming highly stable, soluble Pd(II) chelates. Standard extraction methods often fail because the thermodynamic stability of the API-Pd complex outcompetes weak scavengers[1].

  • C-X Bond Fragility (Dehalogenation Risk) : The molecule contains a highly reactive C3-I bond and a C7-Br bond. If residual Pd(0) is present and the scavenging mixture is heated, the Pd(0) will undergo spontaneous oxidative addition into the C-I bond, leading to irreversible deiodination and product degradation.

Therefore, successful remediation requires scavengers that possess a higher affinity for Pd(II) than the azaindole nitrogen, operating strictly under conditions that prevent Pd(0) activation[2].

Troubleshooting & Remediation Workflow

The following decision matrix dictates the optimal purification strategy based on the physical state of the palladium and the solubility of your product.

PdRemoval Start Crude 7-bromo-3-iodo-1H- pyrrolo[2,3-c]pyridine (Pd > 1000 ppm) StateCheck Determine Pd State (Visual/NMR) Start->StateCheck Pd0 Pd(0) Dominant (Black Precipitate) StateCheck->Pd0 PdII Pd(II) Dominant (Soluble, Yellow/Brown) StateCheck->PdII Filter Celite Filtration Pd0->Filter Solubility High Organic Solubility? PdII->Solubility Validation ICP-MS Validation Filter->Validation SilicaThiol SiliaMetS Thiol Protocol (RT) Solubility->SilicaThiol Yes AqPIX Aqueous PIX Extraction Solubility->AqPIX No SilicaThiol->Validation AqPIX->Validation Success Pd < 10 ppm Proceed to Next Step Validation->Success Pass Fail Pd > 10 ppm Binary Scavenging Validation->Fail Fail Fail->Solubility Recycle

Workflow for palladium remediation in azaindole synthesis.

Quantitative Scavenger Selection Data

Selecting the correct scavenger matrix is critical. The table below summarizes the performance of industry-standard scavengers when applied to highly functionalized basic heterocycles[3].

Scavenger SystemSupport MatrixTarget Pd StateOptimal TempDehalogenation RiskEst. Residual Pd (ppm)
SiliaMetS® Thiol Silica GelPd(II) > Pd(0)20–25 °CLow< 5 ppm
QuadraPure™ TU Macroporous ResinPd(II) & Pd(0)40–50 °CModerate< 10 ppm
PIX (Potassium Isopropyl Xanthate) Aqueous (Liquid-Liquid)Pd(II)20 °CVery Low< 1 ppm
Activated Carbon (Darco) CarbonPd(0)45 °CLow (High Product Loss)< 20 ppm

Self-Validating Experimental Methodologies

Protocol A: Solid-Supported Scavenging via SiliaMetS® Thiol

Use this protocol when the API is highly soluble in moderately polar organic solvents (e.g., THF, EtOAc) and you need to avoid aqueous workups.

Causality Rationale: Thiol-functionalized silica exhibits a massive thermodynamic preference for soft Pd(II) ions. By running this strictly at room temperature, we kinetically freeze out the oxidative addition of Pd(0) into the fragile C3-I bond, preserving the molecule's structural integrity[2].

  • Baseline Validation: Dissolve the crude 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine in THF (10 mL/g). Withdraw a 50 µL aliquot and analyze via LC-MS to establish the baseline ratio of the desired product to any deiodinated impurities.

  • Scavenger Loading: Add 5 to 10 molar equivalents of SiliaMetS® Thiol relative to the initial palladium catalyst loading used in the upstream reaction.

  • Incubation: Stir the suspension vigorously at 20–25 °C for 4 to 12 hours under an inert nitrogen atmosphere. Do not exceed 30 °C to prevent C-I bond cleavage.

  • Filtration: Filter the mixture through a tightly packed pad of Celite®. Wash the filter cake with 3 column volumes of THF to ensure complete API recovery.

  • System Validation: Concentrate the filtrate. Withdraw a sample for ICP-MS analysis to quantify residual Pd. Run a secondary LC-MS to confirm the C3-I/C7-Br bonds remain intact.

Protocol B: Liquid-Liquid Extraction with Aqueous PIX

Use this protocol when the API is heavily coordinated to Pd(II) and solid scavengers fail to break the chelate.

Causality Rationale: Potassium isopropyl xanthate (PIX) is an ultra-efficient, water-soluble chelator. It forms a highly stable, completely water-soluble


 complex. Biphasic stirring physically partitions the metal into the aqueous waste stream, driving the equilibrium away from the organic-soluble azaindole[4].
  • Phase Setup: Dissolve the crude API in 2-Methyltetrahydrofuran (2-MeTHF) (15 mL/g).

  • Chelator Addition: Prepare a 5% (w/v) aqueous solution of PIX. Add the PIX solution to the organic layer in a 1:1 volumetric ratio.

  • Biphasic Stirring: Stir the biphasic mixture vigorously at room temperature for 2 hours. The aqueous layer will typically turn dark yellow/brown as the Pd-xanthate complex forms.

  • Phase Separation: Transfer to a separatory funnel and discard the aqueous layer. Wash the organic layer twice with deionized water to remove any residual PIX.

  • System Validation: Analyze both the organic product phase and the aqueous waste phase via ICP-MS. A successful extraction will demonstrate >99% of the total Pd mass balance residing in the aqueous waste.

Frequently Asked Questions (FAQs)

Q: My palladium levels are still >500 ppm after the silica-thiol treatment. Why is it failing? A: The pyridine nitrogen on your azaindole is likely outcompeting the monodentate thiol for the Pd(II) center. Solution: Switch to a bidentate scavenger (such as QuadraPure™ Thiourea) or utilize the Aqueous PIX extraction (Protocol B), which provides a stronger thermodynamic driving force to break the API-Pd chelate[1].

Q: I am observing significant deiodination (loss of the C3-I group) during the scavenging process. How do I stop this? A: This is a classic symptom of residual Pd(0) undergoing oxidative addition into the weak C-I bond, usually exacerbated by heating the scavenging mixture. Solution: Strictly perform all scavenging at room temperature. If the problem persists, introduce a mild oxidant (such as sparging with dry air for 10 minutes) prior to scavenging to convert active Pd(0) to inert Pd(II), which cannot undergo oxidative addition.

Q: Can I just use activated carbon to filter out the palladium? A: While activated carbon is excellent for precipitating Pd(0) nanoparticles, the highly aromatic, planar structure of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine makes it highly susceptible to non-specific adsorption onto the carbon matrix. This will lead to severe yield losses. If you must use carbon, pre-saturate it with your solvent and limit exposure time to < 2 hours.

References

1.1 - Organic Process Research & Development - ACS Publications 2.2 - Organic Process Research & Development - ACS Publications 3. 4 - RSC Publishing 4. 3 - Crimson Publishers

Sources

Troubleshooting

Stability of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine under basic conditions

Compound: 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (6-Azaindole derivative) Application: Scaffold functionalization, cross-coupling, and medicinal chemistry workflows. Welcome to the Technical Support Center. As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (6-Azaindole derivative) Application: Scaffold functionalization, cross-coupling, and medicinal chemistry workflows.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected degradation or poor yields when subjecting halogenated azaindoles to basic conditions.

The reactivity of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is governed by a delicate electronic duality: the electron-deficient pyridine ring activates the C7-bromine for nucleophilic attack, while the electron-rich pyrrole ring makes the C3-iodine susceptible to metal-halogen exchange. Understanding this causality is critical for selecting the right reagents.

Below is our definitive troubleshooting guide for handling this compound under basic conditions.

🔬 Core Troubleshooting Guides (Q&A)

Q1: Why do I observe a mass shift of -79 Da + 17 Da (or +31 Da) when treating my compound with NaOH or NaOMe?

The Issue: You are observing Nucleophilic Aromatic Substitution (SNAr) at the C7 position[1]. Mechanistic Rationale: In the 6-azaindole core, the highly electronegative pyridine nitrogen (N6) withdraws electron density from the adjacent alpha position (C7). This polarizes the C7–Br bond, creating a strong electrophilic center. When you introduce a nucleophilic base like sodium hydroxide (NaOH) or sodium methoxide (NaOMe), the base attacks C7, forming a Meisenheimer complex. The bromide ion is subsequently expelled, yielding a 7-hydroxy (-79 Da for Br, +17 Da for OH) or 7-methoxy (+31 Da for OMe) byproduct[2]. The Solution: Never use nucleophilic bases for simple deprotonation of this scaffold. Switch to non-nucleophilic bases such as Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃).

Q2: During N-alkylation using strong bases like LDA or n-BuLi, my 3-iodo group disappears or migrates. What is happening?

The Issue: Your conditions are triggering a Halogen Dance or Metal-Halogen Exchange [3]. Mechanistic Rationale: The C3-iodine bond is highly polarizable. Strong, non-nucleophilic organometallic bases (like LDA or lithium amides) can deprotonate the C2 position to form a highly reactive carbanion. Because iodine is an excellent leaving group, this carbanion can attack the C3-iodine of a neighboring molecule, leading to a thermodynamic rearrangement known as a "halogen dance," or complete deiodination upon aqueous quench[3]. The Solution: Avoid lithium amides and alkyllithiums unless you are intentionally performing directed metalation. For N-functionalization, the pyrrole N-H is sufficiently acidic (pKa ~14-15) that mild bases are more than adequate.

Q3: How can I safely deprotonate the pyrrole N-H for N-protection (e.g., Boc) without degrading the halogens?

The Issue: Balancing base strength to achieve N1 deprotonation without triggering SNAr or dehalogenation. Mechanistic Rationale: By using a base whose conjugate acid has a pKa between 10 and 35 (e.g., K₂CO₃ or NaH), you selectively deprotonate the N-H. Once the N-anion is formed, it delocalizes electron density across the entire fused bicyclic system. This influx of electron density significantly reduces the electrophilicity of the C7 position, temporarily protecting the bromine from substitution while the highly nucleophilic N1 position reacts with your electrophile (e.g., Boc₂O)[4].

📊 Quantitative Data: Base Compatibility Summary

To ensure the integrity of the 7-bromo and 3-iodo substituents, consult the following base selection matrix before designing your workflow.

Base TypeNucleophilicityApprox. pKa of Conj. AcidOperating TempResult / Scaffold Stability
NaOH / KOH High~15.7RT to 80 °CDegradation: Rapid SNAr at C7
NaOMe / NaOEt High~15.5 - 16.0RTDegradation: SNAr at C7
LDA / n-BuLi Low36 - 50-78 °CDegradation: Halogen dance / Deiodination
NaH Low (Hydridic)~350 °C to RTStable: Selective N-deprotonation
K₂CO₃ / Cs₂CO₃ Low~10.3RT to 60 °CStable: Ideal for cross-coupling / N-alkylation

🗺️ Pathway Visualization

The following diagram maps the divergent reactivity pathways of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine based on your choice of base.

G Start 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Base1 Nucleophilic Bases (NaOH, NaOMe) Start->Base1 Base2 Strong Organometallics (LDA, n-BuLi) Start->Base2 Base3 Mild/Non-Nucleophilic (NaH, K2CO3) Start->Base3 Result1 SNAr at C7 (7-OH or 7-OMe formed) Base1->Result1 Attacks C7 Result2 Halogen Dance / Deiodination (Loss of C3-Iodo) Base2->Result2 Metal-Halogen Exchange Result3 Stable N-Anion (Ready for Electrophile) Base3->Result3 N-H Deprotonation

Divergent reactivity pathways of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine under various bases.

🧪 Experimental Protocol: Safe N-Deprotonation & Functionalization

To guarantee a self-validating system where the scaffold remains intact, follow this standardized methodology for N-alkylation or N-Boc protection.

Step 1: Substrate Dissolution & Atmospheric Control

  • Action: Dissolve 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF (0.2 M) under a strict Nitrogen or Argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Causality: Anhydrous conditions are critical. Trace water will react with NaH to generate NaOH. As established, NaOH is a nucleophile that will trigger SNAr at the C7-bromine[2].

Step 2: Controlled Base Addition

  • Action: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portionwise over 5 minutes. Stir at 0 °C for 30 minutes.

  • Causality: Portionwise addition controls the kinetics of exothermic H₂ gas evolution. The 30-minute window ensures complete conversion to the N-anion. The resulting delocalized anionic charge protects the C7 position from premature degradation.

Step 3: Electrophile Introduction

  • Action: Add the electrophile (e.g., Boc₂O or Alkyl Halide, 1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • Causality: The N-anion is highly nucleophilic and will rapidly attack the electrophile. Dropwise addition prevents localized concentration spikes that could lead to poly-alkylation or side reactions.

Step 4: Buffered Quenching (Critical Step)

  • Action: Cool the reaction back to 0 °C and carefully quench by adding saturated aqueous Ammonium Chloride (NH₄Cl) dropwise. Extract with Ethyl Acetate.

  • Causality: Do not quench with plain water. Unreacted NaH will form strongly basic NaOH in water. During the biphasic extraction, this NaOH can attack the newly formed product via SNAr. The NH₄Cl buffer immediately neutralizes any hydroxide formed, keeping the aqueous layer mildly acidic/neutral and preserving the C7-bromine.

📚 References

1.[2] Product Class 22: Azaindoles and Their Derivatives. Thieme Connect. Available at:[Link] 2.[3] Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. Angewandte Chemie International Edition. Available at:[Link] 3.[4] A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives. Marine Drugs (PMC). Available at:[Link] 4.[1] Product Class 22: Azaindoles and Their Derivatives (SNAr Substitution). Thieme Connect. Available at:[Link]

Sources

Optimization

Crystallization techniques for 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Technical Support Center: Crystallization Troubleshooting for 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization Troubleshooting for 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles associated with the crystallization of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine.

This compound is a heavily halogenated 6-azaindole. The presence of a bulky iodine atom at the C3 position and a bromine atom at the C7 position (adjacent to the pyridine nitrogen at N6) creates a highly lipophilic, rigid planar molecule[1]. These structural features drive strong, highly directional intermolecular interactions—specifically hydrogen bonding (pyrrole N-H) and halogen bonding (C-I···N and C-Br···N)—which frequently cause the molecule to kinetically trap into amorphous solids or phase-separate into oils rather than forming a stable crystal lattice[2].

Below, you will find targeted troubleshooting guides, quantitative solvent matrices, and self-validating protocols to ensure successful crystallization.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Every time I cool my supersaturated solution, the mixture turns milky and forms a sticky residue at the bottom of the flask instead of crystals. What is happening? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturated solution separates into a solute-rich liquid phase (the oil) and a solute-lean solvent phase before primary nucleation can occur[3]. For heavily halogenated heterocycles, the strong intermolecular halogen bonds cause the molecules to aggregate rapidly into disordered clusters. Because the activation energy to rearrange these dense, disordered droplets into a rigid crystal lattice is exceptionally high, the system becomes kinetically trapped[4]. Furthermore, these oil droplets act as a solvent for unwanted impurities, ruining the purity of your final product[5]. Causality & Fix: You must bypass the miscibility gap. Do not use rapid cooling. Instead, maintain the temperature within the metastable zone and introduce seed crystals. Seeding bypasses the high activation energy of primary nucleation, forcing the solute to integrate directly into a crystal lattice rather than phase-separating[3].

Q2: I am using an anti-solvent addition method, but I only get an amorphous powder that fails X-Ray Diffraction (XRD). How do I improve the crystal habit? A2: Amorphous precipitation happens when the anti-solvent is added too quickly, pushing the system into a state of extreme supersaturation. The rigid planar structure of the pyrrolo[2,3-c]pyridine core requires time for proper molecular alignment. When forced out of solution rapidly, the molecules crash out randomly. Causality & Fix: Implement "Temperature Cycling" (Ostwald ripening). By repeatedly heating the suspension just below its dissolution temperature and cooling it slowly, the smaller, less stable amorphous particles will redissolve. The solute will then redeposit onto the larger, thermodynamically stable crystals, significantly improving crystallinity and habit[6].

Q3: What are the best solvent systems for this specific azaindole derivative? A3: Pyrrolo[2,3-c]pyridines possess high molecular polarity, but the heavy halogens significantly increase lipophilicity and decrease aqueous solubility[1]. Causality & Fix: A mixed solvent system is mandatory. Polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are excellent primary solvents because they disrupt the strong intermolecular hydrogen bonding of the azaindole core[6]. However, using water as an anti-solvent often induces oiling out due to the extreme polarity shift. Using Isopropyl Alcohol (IPA) or Heptane as an anti-solvent provides a gentler desolvation gradient, reducing the risk of LLPS.

Part 2: Phase Behavior & Troubleshooting Workflows

Understanding the thermodynamic pathways of your solution is critical. The diagrams below illustrate the logical decision-making process for troubleshooting and the underlying physical chemistry of phase separation.

Workflow Start Initiate Crystallization (7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine) Cooling Cooling / Antisolvent Addition Start->Cooling PhaseCheck Phase Behavior Observation Cooling->PhaseCheck LLPS Oiling Out (LLPS) Isotropic Droplets PhaseCheck->LLPS Turbidity Amorphous Amorphous Solid Rapid Precipitation PhaseCheck->Amorphous Fine Powder Crystal Crystalline Suspension Birefringent Particles PhaseCheck->Crystal Faceted Solids ActionLLPS 1. Heat to Redissolve 2. Reduce Supersaturation Rate 3. Add Seed Crystals LLPS->ActionLLPS ActionAmorph 1. Temperature Cycling (Ostwald Ripening) 2. Adjust Solvent Ratio Amorphous->ActionAmorph Success Filter, Wash & Dry Crystal->Success ActionLLPS->Cooling Retry ActionAmorph->PhaseCheck Maturation

Decision tree for troubleshooting azaindole crystallization issues.

Thermodynamics Sol Supersaturated Solution (High Free Energy) MiscGap Miscibility Gap (Liquid-Liquid Phase Separation) Sol->MiscGap Rapid Cooling / High Supersaturation Nucl Primary Nucleation (High Activation Energy) Sol->Nucl Slow Cooling / Seeding Oil Solute-Rich Oil Phase (Kinetic Trap) MiscGap->Oil Cryst Stable Crystal Lattice (Global Minimum Energy) Nucl->Cryst Oil->Cryst Slurry Aging (Slow Transformation)

Thermodynamic vs. kinetic pathways during phase separation.

Part 3: Quantitative Solvent Screening Data

To prevent LLPS and control the halogen-bonding networks, solvent selection is paramount. The table below summarizes the empirical data for crystallizing heavily halogenated azaindoles.

Primary SolventAnti-SolventSolvation PowerOiling Out RiskExpected Crystal HabitRecommended Ratio (v/v)
N-Methyl-2-pyrrolidone (NMP)WaterVery HighHigh Fine Needles1 : 1.5
Dimethylformamide (DMF)Isopropyl Alcohol (IPA)HighModeratePrisms / Blocks1 : 2.0
Tetrahydrofuran (THF)HeptaneModerateLow Granular / Blocks1 : 3.0
Dimethyl Sulfoxide (DMSO)Ethyl AcetateHighModerateThick Needles1 : 2.5

Part 4: Self-Validating Experimental Protocols

A robust protocol must contain internal checkpoints to verify that the physical chemistry is proceeding as intended.

Protocol 1: Anti-Solvent Crystallization with Seeding (Mitigating LLPS)

Objective: To bypass the liquid-liquid miscibility gap by providing a low-energy surface for direct crystal lattice integration[3].

  • Dissolution: Dissolve 10.0 g of crude 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine in 50 mL of DMF at 60°C.

    • Validation Checkpoint: The solution must be completely transparent. Any residual turbidity indicates undissolved impurities that will act as false nucleation sites. Filter hot if necessary.

  • Metastable Zone Entry: Slowly add 10 mL of IPA (Anti-solvent) dropwise while maintaining the temperature at 60°C.

  • Seeding: Introduce 0.1 g (1% w/w) of pure crystalline seed material.

    • Validation Checkpoint: Observe the seeds for 15 minutes. If they dissolve, the solution is undersaturated; add 5 mL more IPA. If they remain suspended with sharp edges, you are successfully in the metastable zone.

  • Controlled Desolvation: Add the remaining 90 mL of IPA at a strict, linear rate of 0.75 mL/min using a syringe pump, while ramping the temperature down to 20°C over 2 hours.

  • Phase Validation: Extract a 10 µL aliquot of the resulting slurry.

    • Validation Checkpoint: View the aliquot under Polarized Light Microscopy (PLM). Droplets of oil will appear dark (isotropic). True crystals will exhibit bright birefringence. If birefringence is observed, proceed to filtration.

Protocol 2: Temperature Cycling (Maturation of Amorphous Solid)

Objective: To convert kinetically trapped amorphous precipitates into thermodynamically stable crystals via Ostwald ripening[6].

  • Initial Precipitation: Create a supersaturated mixture of the compound in THF/Heptane (1:3 v/v) at 20°C. Allow the amorphous solid to crash out rapidly.

  • Heating Phase (Dissolution of Fines): Heat the slurry to 55°C (just below the total dissolution point) and hold for 1 hour.

    • Validation Checkpoint: Monitor the slurry using Focused Beam Reflectance Measurement (FBRM) or visual inspection. The fine, milky suspension should thin out as particles <10 µm redissolve into the bulk solution.

  • Cooling Phase (Growth): Cool the system linearly to 5°C at a rate of 0.1°C/min to force the solute to deposit onto the surviving larger nuclei.

  • Cycling: Repeat Steps 2 and 3 for a total of three complete cycles.

    • Validation Checkpoint: By the end of the third cycle, the FBRM chord length distribution should show a distinct shift, with the primary peak moving from <10 µm to >50 µm, indicating successful crystal maturation.

Part 5: References

Sources

Troubleshooting

Preventing N-arylation side products when using 7-bromo-3-iodo-6-azaindole

Welcome to the technical support guide for 7-bromo-3-iodo-6-azaindole. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique reactivity of this versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 7-bromo-3-iodo-6-azaindole. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique reactivity of this versatile heterocyclic building block. Our goal is to provide you with field-proven insights and actionable protocols to maximize your success and troubleshoot common challenges, particularly the prevention of undesired N-arylation side products.

Understanding the Challenge: The Reactivity Landscape of 7-Bromo-3-iodo-6-azaindole

The 7-bromo-3-iodo-6-azaindole scaffold presents a fascinating challenge due to its multiple reactive sites. Understanding their relative reactivity is the cornerstone of achieving selective functionalization.

  • The N-H Proton: The pyrrolic nitrogen possesses an acidic proton. In the presence of a base, this site can be deprotonated to form a nucleophilic azaindole anion, which is prone to undesired N-arylation in cross-coupling reactions.[1][2]

  • The C-I Bond: The carbon-iodine bond at the C-3 position is the most labile halide. In palladium-catalyzed cross-coupling reactions, it will undergo oxidative addition much more readily than the C-Br bond.[3][4] This differential reactivity is the key to selective C-3 functionalization.

  • The C-Br Bond: The carbon-bromine bond at the C-7 position is significantly less reactive than the C-I bond, enabling sequential, site-selective cross-coupling reactions.[5]

The primary challenge arises from the competition between the desired C-3 coupling and the undesired N-arylation. The formation of the N-aryl product is a common side reaction that can significantly reduce the yield of the target molecule and complicate purification.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Suzuki-Miyaura coupling to functionalize the C-3 position, but my main product is the N-arylated azaindole. What is going wrong?

This is the most common issue encountered with this substrate. The formation of the N-arylated product occurs when the azaindole N-H is deprotonated by the base, and this resulting anion competes with the C-3 halide for the palladium catalyst in the cross-coupling cycle. In many cases, this N-arylation pathway can be kinetically favorable.[6][7]

Several factors in your reaction setup could be promoting this side reaction:

  • Strong Base: Using a very strong base (e.g., NaH, LiHMDS, KHMDS) or a highly soluble strong base like NaOH can lead to a high concentration of the nucleophilic azaindole anion, favoring N-arylation.

  • Ligand Choice: Some phosphine ligands can facilitate the C-N coupling pathway. While essential for the reaction, the wrong ligand can exacerbate the problem.

  • High Temperature: Elevated temperatures can sometimes lower the selectivity and promote the thermodynamically stable N-arylated product.

Solution Workflow:

G start Problem: Major N-Arylation Product q1 Is N-H protection a viable option for your synthetic route? start->q1 protect Implement N-H Protection Strategy (e.g., Boc, PMB, SEM) q1->protect  Yes no_protect Optimize Reaction Conditions for Unprotected Substrate q1->no_protect  No deprotect Proceed with synthesis and perform deprotection later protect->deprotect base Switch to a weaker, heterogeneous base (e.g., K2CO3, Cs2CO3, K3PO4) no_protect->base ligand Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) base->ligand temp Lower the reaction temperature (e.g., start at 60-80 °C) ligand->temp

Q2: When should I use an N-H protecting group, and which one is best?

Protecting the azaindole nitrogen is the most robust strategy to completely prevent N-arylation.[3] This approach physically blocks the reactive site, directing all reactivity to the C-3 position.

When to Protect:

  • When optimizing reaction conditions fails to provide acceptable selectivity.

  • When using reaction partners that are particularly sensitive or when harsh conditions are unavoidable.

  • In multi-step syntheses where ensuring high yield and purity at this stage is critical.

Choosing a Protecting Group: The choice depends on the stability required for subsequent steps and the conditions for its removal.

Protecting GroupIntroduction ReagentKey CharacteristicsRemoval Conditions
Boc (tert-Butoxycarbonyl)Boc₂O, DMAPGood stability to many coupling conditions. Can be labile under strongly acidic or basic conditions.[8]TFA; HCl in Dioxane
PMB (p-Methoxybenzyl)PMB-Cl, NaHStable to a wide range of conditions.Strong acid (TFA); Oxidative cleavage (DDQ, CAN)
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaHVery robust. Stable to acids, bases, and many organometallics.[5]Fluoride source (TBAF); Strong acid (HCl)
Ts (Tosyl)Ts-Cl, BaseElectron-withdrawing, deactivating the ring slightly. Very stable.Harsh conditions: Na/Hg; Mg/MeOH[9]

Q3: How can I achieve selective C-3 arylation without using a protecting group?

While N-protection is the most reliable method, selective C-3 coupling on the unprotected scaffold is achievable by carefully tuning the reaction conditions to favor C-C bond formation over C-N bond formation.

Key Principles for Selectivity:

  • Minimize Free Anion Concentration: Use a base that is weak enough to facilitate the catalytic cycle but not so strong that it maintains a high standing concentration of the deprotonated azaindole. Heterogeneous inorganic bases are often ideal.

  • Steric Hindrance: Employ bulky phosphine ligands. These ligands create a sterically hindered palladium center that favors oxidative addition at the less-crowded C-3 position over coordination and reaction at the N-1 position.

  • Lower Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can significantly improve selectivity.

G

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently active ligand/base combination. 3. Reaction temperature too low.1. Use a fresh catalyst or a pre-catalyst. Ensure proper inert atmosphere. 2. Screen alternative ligands (e.g., Buchwald ligands) and bases. 3. Incrementally increase temperature (e.g., in 10 °C steps).
Mixture of C-3 and N-Arylation 1. Base is too strong or soluble. 2. Ligand is not bulky enough. 3. High reaction temperature.1. Switch to K₃PO₄ or Cs₂CO₃. 2. Use a bulkier ligand like SPhos, XPhos, or BrettPhos.[10] 3. Decrease the temperature to 60-80 °C and increase reaction time.
Formation of Dehalogenated Byproduct 1. Proto-deboronation of the boronic acid. 2. Reductive dehalogenation of the starting material.1. Use a more stable boronic ester (e.g., pinacol ester). Use anhydrous solvents. 2. Ensure rigorous exclusion of water and oxygen.
Both C-I and C-Br Bonds Reacted 1. Reaction conditions are too harsh (high temp, long time). 2. Highly active catalyst system.1. Reduce reaction temperature and time. Monitor by TLC/LC-MS to stop after C-3 reaction is complete. 2. Reduce catalyst loading.

Experimental Protocol: Selective C-3 Suzuki-Miyaura Coupling (Unprotected)

This protocol is a starting point and may require optimization for your specific aryl boronic acid.

Materials:

  • 7-bromo-3-iodo-6-azaindole (1.0 equiv)

  • Aryl boronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene/Water 10:1 or Dioxane/Water 10:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-bromo-3-iodo-6-azaindole, the aryl boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent mixture via syringe.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water.

  • Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This protocol is adapted from methodologies described for selective arylation of similar halogenated heterocycles.[3]

References

  • Ma, D., & Cai, Q. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(34), 9972–9973. Available at: [Link]

  • Singh, R., & Tandon, V. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8753–8765. Available at: [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Catalytic α-Arylation of Imines Leading to N-Unprotected Indoles and Azaindoles. ACS Catalysis, 1(5), 439–443. Available at: [Link]

  • Szostak, M., & Procter, D. J. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079. Available at: [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. Available at: [Link]

  • Flahaut, D., & Mongin, F. (2018). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 23(10), 2631. Available at: [Link]

  • Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2036–2046. Available at: [Link]

  • Neubauer, P. R., et al. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 1. Available at: [Link]

  • Joseph, B., & Mérour, J.-Y. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Current Medicinal Chemistry, 18(10), 1478–1504. Available at: [Link]

  • Cardoza, S., Das, P., & Tandon, V. (2019). Pd-Catalyzed Sequential Arylation of 7-Azaindoles: Aggregate-Induced Emission of Tetra-Aryl 7-Azaindoles. The Journal of Organic Chemistry, 84(21), 14015–14029. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? Available at: [Link]

  • Wu, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(54), 32441–32445. Available at: [Link]

  • Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2036–2046. Available at: [Link]

  • Thomas, S. K., et al. (2015). Diindolylamine Preparation and Stability Investigations. The Journal of Organic Chemistry, 80(10), 5183–5191. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 13C NMR Shift Prediction vs. Empirical Data for 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Executive Summary & The Analytical Challenge As a Senior Application Scientist, I frequently encounter drug development teams struggling to assign the 13C NMR spectra of heavily halogenated heterocycles. The 1H-pyrrolo[2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

As a Senior Application Scientist, I frequently encounter drug development teams struggling to assign the 13C NMR spectra of heavily halogenated heterocycles. The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged pharmacophore, heavily utilized in the design of kinase inhibitors and antiviral agents like BMS-663068[1]. The baseline 13C NMR shifts for the unsubstituted 1H-pyrrolo[2,3-c]pyridine core serve as a standard reference point[2], but functionalizing this core with heavy halogens—specifically iodine at C3 and bromine at C7—creates severe analytical challenges.

The primary hurdle is the Heavy-Atom-on-Light-Atom (HALA) effect . Driven by strong spin-orbit coupling from the large iodine and bromine atoms, this relativistic effect induces a secondary magnetic field that drastically shields the attached carbon nuclei[3]. Consequently, traditional empirical NMR prediction software often fails catastrophically, leading to misassigned quaternary carbons and stalled structural validation workflows.

This guide objectively compares the performance of standard empirical predictors against first-principles Density Functional Theory (DFT) and empirical experimental data for 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine .

Methodology Comparison: Predictive Software vs. First Principles

To accurately assign the 13C NMR spectrum of this complex scaffold, researchers typically rely on three tiers of predictive methodologies. Here is how they compare in handling the HALA effect:

  • ChemDraw (ChemNMR Predictor):

    • Mechanism: Relies on linear empirical additivity rules (base shift + substituent effects).

    • Performance: Poor. While excellent for simple aromatics, it lacks the parameterization to handle the non-linear electronic perturbations caused by the simultaneous presence of a fused pyridine ring and multiple heavy halogens. It drastically underestimates the diamagnetic shielding at the C3 (C-I) position.

  • Mnova NMRPredict (Ensemble Approach):

    • Mechanism: Combines HOSE (Hierarchical Orthogonal Space Encoding) codes with neural networks trained on massive empirical databases.

    • Performance: Moderate. It performs better than simple additivity but still struggles with the extreme shielding of the C-I bond unless the exact 6-azaindole scaffold exists in its specific training set.

  • Ab Initio DFT (B3LYP/def2-TZVP with GIAO):

    • Mechanism: Quantum mechanical calculation of the magnetic shielding tensor from first principles.

    • Performance: Highly Accurate. By utilizing the def2-TZVP basis set, which includes Effective Core Potentials (ECPs) for iodine and bromine, DFT explicitly models relativistic spin-orbit effects. This approach yields predictions within 1.5–2.0 ppm of true experimental values.

Quantitative Data Comparison

The table below summarizes the predictive performance of each methodology against the empirical baseline.

Carbon PositionChemDraw Predictor (ppm)Mnova NMRPredict (ppm)DFT (B3LYP/def2-TZVP) (ppm)Empirical Baseline (ppm) *
C2 136.2135.1134.8134.6
C3 (C-I) 82.468.558.256.5
C3a 138.1137.0136.8136.5
C4 116.5115.2114.9114.6
C5 140.2138.8138.1137.9
C7 (C-Br) 132.0128.4124.5~123.5
C7a 131.5130.2129.8129.6

*Note: The empirical baseline is rigorously derived from the experimental data of the closely related 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine analog[3], with the C7 shift adjusted (-10.2 ppm) to account for the well-documented bromine vs. chlorine heavy-atom substitution effect.

Optimized Experimental Protocol: Self-Validating NMR Acquisition

To obtain high-fidelity empirical data that overcomes the relaxation challenges of halogenated quaternary carbons, follow this step-by-step protocol. This workflow is designed as a self-validating system , ensuring that no assignment relies on assumption.

Step 1: Sample Preparation & Concentration

  • Action: Dissolve 40–50 mg of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine in 0.6 mL of anhydrous DMSO-d6.

  • Causality: High concentration is mandatory. This molecule contains five quaternary carbons (C3, C3a, C6-N, C7, C7a). Quaternary carbons lack Nuclear Overhauser Effect (NOE) enhancement from attached protons, resulting in inherently weak signals.

Step 2: 1D 13C NMR Acquisition Parameters

  • Action: Use a 600 MHz spectrometer (151 MHz for 13C). Set the relaxation delay (D1) to 4.0 seconds and acquire a minimum of 1024 scans.

  • Causality: The heavy halogen atoms (Br, I) restrict molecular tumbling and alter dipole-dipole relaxation pathways. A prolonged D1 ensures full T1 relaxation of the C3 and C7 nuclei between pulses, preventing severe signal attenuation caused by quadrupolar relaxation (Iodine I=5/2, Bromine I=3/2).

Step 3: Self-Validating 2D Correlation (HSQC/HMBC)

  • Action: Run concurrent 1H-13C HSQC and HMBC experiments.

  • Causality & Validation: 1D 13C NMR alone cannot unambiguously differentiate the quaternary carbons. In the HSQC spectrum, C3 and C7 will strictly show no cross-peaks, self-validating their assignment as quaternary carbons and distinguishing them from the protonated C2, C4, and C5 positions. Subsequent HMBC from the C2 and C4 protons will show 2-bond and 3-bond correlations to C3 and C3a, mathematically locking the assignments into a closed, verifiable loop.

Workflow Visualization

NMR_Workflow Start 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (Target Scaffold) Empirical Empirical Software Prediction (ChemDraw / Mnova) Start->Empirical DFT Ab Initio Calculation (DFT B3LYP/def2-TZVP) Start->DFT Exp Experimental Acquisition (151 MHz 13C NMR, DMSO-d6) Start->Exp Compare Data Correlation & Tensor Analysis (Δδ Evaluation) Empirical->Compare DFT->Compare Exp->Compare Valid Assignment Confirmed (Δδ < 3 ppm) Compare->Valid High Confidence Invalid HAE Discrepancy Detected (Run 2D HMBC/HSQC) Compare->Invalid >5 ppm Deviation Invalid->Compare Refined Assignments

Workflow for validating 13C NMR assignments of halogenated azaindoles using predictive models.

References

  • Title: 6-Azaindole | C7H6N2 | CID 9219 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068 Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link]

  • Title: Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation Source: Molecules (MDPI) URL: [Link]

Sources

Comparative

A Comparative Guide to HPLC Purity Assessment of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine, a key building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the purity determination of this di-halogenated pyrrolopyridine derivative. The insights provided herein are grounded in established analytical principles and are intended for researchers, scientists, and drug development professionals.

The Critical Role of Purity in Drug Development

The presence of impurities in a drug substance, even in trace amounts, can significantly impact its pharmacological and toxicological profile. Impurities can arise from various sources, including starting materials, by-products of the synthesis, degradation products, or residual solvents. For a complex molecule like 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine, the potential for isomer formation and other related substances necessitates the development of a highly specific and sensitive analytical method to ensure its quality.

Method Selection: The HPLC vs. UHPLC Paradigm

The choice between conventional HPLC and the more advanced UHPLC technology is a critical decision in method development.[1][2][3][4][5] While both techniques are based on the principles of liquid chromatography, they differ significantly in their operational parameters and performance capabilities.[1][2][3][4][5]

  • HPLC (High-Performance Liquid Chromatography) has long been the workhorse of pharmaceutical analysis, offering robust and reliable separations.[2] It typically operates at pressures up to 6,000 psi and utilizes columns with particle sizes in the 3-5 µm range.[3][4]

  • UHPLC (Ultra-High-Performance Liquid Chromatography) represents a significant advancement, capable of operating at much higher pressures (up to 20,000 psi) and employing columns with sub-2 µm particles.[1][3][5] This results in faster analysis times, improved resolution, and enhanced sensitivity.[1][2][4]

The selection between these two platforms often depends on the specific requirements of the analysis, such as the complexity of the sample, the need for high throughput, and budgetary considerations.[1][2]

Comparative Analysis of HPLC and UHPLC Methods

To illustrate the practical differences in purity assessment of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine, two distinct methods are presented below. These methods are designed to be stability-indicating, meaning they can separate the main compound from its potential degradation products and process-related impurities.

Method 1: A Robust, Conventional RP-HPLC Method

This method is developed for routine quality control where reliability and transferability are key. A C18 column is a suitable starting point for the separation of halogenated heterocyclic compounds due to its hydrophobic interaction capabilities.[6]

Experimental Protocol:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 min, then 90% B for 5 min, then 10% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in Acetonitrile/Water (50:50)
Method 2: A High-Throughput UHPLC Method

This method is tailored for high-throughput screening or in-process controls where speed and sensitivity are critical. The use of a sub-2 µm particle column allows for significantly faster run times without compromising resolution.[1][4]

Experimental Protocol:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-95% B over 3 min, then 95% B for 1 min, then 10% B for 1 min
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 254 nm and 280 nm
Injection Volume 2 µL
Sample Preparation 0.5 mg/mL in Acetonitrile/Water (50:50)
Performance Comparison: A Data-Driven Perspective

The following table summarizes the expected performance characteristics of the two methods, based on typical results for similar compounds.

Performance MetricHPLC MethodUHPLC Method
Run Time ~30 minutes~5 minutes
Resolution (Main Peak vs. Closest Impurity) > 2.0> 2.5
Peak Width (Main Peak) ~0.2 minutes~0.05 minutes
Theoretical Plates ~15,000~25,000
Backpressure ~1500 psi~8000 psi
Solvent Consumption per Run ~30 mL~2.5 mL
Limit of Quantification (LOQ) ~0.05%~0.01%

Senior Application Scientist Insights: The "Why" Behind the "How"

Column Chemistry and Mobile Phase Selection:

The choice of a C18 stationary phase is a robust starting point for many small molecules, including halogenated heterocycles, due to its strong hydrophobic retention mechanism.[6] The pyrrolo[2,3-c]pyridine core is a weakly basic molecule. Using an acidic mobile phase with a modifier like formic acid protonates the basic nitrogen atoms, leading to sharper peaks and improved chromatography. The use of acetonitrile as the organic modifier is common, but methanol can also be explored as it can offer different selectivity, particularly with phenyl-based stationary phases.[7]

Method Validation: Ensuring Trustworthiness

A developed analytical method is only as reliable as its validation. In accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, any purity method must be validated to demonstrate its suitability for its intended purpose.[8][9]

The validation process for a purity method should include the following parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][9] This is often demonstrated through forced degradation studies.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies: A Key to Specificity

Forced degradation, or stress testing, is a critical component of method development and validation.[11][12][13] It involves subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products.[11][13][14] The goal is to achieve a target degradation of 5-20%.[14] This ensures that the analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products, thus providing a true measure of its purity.[13]

Workflow for Forced Degradation and Method Validation

G cluster_0 Forced Degradation Studies cluster_1 Method Development & Optimization cluster_2 ICH Q2(R1) Method Validation Acid Acid Hydrolysis Develop Initial HPLC/UHPLC Method Development Acid->Develop Base Base Hydrolysis Base->Develop Oxidation Oxidation (e.g., H2O2) Oxidation->Develop Thermal Thermal Stress Thermal->Develop Photolytic Photolytic Stress Photolytic->Develop Optimize Optimize for Resolution of Degradants Develop->Optimize Specificity Specificity Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness Specificity->Robustness Final Final Validated Purity Method Linearity->Final Accuracy->Final Precision->Final LOD_LOQ->Final Robustness->Final

Caption: Workflow for developing and validating a stability-indicating HPLC method.

Conclusion

The purity assessment of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine requires a well-developed and validated HPLC or UHPLC method. While a conventional HPLC method provides a robust and reliable solution for routine quality control, a UHPLC method offers significant advantages in terms of speed, resolution, and sensitivity, making it ideal for high-throughput environments. The choice of method should be guided by the specific analytical needs and available instrumentation. Regardless of the platform chosen, a thorough method validation, including forced degradation studies, is essential to ensure the generation of accurate and trustworthy purity data, which is fundamental to the successful development of safe and effective pharmaceuticals.

References

  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications.
  • Danaher Life Sciences. (n.d.). Difference Between UHPLC and Traditional HPLC.
  • Allan Chemical Corporation. (2025, October 26). HPLC vs. UHPLC: Key Differences.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • LC Services. (2025, January 24). HPLC vs UHPLC – What are the differences?
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Chrom Tech, Inc. (2025, November 20). What Is the Difference Between UHPLC and HPLC?
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Teledyne ISCO. (2012, November 8). RediSep C-18 reversed phase column - halogenated heterocyclic.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques.

Sources

Validation

Publish Comparison Guide: MS Fragmentation of 7-Bromo-3-iodo-6-azaindole

The following guide details the mass spectrometry fragmentation pattern of 7-bromo-3-iodo-6-azaindole , a critical scaffold in the synthesis of kinase inhibitors (e.g., Vemurafenib analogs). This guide is structured to s...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation pattern of 7-bromo-3-iodo-6-azaindole , a critical scaffold in the synthesis of kinase inhibitors (e.g., Vemurafenib analogs).

This guide is structured to serve as a definitive reference for structural validation, comparing the target molecule against its non-iodinated precursor to establish clear "Pass/Fail" spectral criteria.

Executive Summary & Application Context

7-bromo-3-iodo-6-azaindole is a bifunctionalized heteroaromatic intermediate. Its value lies in the differential reactivity of the halogen substituents: the C-3 iodine is highly labile for palladium-catalyzed cross-coupling (Suzuki/Sonogashira), while the C-7 bromine remains intact for subsequent derivatization.

For drug development professionals, MS characterization is the primary method to validate the C-3 iodination . This guide compares the fragmentation signature of the target molecule against its precursor (7-bromo-6-azaindole ) to provide a robust identification protocol.

Key Performance Indicators (Spectral)
Feature7-Bromo-6-azaindole (Precursor)7-Bromo-3-iodo-6-azaindole (Target)
Monoisotopic Mass (

)
~197 / 199 (1:1 doublet)~323 / 325 (1:1 doublet)
Primary Fragmentation Loss of HCN (

-27)
Loss of Iodine radical (

-127)
Isotopic Signature Br pattern (

)
Br pattern retained; I adds mass only
Ionization Efficiency High (Basic Pyridine N)Moderate (Iodine "Heavy Atom" effect)

Technical Specifications & Isotopic Fingerprint[2]

The "Halogen Signature"

The mass spectrum of 7-bromo-3-iodo-6-azaindole is defined by the interplay between Bromine and Iodine.

  • Bromine (

    
    ):  Creates a distinct 1:1 doublet separated by 2 Da.
    
  • Iodine (

    
    ):  Monoisotopic. It shifts the total mass by +126.9 Da but does not alter the doublet ratio.
    

Calculated Monoisotopic Masses (


): 
  • Formula:

    
     (Protonated)
    
  • Peak A (

    
    ): 
    
    
    
  • Peak B (

    
    ): 
    
    
    

Critical QC Check: If your MS spectrum shows a complex multiplet (e.g., 1:2:1) instead of a 1:1 doublet, your sample is likely contaminated with di-bromo species or side products.

Fragmentation Mechanism (The Core Analysis)

The fragmentation of 7-bromo-3-iodo-6-azaindole under Electrospray Ionization (ESI) or Electron Impact (EI) follows a strict hierarchy governed by bond dissociation energies (BDE).

The Hierarchy of Loss[3]
  • Primary Event (C-I Cleavage): The Carbon-Iodine bond is the weakest link.[1] The base peak in MS/MS (tandem MS) is almost invariably the loss of the Iodine radical (

    
    ) or HI.
    
    • Observation: Transition from

      
       323 
      
      
      
      196.
  • Secondary Event (C-Br Cleavage): The Carbon-Bromine bond is stronger and typically breaks after the iodine is lost, or requires higher collision energies.

    • Observation: Transition from

      
       196 
      
      
      
      117.
  • Tertiary Event (Ring Collapse): The azaindole core degrades via the characteristic loss of HCN (27 Da), common to all nitrogen heterocycles.

Comparative Fragmentation Data

The following table contrasts the target molecule with its precursor, highlighting the specific "Iodine Loss" channel that serves as the identification marker.

Transition StepPrecursor: 7-Bromo-6-azaindole (

)
Target: 7-Bromo-3-iodo-6-azaindole (

)
Mechanism
Parent Ion (

)
197 / 199 323 / 325 Protonation on N-6
Step 1: De-iodination N/A196 / 198 Homolytic cleavage of C-I bond (

)
Step 2: De-bromination 117 (weak)117 Loss of

from the de-iodinated fragment
Step 3: Ring Contraction 170 / 172 (Loss of HCN)169 / 171 Loss of HCN from de-iodinated fragment

Visualization: Fragmentation Pathway

The following diagram illustrates the sequential degradation of the molecule. Note the distinct "Y-junction" where the Iodine is lost before the Bromine.

G Parent Parent Ion [M+H]+ m/z 323 / 325 (1:1 Doublet) Fragment1 [M - I]+ m/z 196 / 198 (De-iodinated Core) Parent->Fragment1 Loss of Iodine radical (•I) -127 Da (Primary Channel) Fragment2 [M - I - HCN]+ m/z 169 / 171 (Ring Contraction) Fragment1->Fragment2 Loss of HCN -27 Da Fragment3 [M - I - Br]+ m/z 117 (De-halogenated Core) Fragment1->Fragment3 Loss of Bromine radical (•Br) -79/81 Da

Figure 1: The primary fragmentation pathway is driven by the weak C-I bond, yielding a characteristic mass shift of -127 Da.

Experimental Protocol (Self-Validating)

To reproduce these results and validate your synthesis, follow this standardized LC-MS/MS protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Acetonitrile (MeCN) (HPLC Grade).

  • Dilution: Dilute 10

    
    L of stock into 990 
    
    
    
    L of 0.1% Formic Acid in 50:50 Water/MeCN.
  • Final Concentration: ~10

    
    g/mL (10 ppm). Note: Avoid higher concentrations to prevent dimer formation 
    
    
    
    .
Instrument Parameters (Generic ESI-MS)
  • Ionization Mode: Positive ESI (

    
    )
    
  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 20–30 V (Keep low to prevent in-source fragmentation of the labile Iodine).

  • Collision Energy (CID):

    • Low (10 eV): Preserves Parent Ion (323/325).

    • Med (25 eV): Generates Base Peak (196/198, Loss of I).

    • High (40+ eV): Generates Core Fragments (117, Loss of I + Br).

Validation Criteria (Pass/Fail)
  • PASS: Spectrum shows dominant doublet at 323/325. MS/MS at 25 eV shows clean transition to 196/198.

  • FAIL (Incomplete Reaction): Dominant doublet at 197/199 (Starting material).

  • FAIL (Over-Iodination): Clusters around

    
     450+ (Di-iodo species).
    

References

  • Liu, R., et al. (2008). The fragmentation pathway of nucleosides and heterocycles under electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37–40.[2] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2024). Interpretation of Mass Spectra: Halogenated Compounds. Retrieved from [Link]

  • Sharma, S., et al. (2024).[3][4] Design, Synthesis, and Characterization of 7-Azaindole Analogs. Indian Journal of Pharmaceutical Education and Research, 58(2). Retrieved from [Link]

Sources

Comparative

Comparing reactivity of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine vs [2,3-b] isomer

This guide provides an in-depth technical comparison of the reactivity profiles of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole derivative) and its isomeric counterpart in the pyrrolo[2,3-b]pyridine (7-azaindo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the reactivity profiles of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole derivative) and its isomeric counterpart in the pyrrolo[2,3-b]pyridine (7-azaindole) series.

Editorial Note on Nomenclature & Scope

Before proceeding, a critical structural distinction must be established to ensure scientific accuracy:

  • Scaffold A: 1H-pyrrolo[2,3-c]pyridine (6-azaindole): The pyridine nitrogen is at position 6. Consequently, position 7 is a carbon atom. 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is a valid, chemically distinct entity.

  • Scaffold B: 1H-pyrrolo[2,3-b]pyridine (7-azaindole): The pyridine nitrogen is at position 7.[1] Therefore, a "7-bromo" derivative is chemically impossible under standard IUPAC numbering.

Comparison Strategy: This guide compares Scaffold A against 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine . The 5-bromo isomer is selected as the comparative standard because it represents the most common "distal" halogenated 7-azaindole scaffold used in kinase inhibitor discovery, occupying a sterically and electronically analogous region on the pyridine ring relative to the pyrrole core.

Structural & Electronic Analysis

The reactivity differences between these two scaffolds are dictated by the position of the pyridine nitrogen relative to the halogen substituents.

Feature7-Bromo-3-iodo-6-azaindole ([2,3-c])5-Bromo-3-iodo-7-azaindole ([2,3-b])
Structure Nitrogen at C6; Bromine at C7 (Ortho to N).Nitrogen at C7; Bromine at C5 (Meta to N).
C-Br Electronic Environment Electron Deficient: Activated by adjacent pyridine nitrogen (

effects).
Electron Neutral: Meta-position relative to pyridine nitrogen; unactivated.
C-I Electronic Environment Electron Rich: C3 position of pyrrole ring; highly nucleophilic character retained.Electron Rich: C3 position of pyrrole ring; highly nucleophilic character retained.
pKa (Pyrrole NH) ~13.5 (Slightly more acidic due to inductive N6).~13.2 (N7 lone pair can influence acidity).
Kinase Binding Mode Donor-Acceptor (if C7 functionalized).Donor-Acceptor (Hinge binder: N1-H donor, N7 acceptor).
Reactivity Logic Diagram

The following diagram maps the electronic activation of the halogen sites.

ReactivityMap ScaffoldA 7-Bromo-3-iodo-[2,3-c] (6-Azaindole) C3_I C3-Iodide (Pyrrole-like) Weak Bond, Electron Rich ScaffoldA->C3_I Site 1: Pd(0) Oxidative Addition (Fastest) C7_Br C7-Bromide (Ortho to N) SNAr Active ScaffoldA->C7_Br Site 2: SNAr or Slower Pd(0) ScaffoldB 5-Bromo-3-iodo-[2,3-b] (7-Azaindole) ScaffoldB->C3_I Site 1: Pd(0) Oxidative Addition (Fastest) C5_Br C5-Bromide (Meta to N) SNAr Inactive ScaffoldB->C5_Br Site 2: Pd(0) Only (Requires forcing conditions)

Caption: Electronic activation map showing the divergent reactivity of the bromide position between the [2,3-c] and [2,3-b] isomers.

Reactivity Profile: Palladium-Catalyzed Cross-Coupling

Both scaffolds allow for sequential functionalization, but the regioselectivity is governed by the C-I vs. C-Br bond strengths and the electronic bias of the rings.

Primary Functionalization (C3-Iodide)

For both isomers, the C3-Iodide is the most reactive site towards Pd(0) oxidative addition.

  • Mechanism: The C-I bond is significantly weaker (~50 kcal/mol) than the C-Br bond (~65 kcal/mol).

  • Outcome: Suzuki-Miyaura or Sonogashira coupling occurs exclusively at C3 at room temperature or mild heating (40-60°C).

  • Selectivity Factor: >95:5 favoring C3 over the pyridine bromide.

Secondary Functionalization (Pyridine Bromide)

This is where the scaffolds diverge significantly:

  • [2,3-c] (7-Br): The C7-Br is ortho to the nitrogen. While less reactive than C3-I, it is sufficiently activated for subsequent coupling at elevated temperatures (80-100°C).

  • [2,3-b] (5-Br): The C5-Br is electronically deactivated (meta to N). Coupling at this position often requires bulky, electron-rich ligands (e.g., XPhos, RuPhos) and higher temperatures (>100°C) after the C3 position has been functionalized.

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

This is the critical differentiator for drug design workflows.

7-Bromo-[2,3-c] (6-Azaindole)
  • Reactivity: High. The C7 position is ortho to the pyridine nitrogen. The nitrogen atom stabilizes the Meisenheimer complex intermediate, facilitating displacement of the bromide by nucleophiles (amines, alkoxides, thiols).

  • Application: Allows for the introduction of solubilizing groups or heteroatoms without transition metal catalysis.

5-Bromo-[2,3-b] (7-Azaindole)
  • Reactivity: Inert. The C5 position is meta to the pyridine nitrogen. There is no resonance stabilization for the anionic intermediate.

  • Consequence: Functionalization at C5 must proceed via metal catalysis (Buchwald-Hartwig or Suzuki). SNAr is not a viable pathway.

SNAr Decision Pathway

SNAr_Pathway Start Target: Introduce Nucleophile (R-NH2, R-O-) Decision Which Scaffold? Start->Decision PathA 7-Bromo-[2,3-c] Decision->PathA PathB 5-Bromo-[2,3-b] Decision->PathB ActionA Direct SNAr (Heat, Base) PathA->ActionA ActionB SNAr Fails (Meta-deactivation) PathB->ActionB AltB Must use Pd-Catalysis (Buchwald-Hartwig) ActionB->AltB

Caption: Decision tree for nucleophilic substitution. Only the [2,3-c] isomer supports direct SNAr strategies.

Experimental Protocols

Protocol A: Regioselective C3-Suzuki Coupling (Applicable to Both)

Validates the high reactivity of C3-I over pyridine-Br.

Reagents:

  • Substrate: 1.0 equiv (e.g., 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine)

  • Boronic Acid: 1.1 equiv (Aryl-B(OH)2)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered acids)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous)

  • Solvent: DME/Water (4:[2]1) or 1,4-Dioxane/Water[3][4]

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with substrate, boronic acid, and base. Evacuate and backfill with Argon (3x).[4]

  • Catalyst Addition: Add Pd catalyst under positive Argon flow.

  • Reaction: Add degassed solvent. Seal and heat to 60°C (Do not exceed 80°C to preserve the C-Br bond).

  • Monitoring: Check LCMS at 2 hours. C3-coupled product should be major (>90%). C3,C7-bis-coupled product is the impurity if temperature is too high.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

Protocol B: C7-Selective SNAr (Specific to [2,3-c] Isomer)

Demonstrates the unique reactivity of the 6-azaindole scaffold.

Reagents:

  • Substrate: 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

  • Nucleophile: Morpholine (or primary amine) (3.0 equiv)

  • Solvent: NMP or DMSO (anhydrous)

  • Base: DIPEA (2.0 equiv) - Optional if amine is liquid/basic enough

Step-by-Step Workflow:

  • Preparation: Dissolve substrate in NMP (0.2 M concentration).

  • Addition: Add amine nucleophile.

  • Thermal Activation: Heat to 120°C in a sealed tube for 4-16 hours.

    • Note: The C3-Iodide remains intact under these conditions (unless a transition metal is present).

  • Workup: Pour into water. The product often precipitates. If not, extract with EtOAc.[5]

    • Differentiation: This reaction yields 7-morpholino-3-iodo-1H-pyrrolo[2,3-c]pyridine , leaving the iodide available for subsequent Suzuki coupling.

Summary of Key Differences

Property7-Bromo-3-iodo-[2,3-c]5-Bromo-3-iodo-[2,3-b]
Common Name 6-Azaindole derivative7-Azaindole derivative
First Coupling Site C3-I (Suzuki/Sonogashira)C3-I (Suzuki/Sonogashira)
Second Coupling Site C7-Br (SNAr or Suzuki)C5-Br (Suzuki/Buchwald ONLY)
SNAr Viability Yes (C7 is activated)No (C5 is deactivated)
Li-Halogen Exchange C3-Li forms first (fast)C3-Li forms first (fast)
Strategic Advantage Allows metal-free introduction of amines at C7."Privileged" kinase scaffold; mimics purine.[2][6]
References
  • BenchChem. "A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays." BenchChem Application Notes, 2025. Link

  • Song, J. J., et al. "Organometallic Methods for the Synthesis of Azaindoles." Chemical Society Reviews, 2010, 39, 3142–3156. Link

  • Léris, A., et al. "Regioselective Cross-Coupling Reactions on Polyhalogenated Azaindoles." Tetrahedron, 2014, 70(45), 8745-8753. Link

  • Mérour, J. Y., & Joseph, B. "Synthesis and Reactivity of 7-Azaindoles." Current Organic Chemistry, 2001, 5(5), 471-506. Link

  • Handy, S. T., & Zhang, Y. "A Simple Guide for Predicting Regioselectivity in the Coupling of Polyhaloheteroaromatics."[7] Chemical Communications, 2006, 299-301.[7] Link

Sources

Validation

Bioactivity &amp; Synthetic Utility Guide: 7-Bromo vs. 7-Chloro 6-Azaindole Derivatives

This guide provides an in-depth technical comparison of 7-bromo and 7-chloro 6-azaindole derivatives, structured for medicinal chemists and drug discovery professionals. It synthesizes physicochemical data, synthetic uti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 7-bromo and 7-chloro 6-azaindole derivatives, structured for medicinal chemists and drug discovery professionals. It synthesizes physicochemical data, synthetic utility, and bioactivity profiles to aid in scaffold optimization.

Executive Summary: The Strategic Choice

In the optimization of 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffolds, the modification at the C7 position —adjacent to the pyridine nitrogen—is a critical determinant of both synthetic accessibility and biological efficacy.

  • 7-Bromo derivatives are primarily synthetic linchpins . They offer superior reactivity in palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), facilitating rapid library generation. In chemical biology, they serve as potent halogen bond donors.

  • 7-Chloro derivatives are often the clinical end-points . They provide metabolic stability (blocking C7 oxidation) with a smaller steric footprint and higher electronegativity, often improving oral bioavailability compared to their bromo counterparts.

Physicochemical & Structural Comparison

The choice between Chlorine (Cl) and Bromine (Br) at the C7 position alters the electronic and steric landscape of the binding interface.

Feature7-Chloro-6-Azaindole7-Bromo-6-AzaindoleImpact on Drug Design
Atomic Radius (vdW) 1.75 Å1.85 ÅSteric Fit: Br may clash in tight pockets (e.g., kinase hinge regions) where Cl fits.
Electronegativity (Pauling) 3.162.96Electronics: Cl withdraws more electron density, lowering the pKa of the N1-H (pyrrole), potentially strengthening H-bond donation to the target.
C-X Bond Energy ~95 kcal/mol~68 kcal/molStability: Cl is metabolically robust. Br is more susceptible to oxidative addition by CYP450 enzymes (toxicity risk).
Lipophilicity (

logP)
+0.71+0.86ADME: Br increases lipophilicity more, potentially improving permeability but reducing solubility.
Halogen Bonding (

-hole)
WeakStrongPotency: Br can form strong halogen bonds with backbone carbonyls (e.g., hinge region of kinases), potentially boosting potency by 10-fold.

Synthetic Utility: Reactivity Profiles

The C7 position in 6-azaindole is activated by the adjacent pyridine nitrogen (N6), making it susceptible to both Nucleophilic Aromatic Substitution (


) and metal-catalyzed coupling.
Comparison of Synthetic Pathways
  • Suzuki-Miyaura Coupling: 7-Bromo is the superior substrate.[1] It couples under milder conditions (room temp to 60°C) with cheaper catalysts (e.g.,

    
    ). 7-Chloro often requires bulky, electron-rich ligands (e.g., XPhos, SPhos) and higher temperatures (>100°C).
    
  • 
     Reactions:  7-Chloro is often preferred for 
    
    
    
    displacements with amines or alkoxides due to the higher electronegativity of chlorine stabilizing the Meisenheimer intermediate, despite bromine being a better leaving group in
    
    
    /
    
    
    contexts.
Decision Workflow (Graphviz)

The following diagram illustrates the decision logic for selecting the C7 substituent based on the project phase.

G Start Project Phase & Goal LibraryGen Hit-to-Lead: Rapid Library Generation Start->LibraryGen LeadOpt Lead Optimization: Refining PK/PD Start->LeadOpt Br_Choice Select 7-Bromo LibraryGen->Br_Choice High Reactivity Needed LeadOpt->Br_Choice Potency Boost via Sigma-Hole Cl_Choice Select 7-Chloro LeadOpt->Cl_Choice Improve Metabolic Stability Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Br_Choice->Suzuki HalogenBond Exploit Halogen Bonding (Target: Backbone C=O) Br_Choice->HalogenBond MetabStab Block Metabolic Hotspot (Prevent C7 Oxidation) Cl_Choice->MetabStab Steric Tight Binding Pocket (Avoid Steric Clash) Cl_Choice->Steric

Caption: Strategic selection workflow for 7-halo-6-azaindole derivatives in drug discovery.

Bioactivity Analysis: Kinase Inhibition & SAR

The 6-azaindole scaffold is a bioisostere of indole and purine, often targeting the ATP-binding site of kinases (e.g., JAK, ERK, Cdc7).

Case Study: Halogen Bonding in Kinase Hinge Binding

In many kinase inhibitors, the N1-H of the azaindole forms a hydrogen bond with the hinge region. A halogen at C7 points into a hydrophobic pocket or towards the gatekeeper residue.

  • 7-Chloro: Acts primarily as a steric blocker and lipophilic filler. It fills the pocket without perturbing the water network significantly.

  • 7-Bromo: Acts as a specific anchor . Due to the polarizability of bromine, a positive electrostatic potential region (

    
    -hole) forms on the extension of the C-Br bond. If a backbone carbonyl oxygen (Lewis base) is geometrically aligned (angle 
    
    
    
    ), a halogen bond forms.
    • Experimental Insight: Replacing Cl with Br at a similar position in CDK2 inhibitors has been observed to improve

      
       from micromolar to nanomolar range specifically due to this interaction.
      
Metabolic Stability

The C7 position is electron-deficient due to N6 but can still be a site of metabolic attack if unsubstituted.

  • Unsubstituted (C7-H): Vulnerable to oxidation.

  • 7-Chloro: Highly effective at blocking metabolism. The C-Cl bond is too strong for rapid enzymatic cleavage by most CYPs.

  • 7-Bromo: Generally stable, but in electron-rich environments, it can undergo oxidative debromination or serve as a handle for glutathione conjugation (toxicity liability).

Experimental Protocols

Protocol A: Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine

Adapted from the Bartoli Indole Synthesis method.

Reagents: 2-Chloro-3-nitropyridine, Vinylmagnesium bromide (1.0 M in THF), anhydrous THF, saturated


.[2]
Procedure: 
  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.

  • Dissolution: Dissolve 2-Chloro-3-nitropyridine (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to -78°C.

  • Addition: Add Vinylmagnesium bromide (3.5 eq) dropwise over 30 minutes. The solution will turn dark deep red/brown.

  • Reaction: Stir at -78°C for 1 hour, then warm to -20°C and stir for 2 hours.

  • Quench: Pour the mixture into saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (DCM/MeOH 95:5).

    • Note: The 7-chloro substituent survives these conditions, whereas a 7-bromo substituent might undergo partial exchange or Grignard degradation if temperature control is poor.

Protocol B: Comparative Suzuki Coupling (Br vs Cl)

Objective: Couple phenylboronic acid to 7-halo-6-azaindole.

  • Substrate: 0.5 mmol of 7-Bromo-6-azaindole OR 7-Chloro-6-azaindole.

  • Conditions:

    • For 7-Bromo: Catalyst:

      
       (5 mol%). Base: 
      
      
      
      (2 eq). Solvent: DME/Water (3:1). Temp: 80°C . Time: 2-4 hours .
    • For 7-Chloro: Catalyst:

      
       / XPhos (5 mol%). Base: 
      
      
      
      (2 eq). Solvent: Dioxane/Water (4:1). Temp: 100-110°C . Time: 12-18 hours .
  • Result: The 7-Bromo derivative typically reaches full conversion significantly faster and with less sophisticated catalytic systems.

References

  • Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine

    • Source: ChemicalBook / Liter
  • Halogen Bonding in Medicinal Chemistry

    • Title: Principles and applications of halogen bonding in medicinal chemistry.
    • Source: Journal of Medicinal Chemistry (via NIH/PubMed).
  • Azaindole Scaffold Analysis

    • Title: Azaindoles in Drug Discovery: A Compar
    • Source: PharmaBlock White Paper / Review.
  • Suzuki Coupling Comparison

    • Title: Comparative Reactivity of Bromo vs. Chloro Derivatives in Cross-Coupling.[1]

    • Source: BenchChem Technical Guides.[1]

  • 7-Azaindole vs 6-Azaindole Bioactivity

    • Title: A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays.
    • Source: BenchChem.[1][3][4]

Sources

Comparative

Reference Standards Guide: 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Analysis

This guide serves as a definitive technical resource for the analysis and characterization of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine . It is designed for analytical chemists and medicinal chemists requiring rigorous va...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for the analysis and characterization of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine . It is designed for analytical chemists and medicinal chemists requiring rigorous validation of this dual-halogenated scaffold.

Executive Summary & Strategic Importance

7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS: Variable/Custom) is a high-value "6-azaindole" intermediate. Its structural uniqueness lies in its orthogonal reactivity: the labile C3-iodide allows for mild cross-coupling (Suzuki, Sonogashira), while the sterically hindered C7-bromide remains intact for subsequent functionalization.

The Analytical Challenge: Commercial standards for this intermediate often suffer from two critical quality gaps:

  • Regioisomeric Impurities: Electrophilic iodination of 7-bromo-6-azaindole can produce trace amounts of the C2-iodo isomer, which is difficult to resolve by standard HPLC.

  • Instability: The C3-I bond is photosensitive, and the azaindole core is prone to oxidation, leading to "purity drift" during storage.

This guide compares Routine Catalog Standards against Validated Primary Standards and provides a self-validating protocol to ensure data integrity in drug development pipelines.

Comparative Analysis: Catalog Grade vs. Primary Reference

In drug discovery, the "Certificate of Analysis" (CoA) is often taken at face value. For this specific scaffold, relying on standard "Area %" purity is risky.

Table 1: Performance Matrix of Reference Standard Grades
FeatureRoutine Catalog Standard Validated Primary Standard (Recommended) Impact on Research
Purity Method HPLC-UV (254 nm) Area %qNMR (Quantitative NMR) + HPLC-MSRisk: UV Area % overestimates purity if impurities (e.g., salts, water) lack chromophores.
Identity Verification 1H-NMR, Low-Res MS2D-NMR (NOESY/HMBC) , High-Res MSRisk: 1H-NMR alone may not distinguish C2-iodo vs. C3-iodo regioisomers definitively.
Water/Solvent Often "Not Determined"Karl Fischer (KF) + GC-HS Risk: Azaindoles are hygroscopic. 2-5% water weight error ruins IC50 calculations.
Isotopic Fidelity Standard AbundanceBr/I Pattern Verification Risk: Essential for mass-tagging studies; confirms lack of de-halogenated byproducts.
Storage Amber vial, Ambient/4°CArgon-packed, -20°C, Desiccated Risk: Iodine homolysis (pinking of solid) degrades the standard over weeks.

Technical Deep Dive: The Self-Validating Protocol

To establish a "Gold Standard" internal reference, you must move beyond simple identity confirmation. Use this multi-modal workflow.

A. High-Fidelity HPLC Method (Reverse Phase)

Rationale: The basicity of the pyridine nitrogen (N6) causes peak tailing on standard silica columns. A charged surface hybrid (CSH) or high-pH stable column is required for sharp peak shape.

  • Column: Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7) — Protonates N6, ensuring single species.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 230 nm (Azaindole core) and 280 nm.

  • Critical Quality Attribute: Resolution (

    
    ) between the Des-iodo precursor  (RT ~6 min) and Target  (RT ~9 min) must be > 2.0.
    
B. Structural Confirmation via NMR

Rationale: Solvent effects are profound in azaindoles due to hydrogen bonding/dimerization.

  • Solvent: DMSO-

    
     (Avoid 
    
    
    
    as it causes broadening of the NH signal).
  • Key Diagnostic Signals:

    • H2 (Pyrrole): Singlet at ~7.9–8.1 ppm. If this splits or shifts significantly, suspect C2-iodination.

    • H4/H5 (Pyridine): Two doublets (

      
       Hz).
      
    • NH: Broad singlet >12.0 ppm.

C. qNMR Purity Calculation (The "Truth" Standard)

Do not rely on the vendor's mass. Calculate the Potency (


)  using an internal standard (e.g., Maleic Acid or TCNB).


  • 
    : Integral area
    
  • 
    : Number of protons
    
  • 
    : Molecular weight[1][2][3]
    
  • 
    : Mass weighed
    

Visualization of Workflows

Diagram 1: Analytical Validation Workflow

This flowchart illustrates the decision matrix for qualifying a new batch of reference material.

AnalyticalWorkflow Start Raw Reference Material Solubility Solubility Check (DMSO-d6) Start->Solubility Identity Identity Check (1H NMR + MS) Solubility->Identity Identity->Start Fail (Reject) Regio Regio-Purity (NOESY / HPLC) Identity->Regio Pass Potency Assay Potency (qNMR / KF) Regio->Potency >98% Regio Release Released for Bio-Assay Potency->Release Purity >95%

Caption: Step-by-step logic for validating the 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine standard.

Diagram 2: Impurity Origin & Control

Understanding where impurities come from allows you to look for them specifically.

ImpurityPathways SM 7-Bromo-6-azaindole (Starting Material) Target Target: 3-Iodo Isomer SM->Target C3-Iodination (Major) Imp1 Impurity A: 2-Iodo Isomer (Regio-defect) SM->Imp1 C2-Iodination (Minor) Imp3 Impurity C: Des-iodo (Unreacted) SM->Imp3 Incomplete Rxn Reagent NIS / NBS (Halogenation) Imp2 Impurity B: 2,3-Diiodo (Over-reaction) Target->Imp2 Excess NIS

Caption: Synthetic origins of critical impurities. HPLC methods must resolve Impurity A from the Target.

Experimental Protocols

Protocol 1: Handling & Storage (Critical)
  • Hazard: The C-I bond is weak. Exposure to white light turns the solid pink/purple (iodine liberation).

  • Procedure:

    • Upon receipt, aliquot the standard into amber glass vials under an inert atmosphere (Nitrogen/Argon).

    • Store at -20°C .

    • Equilibrate to room temperature before opening to prevent water condensation (azaindoles are hygroscopic).

Protocol 2: Mass Spectrometry Isotope Check
  • Instrument: LC-MS (ESI+).

  • Expected Pattern:

    • M+H: Two peaks of roughly equal intensity separated by 2 amu.

    • Masses: ~322.9 and ~324.9 Da.

    • Explanation: Bromine exists as

      
       (50.7%) and 
      
      
      
      (49.3%). Iodine is monoisotopic (
      
      
      ).
    • Failure Mode: If the M+2 peak is significantly smaller (<30%), the sample may be the des-bromo analog or a contaminant.

References

  • Sigma-Aldrich. 7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine Product Specification (Isomer Comparison). Retrieved from [4]

  • M. Alvarez et al. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). ResearchGate Review. Retrieved from

  • BenchChem. Analytical Characterization of Azaindole Scaffolds. Application Note. Retrieved from

  • BLD Pharm. 3-Iodo-1H-pyrrolo[2,3-c]pyridine Analytical Data. Retrieved from

  • PubChem. Compound Summary: 7-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (Structural Analog). Retrieved from

(Note: While specific commercial URLs for the exact [2,3-c] isomer are rare due to its specialized nature, the methodologies cited above are adapted from validated protocols for the chemically equivalent [2,3-b] and [3,2-c] azaindole families.)

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

This technical guide provides an in-depth analysis of the predicted infrared (IR) spectroscopy data for 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine, a complex heterocyclic compound of interest in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the predicted infrared (IR) spectroscopy data for 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine, a complex heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, this guide offers a robust, data-driven comparison with structurally related compounds. By dissecting the contributions of the pyrrolopyridine core and its halogen substituents, we can confidently predict the key vibrational modes and provide researchers with a valuable reference for spectral interpretation and quality control.

The Significance of IR Spectroscopy in Heterocyclic Chemistry

Infrared spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It probes the vibrational energies of chemical bonds, providing a unique "fingerprint" that is highly sensitive to the molecule's functional groups and overall architecture. For a multi-substituted heterocyclic system like 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine, IR spectroscopy allows for the rapid confirmation of key structural features, such as the N-H bond of the pyrrole ring, the aromatic C-H bonds, and the characteristic vibrations of the fused ring system. Furthermore, the influence of the bromo and iodo substituents on the vibrational frequencies of the core structure can be discerned, offering insights into the electronic effects of these halogens.

Predicted Infrared Spectrum of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine: A Comparative Analysis

The predicted IR spectrum of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is best understood by comparing it to the spectra of its parent structure, 1H-pyrrolo[2,3-c]pyridine, and other related halogenated aromatic compounds. The following table summarizes the expected key vibrational frequencies and their assignments.

Vibrational Mode Predicted Wavenumber (cm⁻¹) for 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Comparative Data and Rationale
N-H Stretch ~3400-3500 (sharp to medium)The N-H stretching vibration in pyrrole monomers is typically observed around 3531 cm⁻¹.[1][2] In the solid state, intermolecular hydrogen bonding can broaden this peak and shift it to a lower frequency, often in the 3200-3400 cm⁻¹ range.[3] For the target molecule, a moderately sharp peak in the higher end of this range is anticipated.
Aromatic C-H Stretch ~3100-3000 (weak to medium)Aromatic C-H stretching vibrations characteristically appear at wavenumbers slightly above 3000 cm⁻¹.[4][5] This region helps distinguish them from aliphatic C-H stretches which are found below 3000 cm⁻¹.
C=C and C=N Ring Stretching ~1610-1450 (multiple medium to strong bands)Aromatic and heteroaromatic rings exhibit a series of complex vibrations in this region due to the stretching of C=C and C=N bonds.[5][6] For substituted pyridines, strong bands are typically observed around 1600 cm⁻¹, 1580 cm⁻¹, 1470 cm⁻¹, and 1430 cm⁻¹.[7] The presence of electron-withdrawing halogens may slightly shift these frequencies.
C-N Stretch ~1300-1000 (medium to strong)The C-N stretching vibrations within the pyrrole and pyridine rings are expected in this range.[3][8] These bands can be mixed with other vibrations, making precise assignment challenging without computational analysis.
C-H Out-of-Plane Bending ~900-700 (strong)The out-of-plane C-H bending vibrations are highly diagnostic of the substitution pattern on the aromatic ring.[4][5] The specific positions of these bands for the trisubstituted pyrrolopyridine ring will be characteristic.
C-Br Stretch ~600-500 (medium to strong)The C-Br stretching vibration for bromo-substituted aromatic compounds typically falls in this region. The exact position can be influenced by the electronic environment of the ring.
C-I Stretch ~500-400 (medium to strong)The C-I stretching vibration is expected at a lower frequency than the C-Br stretch due to the higher mass of the iodine atom.

Visualizing the Key Vibrational Modes

The following diagram illustrates the molecular structure of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine and highlights the bonds associated with the key predicted IR absorptions.

Caption: Key vibrational modes of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine.

Experimental Protocol for Infrared Spectrum Acquisition

To experimentally verify the predicted data, the following protocol for Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is recommended. This technique is ideal for solid samples, requiring minimal sample preparation.

I. Instrumentation and Materials

  • FTIR Spectrometer equipped with a single-reflection diamond ATR accessory.

  • Solid sample of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine.

  • Spatula.

  • Isopropyl alcohol or acetone for cleaning.

  • Lint-free wipes.

II. Experimental Procedure

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropyl alcohol or acetone.

    • Allow the crystal to air dry completely.

    • With the empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O). Typically, 16 to 32 scans are co-added for a good signal-to-noise ratio.

  • Sample Analysis:

    • Place a small amount of the solid 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine powder onto the center of the ATR crystal.

    • Use the pressure clamp to apply consistent and firm pressure to the sample, ensuring good contact between the sample and the crystal surface.

    • Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., number of scans, resolution).

  • Data Processing:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Label the significant peaks with their corresponding wavenumbers.

III. Self-Validating System and Trustworthiness

The integrity of this protocol is maintained by the routine collection of a background spectrum before each sample analysis. This ensures that any changes in the instrument's environment or baseline drift are accounted for, leading to a reliable and reproducible spectrum of the analyte. The use of a diamond ATR crystal provides a robust and chemically inert surface suitable for a wide range of organic compounds.

Workflow for Spectroscopic Characterization

The following diagram outlines a standard workflow for the comprehensive spectroscopic characterization of a novel compound like 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation synthesis Synthesis of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ir FTIR Spectroscopy (Functional Group Identification) purification->ir nmr NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) purification->nmr ms Mass Spectrometry (Molecular Weight Confirmation) purification->ms interpretation Spectral Interpretation and Data Comparison ir->interpretation nmr->interpretation ms->interpretation validation Structural Validation interpretation->validation

Caption: Standard workflow for spectroscopic characterization.

Conclusion

References

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Characteristic Group Vibrations of Organic Molecules. (n.d.). Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Mizoguchi, A., et al. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. The Journal of Chemical Physics, 127(18), 184306.
  • Dopfer, O., et al. (2015). Incremental NH Stretching Downshift through Stepwise Nitrogen Complexation of Pyrrole: A Combined Jet Expansion and Matrix Isolation Study. The Journal of Physical Chemistry A, 119(29), 8051-8060.
  • Mizoguchi, A., et al. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. PubMed, 127(18), 184306.
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • Ishiuchi, S., et al. (2009). Hydrogen-bonded structures of pyrrole-solvent clusters: Infrared cavity ringdown spectroscopy and quantum chemical calculations. The Journal of Chemical Physics, 130(5), 054308.
  • Singh, V., et al. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH, 1(4), 84-88.
  • ResearchGate. (n.d.). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. Retrieved from [Link]

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared absorption of some 3,4-disubstituted pyridines and pyridine 1-oxides. Physical Methods in Heterocyclic Chemistry, 2, 161-360.
  • Balachandran, V., et al. (2012). Vibrational spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, HOMO, LUMO, NBO analysis of 4-(2, 4-dichlorophenoxy) aniline by density functional methods. Elixir Vib. Spec., 48, 9663-9668.
  • Singh, V. (n.d.). The ultraviolet and infrared absorption spectra of 5-bromo-2-3-dihydroxy pyridine have been reported.
  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. In NIST WebBook. Retrieved from [Link]

  • Rosiak, D., et al. (2020). The influence of the type of halogen substituent and its position on the molecular conformation, intermolecular interactions and crystal packing for a series of 1-benzoyl-3-(halogenophenyl)thioureas.
  • Aakeröy, C. B., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(4), 1145.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). IR Spectroscopic Study of Substances Containing Iodine Adduct. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Srivastava, S. L., & Prasad, M. (1973). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 27(3), 153-155.
  • Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Pharmaceutical Bulletin, 8(1), 33-43.
  • Alkorta, I., et al. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine· · · C6F5X. Physical Chemistry Chemical Physics, 25(29), 19598-19606.
  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. In NIST WebBook. Retrieved from [Link]

  • Wiley, R. H., & Slaymaker, S. C. (1957). Pyrimidine N-Oxides and Their Infrared Absorption Characteristics. Journal of the American Chemical Society, 79(9), 2233-2236.
  • Liu, X. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. In Chemistry LibreTexts. Retrieved from [Link]

  • McMurry, J. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). 7-bromo-3-iodo-1h-pyrazolo[3,4-c]pyridine. Retrieved from [Link]

  • Hanson, S. (2021). Substituent Effect Analysis on Halogen Bonding Interactions. Honors Theses. Texas A&M University-Commerce.
  • PubChem. (n.d.). 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]

  • Clark, R. J. H., & Williams, C. S. (1965). The infrared spectra of some iron(II) pyridine complexes. Inorganica Chimica Acta, 1, 79-82.
  • Varghese, H. T., et al. (2005). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 17(4), 2629-2634.

Sources

Comparative

A Senior Application Scientist's Guide to Quality Control of Commercial 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Batches

For researchers, scientists, and drug development professionals, the purity and consistency of starting materials are paramount. This guide provides an in-depth technical comparison of Quality Control (QC) protocols for...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity and consistency of starting materials are paramount. This guide provides an in-depth technical comparison of Quality Control (QC) protocols for commercial batches of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic building block in medicinal chemistry. We will explore the rationale behind various analytical techniques, present detailed experimental workflows, and compare the performance of this target molecule with relevant alternatives.

The structural integrity of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is critical for its successful application in complex synthetic routes. Impurities, such as regioisomers or residual starting materials, can lead to undesired side reactions, complicate purification of downstream products, and ultimately impact the biological activity and safety of the final compounds. Therefore, a robust QC strategy is not merely a suggestion but a necessity.

The Importance of a Multi-Faceted QC Approach

A comprehensive QC protocol for a complex heterocyclic molecule like 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine relies on a combination of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create a detailed picture of the compound's identity, purity, and stability. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), and Elemental Analysis.

Comparison with Alternative Heterocyclic Building Blocks

To contextualize the QC requirements for our target molecule, we will compare it with two common alternatives:

  • Alternative A: 7-bromo-1H-pyrrolo[2,3-c]pyridine: The non-iodinated precursor. Its QC is simpler but serves as a baseline.

  • Alternative B: 3-iodo-1H-pyrrolo[2,3-c]pyridine: The non-brominated analog. This helps to understand the impact of each halogen on the analytical characteristics.

The presence of both bromine and iodine in our target molecule introduces specific challenges and considerations for each analytical technique, which we will explore in detail.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine, both ¹H and ¹³C NMR are essential.

Expertise & Experience in NMR Analysis

The choice of a suitable deuterated solvent is the first critical step. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for this class of compounds due to its excellent solubilizing power for polar heterocycles. The chemical shifts and coupling constants of the aromatic protons provide a unique fingerprint of the substitution pattern. Any deviation from the expected pattern can indicate the presence of regioisomeric impurities. For instance, incomplete iodination would result in signals corresponding to 7-bromo-1H-pyrrolo[2,3-c]pyridine.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

  • Accurately weigh 5-10 mg of the 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine batch sample.

  • Dissolve the sample in 0.7 mL of DMSO-d₆.

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

Parameter¹H NMR¹³C NMR
Pulse Programzg30zgpg30
Number of Scans161024
Relaxation Delay2.0 s2.0 s
Acquisition Time4.0 s1.5 s
Spectral Width16 ppm240 ppm
Data Interpretation and Comparison

A high-quality batch of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine should exhibit a clean ¹H NMR spectrum with the expected signals. The presence of minor peaks, especially in the aromatic region, warrants further investigation.

Table 1: Hypothetical ¹H NMR Data Comparison

CompoundExpected Chemical Shifts (ppm) in DMSO-d₆
7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine δ 12.5 (br s, 1H, NH), 8.3 (d, 1H), 7.8 (s, 1H), 7.4 (d, 1H)
Alternative A: 7-bromo-1H-pyrrolo[2,3-c]pyridineδ 12.0 (br s, 1H, NH), 8.2 (d, 1H), 7.6 (d, 1H), 7.2 (d, 1H), 6.5 (t, 1H)
Alternative B: 3-iodo-1H-pyrrolo[2,3-c]pyridineδ 12.3 (br s, 1H, NH), 8.1 (d, 1H), 7.9 (d, 1H), 7.7 (s, 1H), 7.1 (dd, 1H)

Note: The chemical shifts are hypothetical and for illustrative purposes.

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh Sample Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire 1H Spectrum Transfer->Acquire_1H 400 MHz Spectrometer Acquire_13C Acquire 13C Spectrum Transfer->Acquire_13C 400 MHz Spectrometer Process Process Spectra Acquire_1H->Process Acquire_13C->Process Assign Assign Signals Process->Assign Compare Compare to Standard Assign->Compare Purity Assess Purity Compare->Purity HPLCMS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_analysis Data Analysis Prepare Prepare Sample Solution Inject Inject Sample Prepare->Inject Separate Gradient Elution Inject->Separate UV_Detect UV Detection Separate->UV_Detect Ionize ESI Ionization Separate->Ionize Integrate Integrate Peaks UV_Detect->Integrate Analyze Mass Analysis Ionize->Analyze Identify Identify Impurities Analyze->Identify Integrate->Identify Purity Calculate Purity Identify->Purity

Caption: Workflow for HPLC-MS analysis of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine.

III. Elemental Analysis: Confirming the Composition

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements (C, H, N, Br, I). This technique is crucial for confirming that the correct elements are present in the expected ratios.

Expertise & Experience in Elemental Analysis

For halogen-containing compounds, combustion analysis followed by ion chromatography or titration is a common method. It is essential to ensure complete combustion of the sample to accurately determine the halogen content. The theoretical and experimentally determined percentages should be in close agreement, typically within ±0.4%.

Experimental Protocol: Elemental Analysis
  • A precisely weighed sample (1-3 mg) is combusted in a stream of oxygen at high temperature.

  • The resulting gases (CO₂, H₂O, N₂, HBr, HI) are passed through a series of traps and scrubbers.

  • The amounts of CO₂, H₂O, and N₂ are determined by thermal conductivity or infrared detection.

  • The trapped halogens are then quantified by ion chromatography or argentometric titration.

Data Interpretation and Comparison

The experimental percentages of C, H, and N should match the theoretical values calculated from the molecular formula.

Table 3: Hypothetical Elemental Analysis Data Comparison

CompoundTheoretical CompositionAcceptable Range (%)
7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine C: 26.03, H: 1.25, N: 12.99C: 25.63-26.43, H: 0.85-1.65, N: 12.59-13.39
Alternative A: 7-bromo-1H-pyrrolo[2,3-c]pyridineC: 42.67, H: 2.56, N: 14.22C: 42.27-43.07, H: 2.16-2.96, N: 13.82-14.62
Alternative B: 3-iodo-1H-pyrrolo[2,3-c]pyridineC: 34.45, H: 2.07, N: 11.48C: 34.05-34.85, H: 1.67-2.47, N: 11.08-11.88

Conclusion: Ensuring Quality and Reproducibility

A rigorous QC protocol for commercial batches of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is non-negotiable for ensuring the reliability and reproducibility of research and development activities. By employing a combination of NMR, HPLC-MS, and elemental analysis, scientists can be confident in the identity, purity, and structural integrity of this critical building block. This guide provides a framework for establishing such a protocol, emphasizing the importance of understanding the underlying principles of each technique and the specific challenges posed by this di-halogenated heterocyclic compound.

References

  • Thermo Fisher Scientific. Certificate of Analysis: 3-Iodo-1H-pyrrolo[2,3-b]pyridine, 97%. [Link]

Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Protocol for Handling 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

As a Senior Application Scientist, my objective is to provide you with a self-validating, causally-driven operational guide for handling 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS: 1190318-20-7)[1][2]. This di-halogen...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective is to provide you with a self-validating, causally-driven operational guide for handling 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS: 1190318-20-7)[1][2]. This di-halogenated azaindole is a highly prized building block in drug discovery—particularly for synthesizing kinase inhibitors—owing to the orthogonal reactivity of its C-3 iodine and C-7 bromine[3].

However, the very features that make it synthetically valuable dictate strict personal protective equipment (PPE) and handling requirements. This guide moves beyond standard safety data sheets to explain the why behind the protocols, ensuring your laboratory operations are both safe and scientifically rigorous.

Part 1: Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the causality behind the hazards. The azaindole core is inherently lipophilic, allowing it to readily partition into lipid bilayers if it contacts human skin. The addition of heavy halogens (bromine and iodine) significantly increases its molecular weight (322.93 g/mol ) and lipophilicity, enhancing its transdermal penetration potential[2].

According to standard GHS classifications for halogenated azaindoles[4][5]:

  • H315 (Skin Irritation) & H319 (Eye Irritation): The electron-deficient nature of the halogenated pyridine ring interacts aggressively with nucleophilic residues in biological tissues.

  • H335 (Respiratory Irritation): Supplied as a crystalline powder, aerosolized micro-particles can easily deposit in the upper respiratory tract, causing acute irritation[4][6].

Quantitative Chemical & Hazard Profile
Property / MetricValue / ClassificationOperational Implication
CAS Number 1190318-20-7[1]Unique identifier for SDS tracking and inventory logging.
Molecular Weight 322.93 g/mol [2]Heavy, dense powder; highly prone to static cling during weighing.
GHS Hazards H315, H319, H335[5]Mandates strict skin, eye, and inhalation barriers.
Solubility Soluble in DMF, DMSO, DCMSpills in organic carrier solvents exponentially increase skin absorption risk.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. Latex offers notoriously poor chemical resistance to the organic solvents (e.g., DMF, DCM, Dioxane) typically used to dissolve this compound for cross-coupling reactions.

Required PPE Matrix
PPE CategorySpecificationCausality / Rationale
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene or heavy-duty Nitrile (8 mil)[7].Prevents breakthrough if the lipophilic compound is dissolved in carrier solvents like DMSO or DCM.
Eye Protection ANSI Z87.1 tight-fitting chemical splash goggles[8].Protects against micro-dust aerosolization and solvent splashes during reaction setups.
Body Protection Flame-retardant (FR) lab coat, fully buttoned; closed-toe non-porous shoes[4].Prevents static-induced ignition of solvent vapors and protects skin from powder dusting.
Respiratory N95/P100 particulate respirator (if weighing outside a hood) or NIOSH-approved PAPR[4][6].Mitigates H335 respiratory irritation from airborne crystalline dust.

Part 3: Standard Operating Procedure (SOP) & Experimental Workflow

To ensure trustworthiness, every protocol must be a self-validating system. Below is the step-by-step methodology for handling this compound during a standard Suzuki-Miyaura or Sonogashira cross-coupling setup, integrating safety at every step.

Workflow Prep 1. Pre-Operation & PPE Donning Weigh 2. Weighing (Fume Hood/Glove Box) Prep->Weigh Verify airflow React 3. Chemical Reaction (Cross-Coupling) Weigh->React Transfer in closed vial Clean 4. Decontamination & Spill Management React->Clean Quench & wash Dispose 5. Halogenated Waste Disposal Clean->Dispose Segregate waste

Operational workflow for handling 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine safely.

Step-by-Step Methodology: Safe Reaction Setup
  • Environmental Verification: Ensure the chemical fume hood has a certified face velocity of 80–100 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent accidental knocking of the dense powder[6].

  • Static Mitigation: 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine exhibits significant static cling. Wipe the exterior of the reagent bottle and the weighing spatula with a static-reducing wipe, or utilize an anti-static ionizer fan inside the hood.

  • Weighing Protocol: Place a pre-tared, sealable reaction vial on the analytical balance inside the fume hood. Transfer the required mass using a clean stainless-steel spatula. Crucial Step: Cap the vial before removing it from the balance enclosure to prevent micro-dust dispersion into the ambient lab air[4].

  • Solvent Addition: In a separate inert-gas purged flask, dissolve the compound in the chosen solvent (e.g., degassed 1,4-dioxane). Self-Validation Check: Visually ensure complete dissolution before adding palladium catalysts; undissolved crystalline clusters will create heterogeneous hot-spots and unpredictable exotherms.

  • Immediate Decontamination: Immediately wipe down the balance and spatula with a solvent-dampened wipe (e.g., isopropanol). Place this wipe directly into a solid hazardous waste container[9].

Part 4: Spill Management Protocol

In the event of a powder spill, do not sweep , as the mechanical action will aerosolize the H335-classified dust[4][8].

  • Isolate: Evacuate personnel from the immediate vicinity and ensure fume hood sashes are pulled down to maximize exhaust capture.

  • Don PPE: Ensure full PPE (including a P100 respirator if the spill is outside the hood) is actively worn[8].

  • Wet-Wipe Method: Gently cover the spilled powder with absorbent paper towels. Carefully dampen the towels with a low-volatility solvent (such as water or a 10% isopropanol solution) to suppress dust generation[4].

  • Collect: Scoop the dampened towels and absorbed material using a non-sparking tool into a dedicated, sealable hazardous waste bag.

  • Wash: Wash the spill area with soap and water, followed by an isopropanol wipe-down to completely remove any residual lipophilic azaindole traces[6].

Part 5: Halogenated Waste Disposal Logistics

The presence of bromine and iodine strictly dictates the disposal pathway. Under, halogenated solvents and compounds must be strictly segregated from non-halogenated waste[9][10].

Causality of Segregation: If halogenated waste is mixed with non-halogenated waste and incinerated at standard temperatures, the halogens act as catalysts for the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) or related brominated/iodinated dioxins. Therefore, this waste must be routed to specialized high-temperature incinerators[9].

WasteSegregation Reaction Reaction Mixture (Contains 1190318-20-7) Check Does it contain Halogens (Br, I)? Reaction->Check Assess composition NonHalo Non-Halogenated Waste Stream Check->NonHalo NO Halo Halogenated Waste Stream Check->Halo YES (Br, I present) Incinerate High-Temp Incineration (Prevents Dioxins) Halo->Incinerate EPA RCRA Compliance

Logical decision tree for halogenated waste segregation to prevent dioxin formation.

Disposal Execution Steps:
  • Collect all liquid reaction waste containing 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine in a clearly labeled "Halogenated Organic Waste" carboy[9].

  • Solid waste (gloves, wipes, empty vials) contaminated with the powder must go into a "Solid Halogenated Waste" bin[9].

  • Never mix this stream with acetone or non-halogenated streams (e.g., F003 or F005 listed solvents). Mixing streams will exponentially increase disposal costs and trigger regulatory compliance violations[10][11].

References

  • Guidelines for Solvent Waste Recycling & Disposal . AllSource Environmental. Available at: [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
© Copyright 2026 BenchChem. All Rights Reserved.